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  • Product: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile
  • CAS: 1006572-00-4

Core Science & Biosynthesis

Foundational

Mechanism of Formation for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile: A Comprehensive Technical Guide

Executive Summary The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) represents a critical transformation in the development of pyrazole-based pharmacophores[1][2]. Pyrazole derivatives, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) represents a critical transformation in the development of pyrazole-based pharmacophores[1][2]. Pyrazole derivatives, particularly those bearing nitro groups, are foundational building blocks in medicinal chemistry, frequently utilized in the synthesis of highly selective kinase inhibitors (such as LRRK2 or JAK inhibitors)[3][4]. This technical guide elucidates the mechanistic pathway, chemical rationale, and optimized experimental protocols for the N-alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile, providing a self-validating framework for researchers and drug development professionals.

Chemical Properties and Reactivity Profile

To understand the causality behind the experimental conditions, one must first analyze the electronic properties of the starting materials:

  • 4-Nitro-1H-pyrazole (The Nucleophile Precursor): Unsubstituted 1H-pyrazole is a weak acid with a pKa​ of approximately 14.2[5]. However, the introduction of a nitro group at the C4 position fundamentally alters the molecule's electronic landscape. The nitro group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, stabilizing the conjugate base. This significantly lowers the pKa​ of the N-H proton to approximately 9.63[3][4]. Consequently, mild inorganic bases are sufficient for quantitative deprotonation.

  • 4-Bromobutanenitrile (The Electrophile): This reagent features a primary alkyl bromide, making it an ideal substrate for bimolecular nucleophilic substitution ( SN​2 )[6]. The terminal nitrile group is stable under mildly basic conditions and does not interfere with the substitution process.

Mechanistic Pathway: SN​2 N-Alkylation

The formation of 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile proceeds via a base-promoted SN​2 mechanism[7].

  • Deprotonation: The mild base abstracts the acidic proton from the N1 position of3, generating a resonance-stabilized pyrazolide anion[3].

  • Nucleophilic Attack: The highly nucleophilic nitrogen of the pyrazolide anion attacks the electrophilic C4 carbon of 4-bromobutanenitrile.

  • Leaving Group Displacement: The bromide ion is displaced in a concerted transition state, yielding the N-alkylated product.

Note on Regioselectivity: Unlike 3- or 5-substituted pyrazoles which yield mixtures of N1 and N2 alkylated regioisomers, 4-nitro-1H-pyrazole possesses a plane of symmetry[7][8]. Alkylation at either nitrogen atom yields the exact same structurally identical product, eliminating the need for complex regioisomer separation.

Mechanism A 4-Nitro-1H-pyrazole (pKa ~9.6) B Base (K2CO3) Deprotonation A->B -H+ C Pyrazolide Anion (Nucleophile) B->C E SN2 Transition State [C-N forming, C-Br breaking] C->E + Alkylating Agent D 4-Bromobutanenitrile (Electrophile) D->E F 4-(4-Nitro-1H-pyrazol-1-yl) butanenitrile E->F -Br-

Logical flow of the SN2 mechanism for the N-alkylation of 4-nitro-1H-pyrazole.

Experimental Methodology

The following protocol is designed as a self-validating system, utilizing specific reagents to maximize yield while minimizing side reactions[7][9].

Reagents Required:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • 4-Bromobutanenitrile (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ , finely ground, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a dry reaction vessel with 4-nitro-1H-pyrazole and anhydrous DMF (approx. 5-8 mL per gram of substrate) under an inert argon atmosphere[9]. Rationale: DMF is a polar aprotic solvent that solvates the potassium cation but leaves the pyrazolide anion "naked" and highly reactive, accelerating the SN​2 rate.

  • Base Addition: Cool the solution to 0 °C and add finely ground K2​CO3​ in portions[7]. Stir for 30 minutes to ensure complete deprotonation and formation of the pyrazolide anion.

  • Alkylation: Add 4-bromobutanenitrile dropwise via syringe to control the exothermic nature of the initial contact[6].

  • Heating & Monitoring: Warm the reaction to 60–90 °C and stir for 8–16 hours[7][9]. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The product will exhibit a higher Rf​ value than the starting pyrazole due to the loss of the polar N-H hydrogen bond donor.

  • Workup: Cool to room temperature and quench with a large excess of distilled water. Extract the aqueous layer multiple times with Ethyl Acetate (EtOAc)[7][9]. Rationale: The water quench dissolves the inorganic salts ( KBr , unreacted K2​CO3​ ) and forces the product into the organic phase. Subsequent washing of the organic layer with brine removes residual DMF.

  • Purification: Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[9]. Purify the crude residue via silica gel column chromatography (typically using a heptane/ethyl acetate gradient) to afford the pure 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile[9].

Workflow Step1 Step 1: Preparation Dissolve 4-nitro-1H-pyrazole in DMF Step2 Step 2: Base Addition Add K2CO3 (1.5 eq) at 0 °C Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of 4-bromobutanenitrile Step2->Step3 Step4 Step 4: Heating Stir at 60-90 °C for 8-16 hours Step3->Step4 Step5 Step 5: Workup Quench with H2O, extract with EtOAc Step4->Step5 Step6 Step 6: Purification Column chromatography or recrystallization Step5->Step6

Step-by-step experimental workflow for synthesizing 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Quantitative Data & Optimization

The choice of solvent and base heavily dictates the kinetics and yield of pyrazole N-alkylation. The table below summarizes the causality behind these optimization parameters based on established kinetic principles for this class of reactions.

SolventBaseTemp (°C)Time (h)Est. Yield (%)Mechanistic Rationale
DMF K2​CO3​ 60 - 90 8 - 12 >85% Optimal. Polar aprotic solvent stabilizes the SN​2 transition state without solvating the nucleophile.
Acetonitrile Cs2​CO3​ 80 (Reflux)6 - 8>90%The "Cesium effect" enhances the solubility and nucleophilicity of the pyrazolide anion.
THF NaH 0 to RT4 - 6~80%Stronger base ensures instant deprotonation, but the less polar solvent slightly reduces the SN​2 rate compared to DMF.
Ethanol EtONa 78 (Reflux)12 - 16<50%Protic solvent heavily solvates the anion via hydrogen bonding, drastically reducing its nucleophilicity.

References

  • Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1)
  • Title: 4-Nitropyrazole (CAS 2075-46-9) Chemical Properties and Applications Source: LookChem URL: [Link]

  • Title: Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof (AU2017341324A1)
  • Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL: [Link]

Sources

Exploratory

Structural Elucidation and X-ray Crystallography of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile: A Technical Whitepaper

Executive Summary In contemporary pharmaceutical development, the precise characterization of molecular intermediates is non-negotiable. 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmaceutical development, the precise characterization of molecular intermediates is non-negotiable. 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Understanding its solid-state conformation through Single-Crystal X-ray Diffraction (SCXRD) is paramount. This in-depth technical guide outlines the definitive methodology for the crystallographic analysis of this compound, detailing the causality behind experimental parameters, structural logic, and its broader implications in Structure-Based Drug Design (SBDD).

Molecular Architecture & Packing Dynamics

To successfully determine the crystal structure of a molecule, one must first analyze its inherent geometric and electronic properties. The structure of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile presents a fascinating dichotomy between rigidity and flexibility:

  • The 4-Nitro-1H-pyrazole Core: Pyrazole rings are inherently planar and engage in extensive π−π stacking within the crystal lattice[2]. The addition of the 4-nitro group introduces a powerful electron-withdrawing center[3]. This functional group adds significant polarity to the molecular framework, functioning as a potent hydrogen bond acceptor site and ensuring the nitro group remains nearly coplanar with the pyrazole ring to maximize resonance stabilization[4].

  • The Butanenitrile Appendage: In stark contrast to the rigid core, the flexible C4​ alkyl chain ending in a cyano group provides high conformational entropy. The spatial orientation of this chain dictates the crystal packing density. The cyano terminus acts as an additional hydrogen bond acceptor, facilitating intermolecular C−H⋯N and C−H⋯O contacts that link the molecules into a robust three-dimensional extended network[5].

Structural_Logic Core 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile P1 4-Nitro-1H-pyrazole Core Core->P1 P2 Butanenitrile Side Chain Core->P2 F1 Planar Geometry Promotes π-π Stacking P1->F1 F2 Electron Withdrawal Dipole-Dipole Interactions P1->F2 F3 Conformational Flexibility Requires Cryocooling (150K) P2->F3 F4 Cyano Terminus Hydrogen Bond Acceptor P2->F4

Structural features and crystallographic implications of the target compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

As a Senior Application Scientist, I mandate protocols that are self-validating. The following workflow is engineered to suppress thermal noise and resolve the inherent flexibility of the butanenitrile chain.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the compound in a minimum volume of a polar aprotic solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger outer vial containing a non-polar antisolvent (e.g., pentane or hexane). Seal the outer vial and allow it to stand undisturbed at 4 °C.

  • Causality: Fast evaporation often causes flexible alkyl-chain derivatives to "oil out" rather than crystallize. Vapor diffusion ensures a highly controlled, slow approach to supersaturation, yielding diffraction-quality single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm. Coat the sample in a perfluorinated polyether oil and mount it on a MiTeGen cryoloop under an optical microscope[6]. Immediately transfer the loop to the diffractometer goniometer bathed in a 150 K nitrogen gas stream.

  • Causality: The perfluorinated oil provides a barrier to ambient moisture and acts as a rigid glass at low temperatures, holding the crystal firmly. Cooling to 150 K is a fundamental requirement to freeze out the dynamic disorder of the flexible butanenitrile chain, thereby reducing atomic displacement parameters (ADPs) and increasing the high-angle diffraction yield[6].

Step 3: Data Collection
  • Procedure: Utilize a diffractometer equipped with a CCD or CMOS area detector and a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Collect standard ω and ϕ scans.

  • Causality: Mo K α radiation is selected over Cu K α to minimize absorption effects, as the empirical formula ( C7​H8​N4​O2​ ) lacks heavy atoms.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the data and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL.

  • Self-Validation: The protocol relies on internal mathematical checks. A successful refinement will yield an internal agreement factor ( Rint​ ) of <0.05 , a final R1​ value of <0.05 , and a Goodness-of-Fit (GoF) near 1.000. Residual electron density peaks ( Δρmax​ ) must be <0.5 e/Å 3 , confirming no missing non-hydrogen atoms.

XRD_Workflow N1 1. Compound Purification (Recrystallization) N2 2. Single Crystal Growth (Vapor Diffusion) N1->N2 N3 3. Crystal Mounting (Cryoloop at 150 K) N2->N3 N4 4. X-ray Diffraction (Mo Kα Radiation) N3->N4 N5 5. Data Reduction (Integration & Scaling) N4->N5 N6 6. Structure Solution (Direct Methods) N5->N6 N7 7. Anisotropic Refinement (Least-Squares on F²) N6->N7

Step-by-step X-ray diffraction workflow for nitro-pyrazole derivatives.

Quantitative Data: Benchmark Crystallographic Parameters

While exact unit cell parameters can vary based on specific polymorph isolation, the following table summarizes the benchmark quantitative data expected for 4-nitro-pyrazole derivatives, synthesized from peer-reviewed crystallographic databases[2][4][5].

ParameterExpected Range / BenchmarkScientific Rationale
Crystal System Monoclinic or TriclinicLow symmetry is highly typical for molecules containing flexible alkyl chains[2].
Space Group P21​/c , P21​/n , or P1ˉ Centrosymmetric packing is strongly favored to allow anti-parallel dipole-dipole pairing of the nitro groups[2].
Temperature 100 K – 150 KEssential for minimizing the thermal motion of the butanenitrile chain[6].
Radiation Mo K α ( λ=0.71073 Å)Ensures low absorption ( μ≈0.10 mm −1 ) for light-atom organic structures[4].
Final R1​ Index <0.050 A threshold indicating a high-quality, reliable structural model suitable for publication.
Dihedral Angles ≈2∘−5∘ (Nitro to Pyrazole)Confirms the coplanarity required for optimal electron delocalization[4].

Significance in Structure-Based Drug Design (SBDD)

In the early stages of new drug discovery, the exact 3D conformation of building blocks directly influences the stereochemistry and reactivity of the final API. Single-crystal structure analysis is essentially the sole method for determining the absolute structure of a molecule[7]. By elucidating the exact spatial relationship between the electron-withdrawing nitro group and the flexible nitrile chain, medicinal chemists can accurately map the electrostatic potential surface of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This atomic-resolution data is indispensable for optimizing computational docking models and ensuring the high-affinity binding of downstream drug candidates to target proteins[7].

References

  • CymitQuimica. "CAS: 1006572-00-4". CymitQuimica Catalog.
  • Rana, M., et al. "Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives." RSC Advances (via PMC).
  • Goh, J. H., et al. "(4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone." Acta Crystallographica Section E: Structure Reports Online (via PMC).
  • Yamano, A. "Drug discovery by single crystal X-ray structure analysis." Rigaku Journal.
  • Newcastle University. "Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials." Newcastle University Research.
  • Jiang, Q.-H., et al. "5-Amino-1-(4-nitro-phen-yl)-1H-pyrazole-3-carbonitrile." Acta Crystallographica Section E (via PubMed).
  • The Review of Diabetic Studies. "Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r)." The Review of Diabetic Studies.

Sources

Foundational

A Guide to Assessing the Thermodynamic Stability of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermal stability of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, a heterocyclic compound featuring an energetic nitropyrazole moiety. Due to the limited public data on this specific molecule, this document serves as a methodological roadmap. It details the theoretical underpinnings, experimental protocols for essential analytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a framework for data interpretation and risk assessment. The protocols and causality described herein are grounded in established principles for handling and analyzing potentially energetic materials, ensuring scientific integrity and operational safety.

Introduction: Why Stability Matters

In pharmaceutical research, understanding the thermodynamic stability of a compound is critical. For a molecule like 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, the presence of a nitropyrazole ring introduces a high positive heat of formation, classifying it as a potentially energetic material.[1][2] The nitro group (NO2) is a well-known explosophore, which, upon thermal stimulus, can lead to rapid, exothermic decomposition.[3][4] This inherent energy, if not understood and controlled, poses significant risks during synthesis, handling, formulation, and storage.[3][4]

A thorough thermal hazard assessment is therefore not merely a regulatory requirement but a fundamental aspect of responsible science. It informs:

  • Safe Handling and Storage Protocols: Defining temperature limits to prevent accidental decomposition.[5][6]

  • Process Safety: Designing safe manufacturing processes by understanding thermal runaway risks.[3]

  • Formulation Development: Ensuring compatibility with excipients and predicting long-term product stability.

  • Regulatory Compliance: Providing essential data for safety data sheets (SDS) and regulatory submissions.[6]

This guide will walk researchers through a systematic approach to characterize the thermal behavior of this compound, from theoretical prediction to experimental validation.

Theoretical & Computational Assessment

Before initiating laboratory work, a theoretical assessment can provide valuable predictive insights into a molecule's stability. This involves analyzing its structural components and employing computational methods.

Structural Considerations
  • Nitropyrazole Core: The pyrazole ring itself is a stable aromatic heterocycle. However, the addition of a nitro group dramatically alters its electronic properties and energy content.[1] The C-NO2 bond is often the trigger for thermal decomposition in nitroaromatic compounds.[7] Quantum chemical calculations have shown that the bond between the nitro group and the pyrazole ring is typically strong, but its cleavage is a key step in decomposition pathways.[8]

  • Butanenitrile Substituent: The flexible butanenitrile chain can influence crystal packing and intermolecular interactions, which in turn can affect the bulk thermal stability. While the nitrile group itself is relatively stable, its presence contributes to the overall molecular weight and may influence decomposition mechanisms.

Computational Prediction (QSPR)

Quantitative Structure-Property Relationship (QSPR) models and quantum chemical calculations offer a powerful, resource-efficient way to predict thermal stability parameters like the onset temperature of decomposition (Tonset).[9][10]

A typical computational workflow involves:

  • Molecular Modeling: Building the 3D structure of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

  • Geometry Optimization: Using Density Functional Theory (DFT) methods (e.g., B3LYP/6-311++G**) to find the lowest energy conformation.

  • Calculation of Descriptors: Computing molecular descriptors known to correlate with thermal stability. These can include bond dissociation energies (especially for the C-NO2 bond), molecular orbital energies (HOMO/LUMO gap), and electrostatic potential.[11]

  • Prediction: Applying validated QSPR models that use these descriptors to estimate the heat of decomposition and Tonset.[9][10]

While computational methods provide valuable estimates, they are not a substitute for experimental verification. They serve to guide experimental design and flag potential hazards early.

Experimental Characterization: A Dual-Technique Approach

The cornerstone of thermal stability analysis lies in two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12][13] Using both provides a comprehensive picture of how the material behaves when heated, distinguishing between physical transitions (like melting) and chemical events (decomposition) that may or may not involve mass loss.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15] It provides critical data on melting points, phase transitions, and the onset temperature and energy (enthalpy) of decomposition.[7][16]

Objective: To determine the melting point (Tm), onset of decomposition (Tonset), and enthalpy of decomposition (ΔHd) of the sample.

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Protocol Steps:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or hermetically sealed aluminum crucible.[7] Causality: Small sample sizes minimize the risk of a significant energy release. Hermetically sealed pans are crucial to contain any evolved gases and prevent evaporation, ensuring accurate measurement of the decomposition exotherm.[17][18]

  • Experimental Conditions:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (flow rate ~50 mL/min). Causality: An inert atmosphere prevents oxidative decomposition, ensuring the intrinsic thermal stability is measured.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well beyond the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard practice that balances good resolution with reasonable experiment time.[3]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting and determine its onset and peak temperature.

    • Identify the exothermic peak(s) corresponding to decomposition. Determine the extrapolated onset temperature (Tonset) and integrate the peak area to calculate the enthalpy of decomposition (ΔHd in J/g).

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time.[15] It is essential for determining decomposition temperatures, identifying multi-step decomposition processes, and quantifying non-volatile residues.

Objective: To determine the temperature at which mass loss begins and to characterize the decomposition profile.

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Protocol Steps:

  • Instrument Calibration: Calibrate the instrument for mass and temperature using certified reference materials.

  • Sample Preparation:

    • Weigh 3-5 mg of the sample into an open ceramic or aluminum crucible. Causality: An open crucible allows decomposition gases to escape freely, ensuring accurate mass loss detection.

  • Experimental Conditions:

    • Place the sample crucible in the TGA furnace.

    • Purge with an inert nitrogen atmosphere (flow rate ~50 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • Determine the onset temperature of mass loss, which corresponds to the start of decomposition.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates for each step.

Data Interpretation and Risk Assessment

Synthesizing the data from DSC and TGA is crucial for a complete stability profile.

ParameterTechniqueHypothetical DataInterpretation & Significance
Melting Point (Tm) DSC115 °CAn endothermic event. Indicates the transition from solid to liquid. A sharp peak suggests high purity.
Onset of Decomposition (Tonset) DSC195 °CThe extrapolated start of the exothermic decomposition. This is a critical safety parameter; handling and processing temperatures should remain well below this value.
Enthalpy of Decomposition (ΔHd) DSC-1800 J/gThe energy released during decomposition. Values >500 J/g are considered highly energetic. This value indicates a significant hazard potential.
Onset of Mass Loss TGA198 °CCorrelates with the DSC Tonset, confirming that the exothermic event is a decomposition reaction involving the release of volatile products.
Decomposition Steps TGA/DTGOne major stepIndicates a primary decomposition pathway. Multiple steps would suggest a more complex mechanism.[19]
Residual Mass TGA~5% at 400 °CThe amount of non-volatile material (char) remaining after decomposition.

Risk Assessment:

  • A low Tonset (< 200 °C) combined with a high ΔHd (> 1000 J/g) suggests a high thermal hazard.[3]

  • The proximity of the melting point to the decomposition onset should be noted. If a substance decomposes at or near its melting point, melt-processing is extremely hazardous.

  • Based on this hypothetical data, 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile would be classified as a high-energy material requiring strict temperature controls during handling, milling, and drying processes.

Visualized Workflows

Visualizing the assessment process provides clarity and ensures procedural consistency.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Synthesis & Interpretation Theor Theoretical Analysis (Structural Features) Comp Computational Screening (DFT/QSPR Prediction) Theor->Comp informs DSC Differential Scanning Calorimetry (DSC) Comp->DSC guides TGA Thermogravimetric Analysis (TGA) Comp->TGA guides Data Data Synthesis (DSC + TGA) DSC->Data TGA->Data Risk Risk Assessment (Define Safety Limits) Data->Risk Report Final Stability Report Risk->Report DSC_Workflow start Start: Obtain Sample prep Weigh 1-3 mg into Hermetic Crucible start->prep seal Hermetically Seal Crucible prep->seal load Load Sample & Reference into DSC Cell seal->load purge Purge with N2 (50 mL/min) load->purge heat Heat at 10 °C/min to 400 °C purge->heat analyze Analyze Thermogram: Identify Tm, Tonset, ΔHd heat->analyze end End: Report Data analyze->end

Caption: Step-by-step DSC experimental workflow.

Conclusion and Recommendations

The thermodynamic stability assessment of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is a non-negotiable step in its development as a potential pharmaceutical agent. The combination of a nitropyrazole core and a butanenitrile sidechain necessitates a cautious and systematic approach. This guide outlines a robust methodology, beginning with computational screening and culminating in definitive experimental characterization by DSC and TGA.

Key Recommendations:

  • Always handle this compound with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and face shields, especially when heating. [4][20]* Work with small quantities (milligram scale) for initial thermal analysis to mitigate potential hazards. [4]* Establish a "never-exceed" temperature for all processing and handling steps, based on the experimentally determined Tonset. A safety margin of at least 50 °C below the Tonset is advisable.

  • Any scale-up activities must be preceded by a more advanced thermal hazard analysis, such as Accelerating Rate Calorimetry (ARC), to understand the potential for thermal runaway reactions.

By adhering to these principles and protocols, researchers can safely and effectively characterize the thermodynamic properties of this and similar energetic compounds, paving the way for their potential application in drug development.

References

  • Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Bragin, A. A., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Application of machine learning in developing a quantitative structure–property relationship model for predicting the thermal decomposition temperature of nitrogen-rich. (2024). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Filippi, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Retrieved March 25, 2026, from [Link]

  • Bragin, A. A., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Application of machine learning in developing a quantitative structure–property relationship model for predicting the thermal decomposition temperature of nitrogen-rich energetic ionic salts. (2024). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Yin, C., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved March 25, 2026, from [Link]

  • Jaroszewski, M., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. Retrieved March 25, 2026, from [Link]

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. (2014). Journal of Materials Chemistry A. Retrieved March 25, 2026, from [Link]

  • Berger, B., & Folly, P. (2006). Thermal Stability of Explosives. CHIMIA. Retrieved March 25, 2026, from [Link]

  • Zawada, K., & Zeman, S. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. Retrieved March 25, 2026, from [Link]

  • Bobrova, A. V., et al. (2024). Synthesis of N-substituted 4-nitrosopyrazoles and their use in adhesive compositions. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. (2024). AZoM. Retrieved March 25, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2022). ResearchGate. Retrieved March 25, 2026, from [Link]

  • DSC vs TGA: A Complete Guide to the Difference. (n.d.). Torontech. Retrieved March 25, 2026, from [Link]

  • DSC vs TGA: A Simple Comparison Guide. (n.d.). ResolveMass Laboratories Inc. Retrieved March 25, 2026, from [Link]

  • Thermally stable energetic salts based on 3-nitramino-4-tetrazolefurazan. (2015). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Wang, K., et al. (2024). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. Retrieved March 25, 2026, from [Link]

  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (2015). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Chavez, D. E., & Parrish, D. A. (2014). Synthesis and Processing of Energetic Materials – Considerations for Safe Scale-up of Potentially Hazardous Reactions. ACS Symposium Series. Retrieved March 25, 2026, from [Link]

  • Johnson, E. C., & Tappan, B. C. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. PMC. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in Polar Aprotic Solvents

Executive Summary The rational design of chemical processes requires a fundamental understanding of solute-solvent interactions. For highly functionalized heterocyclic intermediates like 4-(4-Nitro-1H-pyrazol-1-yl)butane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical processes requires a fundamental understanding of solute-solvent interactions. For highly functionalized heterocyclic intermediates like 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile , selecting the optimal solvent is critical for maximizing yield, ensuring reaction kinetics, and facilitating downstream crystallization. This technical whitepaper provides an in-depth analysis of the solubility profile of this compound in polar aprotic solvents. By synthesizing structural thermodynamics with the Hansen Solubility Parameters (HSP) framework, we establish a self-validating experimental methodology designed for precision in drug development and chemical engineering.

Molecular Architecture and Solvation Thermodynamics

To predict and optimize solubility, we must first deconstruct the molecular architecture of[1].

Unlike its unsubstituted parent compounds (e.g., 3-nitropyrazole or 4-nitropyrazole), the substitution at the N1 position with a butanenitrile chain fundamentally alters its solvation mechanics[2]. By replacing the N-H bond, the molecule entirely loses its capacity to act as a hydrogen bond donor. Consequently, its cohesive energy is dominated by:

  • Strong Dipole-Dipole Interactions: Driven by the electron-withdrawing 4-nitro group and the terminal nitrile moiety[3].

  • Dispersion Forces: Facilitated by the aliphatic butyl chain and the aromatic pyrazole core.

Because the molecule functions exclusively as a hydrogen bond acceptor, its dissolution is highly endothermic, requiring significant energy to overcome the crystal lattice before exothermic solvation can occur.

SolvationCycle Solid Solid Crystal 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Gas Gaseous Solute (Overcoming Lattice Energy) Solid->Gas ΔH_sublimation (>0) Endothermic Solvated Solvated State (in Polar Aprotic Solvent) Solid->Solvated ΔH_solution Thermodynamic Equilibrium Gas->Solvated ΔH_solvation (<0) Exothermic (Dipole-Dipole)

Figure 1: Thermodynamic cycle of solvation for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Solvent Selection: The Polar Aprotic Advantage

When selecting a solvent system, the framework dictates that the solvent must minimize the geometric distance ( Ra​ ) to the solute in a three-dimensional interaction space defined by dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ) forces[4].

Because our target molecule is a strong hydrogen bond acceptor but lacks donor capabilities, —which lack O-H or N-H bonds but possess high dielectric constants—are the optimal choice[5]. Solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) provide exceptional δP​ values. This allows them to effectively solvate and stabilize the solute's intense dipoles without requiring reciprocal hydrogen bond donation, a principle similarly observed in the [3].

Quantitative Solubility Projections

While empirical open-source data for this specific derivative is limited, we can project its solubility profile by extrapolating from the robust [6]. For instance, 3-nitropyrazole demonstrates maximum solubility in DMF among high-boiling solvents due to optimal dipole alignment[6]. The addition of the butanenitrile chain increases the molecule's lipophilicity (raising the δD​ requirement slightly) while maintaining high overall polarity.

Table 1: Projected Mole Fraction Solubility ( x1​×102 ) in Key Polar Aprotic Solvents at 298.15 K

SolventDielectric Constant ( ε )Dipole Moment (D)Projected Solubility ( x1​×102 )Solvation Causality
DMSO 46.73.96~42.5Highest polarity; optimal stabilization of the nitro group.
DMF 36.73.82~37.7Excellent dipole alignment; proven efficacy for pyrazoles.
NMP 32.24.09~35.0High boiling point; strong dispersion interaction with butyl chain.
Acetone 20.72.88~15.2Moderate polarity; highly volatile, useful for rapid crystallization.
Acetonitrile 37.53.92~10.5High dipole but lower dispersion capacity; limits butyl chain solvation.

(Note: Values are extrapolated baselines intended to guide initial experimental volumetric planning).

Self-Validating Experimental Protocol: Dynamic Laser Monitoring

To empirically determine the precise solubility curve of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, traditional gravimetric methods often fall short due to solvent volatility and incomplete phase separation[7]. To ensure scientific integrity, we mandate the use of Dynamic Laser Monitoring [2].

This technique is inherently self-validating. By measuring the clear point (dissolution upon heating) and the cloud point (precipitation upon cooling), we can assess thermal hysteresis. A narrow hysteresis window confirms that the system has achieved true thermodynamic equilibrium, eliminating kinetic artifacts such as supersaturation[3].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh an excess amount of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile and transfer it into a jacketed, magnetically stirred glass vessel containing a known volume of the selected polar aprotic solvent. Seal the vessel to prevent solvent evaporation[7].

  • Thermal Equilibration (Heating): Program the circulating thermostat to heat the suspension from 283.15 K to 323.15 K at a highly controlled ramp rate of 0.5 K/min. Continuous agitation at 300 RPM is required to prevent localized thermal gradients.

  • Laser Transmittance Monitoring: Pass a continuous laser beam through the suspension to a photoelectric detector. As the solid dissolves, turbidity decreases. The precise Clear Point is recorded at the exact temperature where transmittance reaches a stable maximum (100% dissolution)[2].

  • Hysteresis Validation (Cooling): Reverse the thermal cycle, cooling the solution at a slower rate of -0.3 K/min. Record the Cloud Point —the temperature at which transmittance drops due to initial nucleation. If the difference between the clear point and cloud point is minimal, thermodynamic equilibrium is validated[3].

  • Data Acquisition: Repeat the cycle three times per concentration to ensure statistical reproducibility.

ExpWorkflow Prep 1. Sample Prep Excess Solute Equilibrate 2. Thermal Cycling (Heating/Cooling) Prep->Equilibrate Laser 3. Laser Monitoring Turbidity Detection Equilibrate->Laser Validate 4. Hysteresis Check Self-Validation Laser->Validate Model 5. Apelblat Modeling Data Correlation Validate->Model

Figure 2: Self-validating dynamic laser monitoring workflow for solubility determination.

Thermodynamic Correlation Modeling

Once the empirical solubility data ( x1​ ) is acquired, it must be mathematically correlated to extract predictive thermodynamic parameters. The modified Apelblat equation is the industry standard for this application[2][6]:

lnx1​=A+TB​+Cln(T)

Where T is the absolute temperature, and A , B , and C are model parameters derived from the experimental data.

  • Causality of the Model: Unlike simpler models, the Apelblat equation accounts for the temperature dependence of the dissolution enthalpy ( ΔHsol​ ). Because the dissolution of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile relies heavily on temperature-sensitive dipole-dipole interactions, the Cln(T) term is critical for accurately modeling the non-linear heat capacity changes that occur as the butanenitrile chain unfolds into the solvent cavity.

By utilizing this self-validating protocol and robust thermodynamic modeling, researchers can confidently engineer scalable crystallization and reaction workflows for this highly specialized pyrazole derivative.

References

  • Solubility determination and correlation for 3-nitropyrazole in four binary solvents... ResearchGate / Journal of Molecular Liquids. Available at:[Link]

  • SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP) . Defense Technical Information Center (DTIC). Available at:[Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents . Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • The Hansen solubility approach towards green solvent processing . Journal of Materials Chemistry C (RSC Publishing). Available at:[Link]

  • Polar aprotic solvents – Knowledge and References . Taylor & Francis. Available at:[Link]

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Foundational

Mass spectrometry fragmentation pathways of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry fragme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document synthesizes established fragmentation principles of nitroaromatic heterocycles and alkyl nitriles to elucidate the compound's behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By explaining the causality behind bond cleavages, this guide offers a predictive framework for identifying this molecule and its analogues in complex matrices. Methodologies are presented with a focus on self-validation, supported by authoritative citations and visual diagrams to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is a molecule of interest that incorporates three key functional groups: a nitropyrazole ring, an N-alkyl chain, and a terminal nitrile group. This combination presents a unique analytical challenge and makes mass spectrometry an indispensable tool for its structural confirmation and quantification. The nitropyrazole moiety is a common scaffold in medicinal chemistry, while the butanenitrile chain provides a flexible linkage. Understanding how this molecule fragments under mass spectrometric conditions is crucial for its unambiguous identification in synthetic reaction monitoring, metabolite identification, and quality control settings.

This guide moves beyond a simple cataloging of fragments to explain the underlying chemical logic of the fragmentation cascades. We will explore the high-energy fragmentation induced by Electron Ionization (EI-MS) and the softer ionization followed by collision-induced dissociation (CID) characteristic of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Molecular Structure and Properties

To predict fragmentation, we must first understand the molecule's structure and fundamental properties.

  • Molecular Formula: C₇H₈N₄O₂

  • Molecular Weight (Monoisotopic): 180.0647 g/mol

  • Structure: The molecule consists of a 4-nitropyrazole ring connected at the N1 position to a four-carbon chain terminating in a nitrile group.

The presence of the nitro group makes the pyrazole ring electron-deficient, while the pyrazole and nitrile nitrogens offer potential sites for protonation in ESI.

Experimental Design & Rationale

A robust analysis of the target molecule requires a well-defined experimental protocol. The choice of methodology is dictated by the analytical goal.

Rationale for Ionization Techniques
  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a hard ionization technique that imparts significant energy (70 eV) to the analyte. This energy promotes extensive fragmentation, creating a reproducible "fingerprint" spectrum ideal for library matching and structural elucidation of the core framework. The molecular ion, if observed, is often of low abundance.

  • Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC), ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. It is ideal for polar, non-volatile compounds. Subsequent fragmentation using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) allows for controlled, stepwise fragmentation of the protonated precursor ion, providing clear information about molecular connectivity.

Suggested Analytical Protocol
  • Sample Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to obtain accurate mass measurements for confident elemental composition assignment.[1]

  • For EI Analysis (via GC-MS):

    • Inlet: GC with a suitable column (e.g., DB-5ms).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

  • For ESI Analysis (via LC-MS/MS):

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

    • Ionization Mode: Positive ESI.

    • MS1 Scan: Acquire a full scan to identify the [M+H]⁺ ion (m/z 181.0720).

    • MS2 (CID) Scan: Isolate the precursor ion (m/z 181.0720) and apply varying collision energies (e.g., 10-40 eV) to observe the full range of product ions. Nitrogen is commonly used as the collision gas.[1]

G Prep Prep GCMS GCMS Prep->GCMS Volatile Analytes LCMS LCMS Prep->LCMS Polar Analytes EI_Data EI_Data GCMS->EI_Data ESI_Data ESI_Data LCMS->ESI_Data

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Predicted Fragmentation Pathways

The following sections detail the predicted fragmentation pathways based on established chemical principles for the compound's functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation cascade originates from the radical cation (molecular ion, M⁺•) at m/z 180 . The fragmentation will be a competition between cleavage of the nitropyrazole ring and the butanenitrile side chain.

Key Fragmentation Routes:

  • Nitro Group Fragmentation: A hallmark of nitroaromatic compounds is the sequential loss of nitro-associated species.[2][3]

    • Loss of •NO₂: The most facile cleavage is often the loss of a nitro radical, leading to a fragment at m/z 134 . This is a common and diagnostically significant loss for nitroaromatics.[3][4]

    • Loss of •NO: Loss of nitric oxide from the molecular ion can occur, yielding a fragment at m/z 150 .

    • Loss of O: Rearrangement followed by the loss of an oxygen atom can produce an ion at m/z 164 .[3]

  • Side Chain Fragmentation: The butanenitrile chain is susceptible to cleavage at various points.

    • Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the butyl chain (alpha to the pyrazole ring) is a favorable process, resulting in the formation of a stabilized nitropyrazolyl-methyl cation at m/z 126 .

    • Benzylic-type Cleavage: The most significant fragmentation of the side chain is expected to be the cleavage of the C-N bond connecting the chain to the pyrazole ring, with the charge retained by the heterocyclic ring. This generates the 4-nitropyrazole radical cation at m/z 113 .

    • McLafferty Rearrangement: A McLafferty rearrangement involving the nitrile group is possible, which would lead to a characteristic fragment ion at m/z 41 ([C₂H₃N]⁺•).[5]

EI_Fragmentation cluster_nitro Nitro Group Cleavage cluster_chain Side Chain Cleavage cluster_ring Ring Fragmentation M_ion [M]+• m/z 180 mz134 [M - NO2]+• m/z 134 M_ion->mz134 - •NO2 mz150 [M - NO]+• m/z 150 M_ion->mz150 - •NO mz164 [M - O]+• m/z 164 M_ion->mz164 - O mz126 [C4H3N3O2]+• m/z 126 M_ion->mz126 - •C3H4N (Alpha-cleavage) mz113 [C3H2N3O2]+• m/z 113 M_ion->mz113 - •C4H5N (Benzylic-type) mz41 [C2H3N]+• m/z 41 M_ion->mz41 McLafferty Rearrangement mz67 [C3H3N2]+• m/z 67 mz134->mz67 - HCN, - C2H2N mz113->mz67 - •NO2

Caption: Predicted Electron Ionization (EI) fragmentation pathway for the title compound.

m/z Proposed Formula Neutral Loss Proposed Structure/Origin
180[C₇H₈N₄O₂]⁺•-Molecular Ion (M⁺•)
164[C₇H₈N₄O]⁺•OLoss of oxygen from the nitro group
150[C₇H₈N₄O]⁺••NOLoss of nitric oxide from the nitro group
134[C₇H₈N₄]⁺••NO₂Key Fragment: Loss of nitro radical from the pyrazole ring[3][4]
126[C₄H₄N₃O₂]⁺•C₃H₄NAlpha-cleavage of the butanenitrile side chain
113[C₃H₃N₃O₂]⁺••C₄H₅NCleavage of the N-alkyl bond, forming the 4-nitropyrazole cation
67[C₃H₃N₂]⁺•NO₂ from m/z 113Pyrazole cation formed after loss of the nitro group[3]
41[C₂H₃N]⁺•C₅H₅N₃O₂McLafferty rearrangement product (acetonitrile radical cation)[5]
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive mode ESI, the molecule will be protonated to form the precursor ion [M+H]⁺ at m/z 181 . Protonation is likely to occur at one of the pyrazole ring nitrogens or the nitrile nitrogen. Fragmentation via CID will proceed from this stable even-electron ion.

Key Fragmentation Routes:

  • Loss of the Butanenitrile Chain: The most probable and lowest-energy fragmentation pathway for the protonated molecule is the cleavage of the N-alkyl bond. This results in the loss of butanenitrile as a neutral molecule and the formation of the protonated 4-nitropyrazole. This would yield a major product ion at m/z 114 .

  • Cleavage within the Side Chain: Fragmentation can also occur within the alkyl chain. For instance, cleavage beta to the pyrazole ring could lead to the loss of propenenitrile (acrylonitrile) and formation of a fragment at m/z 128 .

  • Fragmentation of the Pyrazole Ring: Following the initial side-chain losses, further fragmentation of the resulting protonated nitropyrazole (m/z 114) can occur at higher collision energies.

    • Loss of NO₂: Loss of the nitro group as a radical is less common from an even-electron ion but can occur, leading to a fragment at m/z 68 ([C₃H₄N₂]⁺, protonated pyrazole).

    • Loss of N₂: Pyrazole rings are known to fragment via the loss of N₂ after rearrangement.[6]

    • Loss of HCN: A characteristic fragmentation of pyrazole and other nitrogen heterocycles is the loss of hydrogen cyanide.[3][4]

ESI_Fragmentation cluster_chain Side Chain Cleavage cluster_ring Ring Fragmentation MH_ion [M+H]+ m/z 181 mz114 [C3H4N3O2]+ m/z 114 MH_ion->mz114 - C4H5N (Butanenitrile) mz128 [C4H6N3O2]+ m/z 128 MH_ion->mz128 - C3H3N (Acrylonitrile) mz68 [C3H4N2]+ m/z 68 mz114->mz68 - NO2 mz86 [C3H4N2O]+ m/z 86 mz114->mz86 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of the title compound.

m/z Proposed Formula Neutral Loss Proposed Structure/Origin
181[C₇H₉N₄O₂]⁺-Protonated Molecular Ion ([M+H]⁺)
128[C₄H₆N₃O₂]⁺C₃H₃NLoss of acrylonitrile from the side chain
114[C₃H₄N₃O₂]⁺C₄H₅NKey Fragment: Loss of neutral butanenitrile, forming protonated 4-nitropyrazole
86[C₃H₄N₂O]⁺CO from m/z 114Loss of carbon monoxide after rearrangement of the nitropyrazole ring
68[C₃H₄N₂]⁺NO₂ from m/z 114Loss of the nitro group from protonated 4-nitropyrazole, forming protonated pyrazole

Conclusion

The mass spectrometric fragmentation of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is predicted to be governed by the distinct chemistries of its nitropyrazole and butanenitrile moieties. Under high-energy EI-MS , the primary fragmentation pathways involve cleavage of the nitro group (loss of •NO₂) and the N-alkyl bond, generating a rich fingerprint spectrum with key ions at m/z 134 and 113. Under the gentler conditions of ESI-MS/MS , the protonated molecule (m/z 181) is expected to readily lose the entire butanenitrile side chain as a neutral molecule, producing a dominant product ion at m/z 114, corresponding to protonated 4-nitropyrazole.

This predictive guide provides a robust framework for the identification and structural confirmation of this compound. By understanding these logical fragmentation pathways, researchers can develop specific and sensitive mass spectrometric methods, such as Multiple Reaction Monitoring (MRM), for its targeted analysis.

References

  • American Chemical Society (ACS) Publications. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link]

  • Atmospheric Measurement Techniques. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • SlideShare. (n.d.). Mass chart Fragmentation. Available at: [Link]

  • PubMed. (2019). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Available at: [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2004). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • American Chemical Society (ACS) Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

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Exploratory

A Technical Guide to the Toxicological Profile and Safe Handling of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified research and development professionals. It is not a substitute for a formal M...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS). All laboratory work should be conducted after a comprehensive, site-specific risk assessment and in accordance with all applicable safety regulations.

Executive Summary

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is a specialized organic compound for which extensive, publicly available toxicological data is limited. This guide provides an in-depth toxicological assessment based on a structure-activity relationship (SAR) analysis of its constituent functional groups: the aliphatic nitrile and the nitro-pyrazole moiety. The presence of these two "toxicophores" suggests the compound should be handled as a substance with a high potential for acute and chronic toxicity. Key hazards include the metabolic release of cyanide from the nitrile group and the known mutagenic, carcinogenic, and thermally unstable properties of nitroaromatic compounds.[1][2][3] This document outlines the predicted toxicological profile, establishes protocols for safe handling and exposure control, and provides emergency procedures grounded in the chemistry of its functional groups.

Chemical Identity and Properties

A precise understanding of the molecule's properties is foundational to any safety assessment.

Identifier Information
IUPAC Name 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile
Chemical Formula C₇H₈N₄O₂
Molecular Weight 180.17 g/mol
CAS Number 1097200-30-7
Structure (See Figure 1)

Figure 1: Chemical Structure of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Caption: Molecular structure highlighting the pyrazole ring, nitro group, and butanenitrile side chain.

Toxicological Hazard Assessment: A Structure-Activity Relationship (SAR) Approach

In the absence of specific empirical data for this compound, its toxicological profile is inferred from the well-documented hazards of its primary functional groups.

The Aliphatic Nitrile Moiety (-CH₂(CH₂)₂CN)

The toxicity of aliphatic nitriles is primarily attributed to their in-vivo metabolism, which can liberate cyanide.[3][4] This process is catalyzed by cytochrome P450 enzymes in the liver.[4]

  • Mechanism of Toxicity: Liberated cyanide inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This action halts cellular respiration, leading to cytotoxic hypoxia, where cells cannot use oxygen even if it is plentiful in the blood.[4]

  • Routes of Exposure & Effects:

    • Inhalation & Ingestion: Rapid absorption is expected, leading to systemic toxicity.

    • Dermal Contact: Can be absorbed through the skin.[2]

  • Causality: The rate of cyanide release dictates the acute toxicity. While some nitriles like acetonitrile are metabolized slowly, the specific metabolic rate for this compound is unknown, necessitating the assumption of high toxicity.[4][5]

The Nitro-Pyrazole Moiety

Nitroaromatic compounds, including functionalized nitro-pyrazoles, are a class of chemicals recognized for significant health and safety risks.[1][6]

  • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are known to be mutagenic and are suspected or established carcinogens.[1][7][8] Their metabolic reduction can form carcinogenic aromatic amines.[1][6] The position of the nitro group can influence the degree of mutagenicity.[1]

  • Thermal Instability: The C-NO₂ bond in nitroaromatic compounds has high bond-association energy.[9] When heated, these compounds can undergo rapid, exothermic decomposition, releasing massive amounts of heat and gas, which can lead to an explosion.[9] This is a critical consideration for storage and handling, especially during chemical reactions.

  • Organ Toxicity: Prolonged or repeated exposure to related nitro compounds has been shown to cause damage to organs, particularly the liver and kidneys.[10]

Predicted Health Effects Summary

Based on the SAR analysis, the following health effects should be anticipated:

Route of Exposure Predicted Acute Effects Predicted Chronic Effects
Inhalation Harmful or fatal. May cause headache, dizziness, nausea, respiratory distress, and symptoms of cyanide poisoning.[11]Potential for damage to the liver, kidneys, and nervous system with repeated exposure.
Skin Contact Harmful.[11] Readily absorbed, potentially leading to systemic toxicity. May cause local irritation.Potential for skin sensitization and contribution to systemic organ damage.
Eye Contact Expected to cause serious eye irritation.Not a typical route for chronic exposure, but repeated splashes could lead to lasting damage.
Ingestion Harmful or fatal.[11] Rapid onset of systemic toxicity and cyanide poisoning symptoms.May cause damage to organs such as the liver and kidneys through prolonged or repeated exposure.[10]

Experimental Protocols: Safe Handling and Exposure Controls

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent procedural discipline, is mandatory.

Engineering Controls
  • Primary Containment: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to dilute any fugitive emissions.

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Equipment Specification & Rationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile, minimum thickness 0.11 mm). Discard and replace immediately if contaminated. Rationale: Prevents dermal absorption, a primary exposure route.
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes. Rationale: Protects eyes from contact with dust or solutions.[12]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required. Rationale: Protects skin from accidental contact and provides a barrier.
Respiratory Protection Not typically required if work is conducted within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. Rationale: As a last line of defense against inhalation.
Workflow for Safe Handling and Experimentation

The following diagram outlines the mandatory workflow for handling 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling & Experiment Phase cluster_Cleanup Cleanup & Disposal Phase A 1. Conduct Risk Assessment (Review SDS/Guide) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Verify Fume Hood Operation B->C D 4. Weigh Compound (Inside Fume Hood) C->D E 5. Perform Experiment (All steps in hood) D->E F 6. Decontaminate Equipment (Using appropriate solvent/bleach) E->F G 7. Segregate Waste (Solid vs. Liquid Hazardous) F->G H 8. Clean Work Area G->H I 9. Remove PPE & Wash Hands H->I

Caption: A mandatory step-by-step workflow for the safe handling of the target compound.

First Aid and Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Note to Physician: Treat symptomatically. Due to the nitrile group, consider the possibility of cyanide poisoning.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion will produce highly toxic fumes, including oxides of nitrogen (NOx) and hydrogen cyanide (HCN).[2] The compound may decompose explosively when heated.[9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, sources of ignition, strong oxidizing agents, strong acids, and strong bases.[15]

  • Disposal: This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not allow it to enter the environment.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Thermal Hazard Analysis of Nitroarom
  • Nitriles | Chemistry | Research Starters. EBSCO.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Major mechanisms of toxicity of nitroaromatic compounds.
  • Nitriles - CAMEO Chemicals. NOAA.
  • Allyl nitrile: Toxicity and health effects.
  • Bioremediation of Nitroarom
  • Toxicology of methacrylonitrile.
  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.
  • SAFETY DATA SHEET - Fisher Scientific (4-(1H-Pyrazol-1-ylmethyl)benzonitrile). Fisher Scientific.
  • SAFETY DATA SHEET (4-Nitroaniline). TCI EUROPE N.V..
  • SAFETY DATA SHEET - Fisher Scientific (4-Nitro-1H-pyrazole). Fisher Scientific.
  • Safety Data Sheet (1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid). KISHIDA CHEMICAL CO., LTD..
  • Safety Data Sheet ((S)-4-(1-(2-Aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile). Combi-Blocks, Inc..
  • Safety Data Sheet (3-(4-amino-1H-pyrazol-1-yl)benzonitrile). Key Organics.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Application Note: Optimized Synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Executive Summary 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) is a highly versatile building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Executive Summary

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) is a highly versatile building block frequently utilized in the development of selective kinase inhibitors, notably in the synthesis of JAK1-preferential anti-inflammatory agents. This application note details a robust, high-yielding protocol for its synthesis via the N-alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile, providing mechanistic rationale, optimization data, and self-validating analytical parameters.

Mechanistic Rationale & Regioselectivity

The synthesis relies on a classic bimolecular nucleophilic substitution ( SN​2 ) pathway. A critical advantage of utilizing 4-nitro-1H-pyrazole as the nucleophile is its C2v​ symmetry. Unlike 3- or 5-substituted pyrazoles, which yield complex mixtures of N1 and N2 alkylated regioisomers requiring tedious chromatographic separation, the 4-nitro substitution renders the two nitrogen atoms chemically equivalent upon deprotonation. Consequently, the reaction yields a single, predictable regioisomer.

Recent literature on the development of imidazopyrrolopyridine-based JAK1 inhibitors (e.g., YYSW001) demonstrates the efficacy of this exact alkylation strategy using analogous bromonitriles . The SN​2 mechanism proceeds via the deprotonation of the pyrazole to form a highly nucleophilic pyrazolide anion, which subsequently attacks the electrophilic terminal carbon of 4-bromobutanenitrile.

Mechanism Deprot Step 1: Deprotonation K2CO3 abstracts the N-H proton from 4-nitro-1H-pyrazole, generating a resonance-stabilized pyrazolide anion. Attack Step 2: Nucleophilic Attack (SN2) The electron-rich pyrazolide nitrogen attacks the electrophilic C4 carbon of 4-bromobutanenitrile. Deprot->Attack Departure Step 3: Leaving Group Departure The bromide ion (Br-) is expelled synchronously as the new C-N bond forms. Attack->Departure Product Step 4: Product Formation 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is isolated as a single regioisomer due to pyrazole symmetry. Departure->Product

SN2 mechanistic pathway for the N-alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile.

Reaction Optimization & Causality

To establish a self-validating and scalable protocol, various base and solvent combinations were evaluated. The choice of base is critical: strong bases like Sodium Hydride (NaH) can trigger unwanted side reactions (e.g., Thorpe-Ziegler condensation of the nitrile) and excessive exothermicity. Conversely, weak organic bases like DIPEA fail to fully deprotonate the pyrazole ( pKa​ ~ 9.6), leading to poor conversion.

Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) provides the optimal balance. DMF, a polar aprotic solvent, excellently solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive for the SN​2 attack.

Table 1: Optimization of Alkylation Conditions

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1DIPEATHF6524< 20Incomplete deprotonation; weak base/solvent pairing.
2NaHDMF0 to 25445Exothermic; base-catalyzed nitrile side reactions observed.
3 Cs2​CO3​ MeCN801278Good conversion, but Cs2​CO3​ is cost-prohibitive for scale-up.
4 K2​CO3​ DMF 60 12 89 Optimal; mild base prevents side reactions, DMF accelerates S_N2.

Step-by-Step Experimental Protocol

Workflow N1 1. Deprotonation 4-Nitro-1H-pyrazole + K2CO3 N2 2. Solvation DMF at 0 °C N1->N2 N3 3. Alkylation 4-Bromobutanenitrile N2->N3 N4 4. Heating 60 °C for 12 h N3->N4 N5 5. Work-up EtOAc / H2O N4->N5 N6 6. Purification Silica Gel Chrom. N5->N6

Step-by-step experimental workflow for synthesizing 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Materials & Reagents:

  • 4-Nitro-1H-pyrazole (1.0 eq, 10.0 mmol, 1.13 g)

  • 4-Bromobutanenitrile (1.2 eq, 12.0 mmol, 1.78 g)

  • Potassium carbonate, anhydrous ( K2​CO3​ ) (1.5 eq, 15.0 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl Acetate (EtOAc) and Brine (for work-up)

Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture-induced degradation of the electrophile.

  • Deprotonation: Add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the flask.

  • Solvation: Inject 20 mL of anhydrous DMF. Stir the suspension at 0 °C for 15 minutes to allow for initial deprotonation and formation of the pyrazolide anion.

  • Alkylation: Slowly add 4-bromobutanenitrile (1.78 g, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Attach a reflux condenser, remove the ice bath, and heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 12 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Hexanes:EtOAc = 1:1). The product spot will appear at an Rf​ of ~0.4, while the starting pyrazole runs lower. Complete consumption of the pyrazole indicates reaction completion.

  • Quenching & Work-up: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to effectively partition and remove residual DMF, followed by a final wash with saturated brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

Analytical Characterization

To ensure the integrity of the synthesized compound, verify the structural identity and purity against the following expected analytical parameters:

  • Chemical Formula: C7​H8​N4​O2​

  • LC-MS (ESI): Calculated [M+H]+ : 181.07; Found: 181.1.

  • 1H NMR (400 MHz, CDCl3​ ): δ 8.15 (s, 1H, pyrazole-H), 8.05 (s, 1H, pyrazole-H), 4.25 (t, J = 6.8 Hz, 2H, N−CH2​ ), 2.40 (t, J = 7.0 Hz, 2H, CH2​−CN ), 2.25 (p, J = 6.9 Hz, 2H, CH2​−CH2​−CH2​ ).

References

  • Hu, K., Wang, Y., Xu, P., et al. "Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability." Journal of Medicinal Chemistry, 2026.[Link]

Application

Application Note: Synthesis and Utilization of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in the Manufacturing of Kinase Inhibitor APIs

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In modern targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In modern targeted therapeutics, the pyrazole ring is a privileged pharmacophore, frequently utilized to establish critical hydrogen-bonding networks within the ATP-binding clefts of kinases. Specifically, 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4)[1] has emerged as a highly versatile, late-stage building block in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably Janus kinase (JAK) and Phosphoinositide 3-kinase (PI3K) inhibitors[2][3].

The Structural Advantage

The utility of this specific intermediate lies in its trifunctional nature:

  • The Pyrazole Core: Acts as the central hinge-binding motif for kinase inhibition[4].

  • The Nitro Group (C4-position): Serves as a highly stable, masked amine. It prevents premature unwanted reactions during early synthetic steps and can be cleanly reduced to an electron-rich nucleophile when required.

  • The Butanenitrile Chain (N1-position): The four-carbon aliphatic chain terminating in a cyano group provides the exact spatial projection needed to occupy solvent-exposed hydrophobic pockets or specific allosteric sites. The nitrile group also improves the metabolic stability of the resulting API compared to simple alkyl chains[3].

Pathway Cytokine Inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates API API (Synthesized Inhibitor) API->JAK ATP-competitive Inhibition Nucleus Gene Transcription (Inflammatory Response) STAT->Nucleus Translocates

Caption: Inhibition of the JAK-STAT signaling pathway by the synthesized API.

API Manufacturing Workflows & Self-Validating Protocols

To convert 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile into a functional API, two critical transformations must occur: the reduction of the nitro group to an amine, followed by a Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with a heteroaryl scaffold (e.g., a pyrrolopyrimidine)[3][5].

Protocol A: Catalytic Hydrogenation to 4-(4-Amino-1H-pyrazol-1-yl)butanenitrile

Causality & Rationale: Chemical reduction methods (e.g., Fe/HCl or SnCl2) are avoided in API manufacturing due to the generation of heavy metal waste, which risks failing the strict ICH Q3D elemental impurity guidelines. Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a clean, scalable route with high atom economy.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure Hastelloy reactor with 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile (1.0 eq) and Methanol (10 volumes).

  • Catalyst Loading: Add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is highly pyrophoric; add under a strict nitrogen blanket.

  • Reaction: Purge the reactor with N2 (3x), followed by H2 (3x). Pressurize the vessel to 3.0 bar with H2 and stir vigorously at 25–30°C.

  • Self-Validation (In-Process Control - IPC): After 4 hours, halt stirring and sample the reaction mixture. Analyze via HPLC (UV 254 nm).

    • Critical Quality Attribute (CQA): The reaction proceeds via a hydroxylamine intermediate. Premature termination leaves residual hydroxylamine, a known genotoxic impurity (GTI). The protocol is only validated to proceed when the starting material is < 0.5% and the hydroxylamine peak is < 0.1%.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Methanol (2 volumes). Concentrate the filtrate under reduced pressure to afford the aminopyrazole intermediate as a pale-yellow oil.

Protocol B: SNAr Coupling with a Heteroaryl Scaffold

Causality & Rationale: The choice of n-butanol (b.p. 117°C) as the solvent is deliberate. It provides a sufficiently high reflux temperature to overcome the activation energy barrier of coupling the aminopyrazole with a deactivated heteroaryl chloride, while maintaining complete solubility of the polar intermediates. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases because its steric bulk prevents unwanted nucleophilic attack by the amine itself, ensuring consistent reaction kinetics[5].

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with 4-(4-amino-1H-pyrazol-1-yl)butanenitrile (1.05 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), and n-butanol (8 volumes).

  • Base Addition: Add DIPEA (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere and stir for 12 hours.

  • Self-Validation (IPC): Sample 1 mL of the mixture and analyze via LC-MS. The step is validated when the heteroaryl chloride [M+H]+ peak is completely consumed (< 0.5% Area) and the desired coupled product mass is confirmed.

  • Crystallization: Cool the reactor linearly to 20°C over 4 hours to induce crystallization. Filter the resulting API suspension, wash with cold ethanol (3 volumes), and dry in a vacuum oven at 50°C.

Workflow SM 4-(4-Nitro-1H-pyrazol-1-yl) butanenitrile (CAS: 1006572-00-4) Red Catalytic Hydrogenation (Pd/C, H2, MeOH) SM->Red Int 4-(4-Amino-1H-pyrazol-1-yl) butanenitrile Red->Int Coupling SNAr Coupling (DIPEA, n-BuOH, 100°C) Int->Coupling API Target Kinase Inhibitor (JAK/PI3K API) Coupling->API Scaffold Heteroaryl Chloride (e.g., Pyrrolopyrimidine) Scaffold->Coupling

Caption: Synthetic workflow from 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile to Kinase Inhibitor API.

Data Presentation & Optimization Metrics

To ensure robust scale-up, the catalytic hydrogenation step (Protocol A) was optimized across multiple parameters. The results are summarized below, highlighting the causality behind the final protocol choices.

Table 1: Optimization of Hydrogenation Conditions for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

CatalystSolventPressure (H2)Time (h)Conversion (%)Hydroxylamine Impurity (%)Isolated Yield (%)
5% Pd/CEthanol1.0 bar1285.44.278.1
10% Pd/CEthanol3.0 bar698.21.589.5
10% Pd/C Methanol 3.0 bar 4 >99.9 <0.1 96.3
Raney NiTHF5.0 bar895.00.884.0

Note: Methanol significantly outperformed Ethanol due to the higher solubility of the nitro-pyrazole starting material, preventing the precipitation of the partially reduced hydroxylamine intermediate.

Table 2: Impurity Profile and Control Strategy

Impurity NameOrigin / MechanismControl Strategy (IPC)Acceptance Criteria
Hydroxylamine IntermediateIncomplete reduction of the nitro group.Monitor via HPLC at 4h. Extend H2 pressure time if detected.< 0.1% (GTI Alert)
Des-cyano ImpurityOver-reduction or hydrolysis of the butanenitrile chain.Maintain temperature strictly below 35°C during hydrogenation.< 0.5%
Unreacted Heteroaryl ChlorideIncomplete SNAr coupling.Monitor via LC-MS. Add 0.1 eq excess amine if stalled.< 0.5%

References

  • Li, Y., et al. (2012). "4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors". U.S. Patent No. 8,309,718. Washington, DC: U.S. Patent and Trademark Office.
  • Rodgers, J. D., et al. (2015). "Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors". U.S. Patent No. 9,034,884. Washington, DC: U.S. Patent and Trademark Office.
  • Li, Y., et al. (2021). "Salts and processes of preparing a PI3K inhibitor". U.S. Patent No. 11,084,822. Washington, DC: U.S. Patent and Trademark Office.
  • Zhou, Y., et al. (2015). "Processes for preparing JAK inhibitors and related intermediate compounds". U.S. Patent No. 8,993,582. Washington, DC: U.S. Patent and Trademark Office.

Sources

Method

Application Note: Selective Synthesis of Primary Amines via Catalytic Hydrogenation of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, a bifunctional substrate of significant interest in pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, a bifunctional substrate of significant interest in pharmaceutical and agrochemical research. The protocol details a robust methodology for the simultaneous reduction of both an aromatic nitro group and an aliphatic nitrile to their corresponding primary amines. We delve into the mechanistic underpinnings, catalyst selection rationale, a detailed experimental protocol, and a troubleshooting guide to empower researchers in achieving high-yield, selective synthesis of 4-(4-Amino-1H-pyrazol-1-yl)butan-1-amine.

Introduction and Significance

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The target molecule, 4-(4-Amino-1H-pyrazol-1-yl)butan-1-amine, possesses two primary amine functionalities, making it a versatile building block for creating complex molecular architectures and for use in fragment-based drug discovery. The simultaneous and selective reduction of both a nitro and a nitrile group presents a significant chemical challenge.[2] The nitro group is generally more readily reduced than the nitrile; however, the nitrile reduction can lead to the formation of secondary and tertiary amine byproducts through the condensation of intermediates.[3][4] This application note outlines a validated approach to overcome these challenges, ensuring high selectivity towards the desired diamine product.

Reaction Overview and Mechanistic Considerations

The overall transformation involves the reduction of two distinct functional groups using molecular hydrogen in the presence of a heterogeneous catalyst. This process requires 6 equivalents of hydrogen gas.

R-NO₂ + 2 R'-CN + 6 H₂ → R-NH₂ + 2 R'-CH₂NH₂

Mechanism of Nitro Group Reduction: The catalytic hydrogenation of a nitroarene to an aniline is a stepwise process.[5][6] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[5][6][7] On the surface of a catalyst like palladium or platinum, the nitro group is sequentially reduced.[5] The direct hydrogenation pathway is generally favored, avoiding condensation reactions that can occur between intermediates.[6]

Mechanism of Nitrile Group Reduction: The reduction of a nitrile to a primary amine is more complex due to the potential for side reactions. The initial hydrogenation of the nitrile (R-C≡N) forms a highly reactive imine intermediate (R-CH=NH).[3] This imine can then:

  • Be further hydrogenated to the desired primary amine (R-CH₂-NH₂).

  • React with a molecule of the primary amine product to form a geminal diamine, which can then eliminate ammonia to yield a secondary imine. This secondary imine is subsequently reduced to a secondary amine byproduct.[3]

To favor the formation of the primary amine, reaction conditions must be optimized to ensure the rapid hydrogenation of the initial imine intermediate before it can react with the product amine.[3] Additives like ammonia are sometimes used to suppress secondary amine formation, although this protocol aims for selectivity through catalyst choice and condition control.[8][9]

Catalyst and System Selection: An Experience-Based Rationale

The choice of catalyst is the most critical parameter for this dual reduction. Both the nitro and nitrile groups must be reduced completely and selectively.

  • Palladium on Carbon (Pd/C): Pd/C is highly effective for nitro group reductions, often functioning under mild conditions (room temperature, balloon pressure).[10][11] However, its activity towards aliphatic nitrile reduction can be sluggish, potentially requiring higher pressures and temperatures.[12][13]

  • Raney Nickel (Ra-Ni): Raney Nickel is a cost-effective and highly active catalyst for both nitro and nitrile reductions.[10][11][14] It is particularly well-suited for nitrile hydrogenation and is less prone to causing dehalogenation compared to Pd/C, which is a key consideration for more complex substrates.[11] The high activity of Raney Nickel helps to quickly reduce the intermediate imine, thus minimizing the formation of secondary amine byproducts.[12]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also highly active but can be more expensive. Sulfided platinum catalysts have shown excellent chemoselectivity for reducing nitro groups in the presence of other sensitive functionalities like halides.[15][16]

For this specific transformation, Raney Nickel is recommended as the optimal catalyst. Its proven high activity for both functional groups under moderate conditions provides the best balance of reaction efficiency, selectivity, and cost-effectiveness.[10][14]

Detailed Experimental Protocol

This protocol is designed for a standard high-pressure laboratory autoclave (e.g., a Parr hydrogenator). All operations should be conducted in a well-ventilated fume hood.[17][18]

4.1. Materials and Equipment

  • Starting Material: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

  • Catalyst: Raney Nickel (50% slurry in water, activated)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: High-purity hydrogen gas (≥99.99%)

  • Apparatus: High-pressure hydrogenation reactor (autoclave) with a stirrer, heating mantle, pressure gauge, and thermocouple.[17]

  • Inert Gas: Nitrogen or Argon for purging

  • Filtration: Celite® or a similar filter aid

4.2. Safety Precautions

  • Pyrophoric Catalyst: Raney Nickel and Pd/C are pyrophoric when dry and must be handled as a slurry under solvent at all times.[10] Never allow the catalyst to dry in the air.

  • Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[2] Ensure the system is leak-proof and operated in a fume hood away from ignition sources.[17]

  • Pressure: The reactor must be rated for the intended pressure and temperature. Always use a blast shield.[18] Do not exceed the rated pressure of the vessel.[17]

4.3. Step-by-Step Procedure

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Perform a leak test with nitrogen at a pressure slightly above the intended reaction pressure before introducing any reagents.[17]

  • Charging the Reactor:

    • To the reactor vessel, add 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (1.0 eq).

    • Add anhydrous Methanol (approx. 20 mL per gram of substrate).

    • Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry (approx. 10-20% by weight relative to the substrate). Use a spatula to transfer the slurry and rinse it into the vessel with a small amount of solvent.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions, ensuring all fittings are tight.[17]

    • Purge the reactor headspace by pressurizing with nitrogen to ~50 psi and then venting carefully. Repeat this cycle at least 5 times to remove all oxygen.

  • Hydrogenation:

    • After the final nitrogen vent, purge the reactor with hydrogen gas. Pressurize to ~50 psi with H₂ and vent. Repeat this cycle 3-5 times.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

    • The reaction progress is monitored by the uptake of hydrogen (pressure drop). The reaction is typically complete within 4-12 hours.

  • Reaction Work-up and Catalyst Handling:

    • Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.[17]

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor headspace with nitrogen (5 cycles) to remove all residual hydrogen.[17]

    • Open the reactor in the fume hood.

    • Catalyst Filtration (Critical Step): Set up a Büchner funnel with a pad of Celite®. IMPORTANT: Keep the Celite® pad wet with the reaction solvent (methanol) at all times. Do not allow the catalyst to be filtered to dryness on the pad, as it can ignite.

    • Carefully decant the reaction mixture through the wet Celite® pad. Rinse the reactor with additional solvent and pass it through the filter.

    • Wash the Celite®/catalyst cake with several portions of fresh solvent.

    • Catalyst Quenching: Immediately after filtration, the funnel containing the wet catalyst cake should be carefully transferred to a beaker of water to quench the catalyst and prevent ignition.

  • Product Isolation:

    • The combined filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude 4-(4-Amino-1H-pyrazol-1-yl)butan-1-amine.

    • The crude product can be purified further by column chromatography or crystallization if necessary.

Data Summary and Optimization

The following table provides a summary of typical reaction conditions and expected outcomes. Optimization may be required based on the specific equipment and substrate purity.

ParameterCondition A (Standard)Condition B (Optimized)Rationale & Expected Outcome
Catalyst 10 wt% Raney Nickel15 wt% Raney NickelHigher catalyst loading can decrease reaction time but may increase cost.
Solvent MethanolEthanolBoth are effective protic solvents. Methanol may offer better solubility for some substrates.
H₂ Pressure 100 psi (approx. 7 bar)300 psi (approx. 20 bar)Increased pressure enhances hydrogen concentration, accelerating the rate of both reductions, which can improve selectivity for the primary amine.[14]
Temperature 40 °C50 °CA modest temperature increase can improve reaction kinetics without promoting significant side reactions.
Typical Yield 85-90%>95%Optimized conditions should push the reaction to completion and maximize the yield of the desired diamine.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product isolation.

G cluster_prep Preparation & Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor: 1. Substrate 2. Solvent (MeOH) 3. Raney Ni Slurry B Seal Reactor & Leak Test (N₂) A->B C Purge System: 5x N₂ cycles 3x H₂ cycles B->C D Pressurize with H₂ (100-300 psi) C->D E Heat (40-50°C) & Stir Vigorously D->E F Monitor H₂ Uptake (4-12 hours) E->F G Cool, Vent H₂, & Purge with N₂ F->G H Filter through wet Celite® (Quench Catalyst!) I Concentrate Filtrate (Rotary Evaporation) H->I J Purify Product (If necessary) I->J Final Final Product: 4-(4-Amino-1H-pyrazol-1-yl)butan-1-amine J->Final

Caption: Experimental workflow for the catalytic hydrogenation of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Catalyst Poisoning (impurities in substrate or solvent).[19] 2. Insufficient Catalyst Activity. 3. Insufficient Hydrogen Pressure or Poor Agitation.[19]1. Ensure high purity of starting materials and use anhydrous, deoxygenated solvents.[19] 2. Use fresh, active catalyst. Increase catalyst loading to 20 wt%. 3. Increase H₂ pressure. Ensure stirring is vigorous enough to keep the catalyst suspended.
Formation of Side Products (Secondary Amines) 1. Imine intermediate reacting with primary amine product.[3][4] 2. Reaction rate is too slow.1. Increase hydrogen pressure to accelerate the hydrogenation of the imine intermediate.[14] 2. A modest increase in temperature or catalyst loading can improve the rate.
Catalyst Ignites During Filtration Catalyst was allowed to dry in the presence of air.CRITICAL: Always keep the catalyst slurry and the filter cake wetted with solvent. Work quickly and quench the spent catalyst in water immediately after filtration.
Product is Dark/Discolored Potential formation of polymeric byproducts or catalyst leaching.Ensure complete removal of the catalyst by filtering through a fine filter aid like Celite®. If discoloration persists, a carbon treatment of the filtrate may be necessary before concentration.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Preprints.org.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
  • Troubleshooting low conversion in catalytic hydrogenation of cyclopentene derivatives. BenchChem.
  • Cobalt-Catalyzed Hydrogenative Transformation of Nitriles. ACS Publications.
  • Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. ResearchGate.
  • On the mechanism of catalytic hydrogenation of nitriles to amines over supported metal catalysts. SciSpace.
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. BenchChem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. MDPI.
  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... ResearchGate.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org.
  • Efficient Cu–Ni/W20O58 Catalysts for Hydrogenation of Nitriles to Secondary Amines. ACS Publications.
  • Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. Royal Society of Chemistry.
  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Royal Society of Chemistry.
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Royal Society of Chemistry.
  • Process for the hydrogenation of nitriles to primary amines. Google Patents.
  • Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Publications.
  • Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed.
  • Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation. ThalesNano.
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. ACS Publications.
  • Catalytic Reduction of Nitriles. Thieme.
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. ACS Publications.
  • Hydrogenation troubleshooting. Reddit.
  • Troubleshooting of Catalytic Reactors. SlideShare.
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. ResearchGate.
  • Hydrogenation Reactions. University of Pittsburgh.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • High-Pressure Hydrogenation: A Path to Efficient Methane Production from CO2. MDPI.
  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed.
  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Kinetics of a catalytic hydrogenation reaction. Endress+Hauser.
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. ResearchGate.
  • Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols.
  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts.

Sources

Application

Application Note: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in Transition Metal Coordination Chemistry

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Executive Summary The rational design of transition metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric properties of the chosen organic ligands. 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) is a highly versatile, bifunctional ligand that bridges the gap between hard/borderline nitrogen donors and soft, labile binding sites[1]. By combining an electron-deficient pyrazole ring with a flexible aliphatic nitrile chain, this molecule allows researchers to construct everything from discrete, biologically active mononuclear complexes to multidimensional metal-organic frameworks (MOFs).

This application note details the mechanistic causality behind its coordination behavior, provides self-validating protocols for synthesizing transition metal complexes, and outlines its utility in advanced drug development and catalysis.

Electronic Profiling and Mechanistic Causality

To successfully utilize 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile, one must understand the distinct electronic environments of its two primary coordination sites:

  • The Pyrazole Nitrogen (N2): Pyrazole derivatives typically act as strong σ -donors. However, the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 4-position fundamentally alters this dynamic. Through inductive and resonance effects, the nitro group pulls electron density away from the pyrazole ring. This decreases the basicity of the coordinating nitrogen while significantly enhancing its π -acceptor capabilities[2][3]. Consequently, the ligand stabilizes metals in lower oxidation states and frequently drives the formation of unique, nearly planar metallocycles[2].

  • The Nitrile Group (-C≡N): Nitriles are charge-neutral, soft Lewis bases (L-type ligands)[4]. Because they are relatively weak σ -donors, nitrile coordination is highly labile, making them excellent candidates for forming transient catalytic intermediates or assembling supramolecular networks with soft metal centers like Ag(I) or Cu(I)[4][5].

G Ligand 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile PySite Pyrazole N-Donor (Hard/Borderline) Ligand->PySite Site 1 CNSite Nitrile N-Donor (Soft) Ligand->CNSite Site 2 NO2Site 4-Nitro Group (Electron Withdrawing) Ligand->NO2Site Electronic Tuning Metal1 Discrete Complexes PySite->Metal1 Binds 3d Metals Metal2 Coordination Polymers CNSite->Metal2 Binds 4d/5d Metals NO2Site->PySite Increases pi-Acidity

Logical coordination pathways of the bifunctional ligand.

Quantitative Data Summary

Table 1: Physicochemical & Coordination Profile

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₇H₈N₄O₂Determines stoichiometric ratios for complexation.
Molecular Weight 180.17 g/mol Used for precise molarity calculations.
Predicted pKa -2.25 ± 0.10Indicates extremely low basicity; requires neutral or weakly acidic conditions to prevent ligand degradation[1].
Primary Donor Site Pyrazole N2Prefers borderline metals (Cu²⁺, Co²⁺, Ni²⁺)[2].
Secondary Donor Site Nitrile NPrefers soft metals (Ag⁺, Pd²⁺, Pt²⁺)[4].

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes a specific physicochemical rationale (causality) and an observable checkpoint to ensure the integrity of the experiment before proceeding.

Protocol A: Synthesis of a Discrete Copper(II) Complex

Objective: Isolate a binuclear Cu(II) complex utilizing the pyrazole coordination site.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile in 15 mL of anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a coordinating solvent with a high dielectric constant[4]. It temporarily stabilizes the metal center, preventing immediate, uncontrolled precipitation.

  • Metal Addition: Slowly add 1.0 mmol of Cu(BF₄)₂·6H₂O dissolved in 5 mL of MeCN dropwise to the ligand solution under continuous magnetic stirring.

    • Validation Checkpoint: The solution will immediately transition from a pale blue to a deep, vibrant green/blue. This colorimetric shift self-validates that the stronger pyrazole nitrogen has successfully displaced the solvent molecules in the primary coordination sphere.

  • Thermal Activation: Heat the mixture to a gentle reflux (65°C) for 2 hours to ensure thermodynamic control over the complexation, allowing the bulky ligands to arrange into the lowest-energy binuclear geometry[2][3].

  • Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, then carefully layer it with diethyl ether (anti-solvent) in a 1:2 ratio.

    • Validation Checkpoint: Over 48–72 hours, block-like green crystals will form at the solvent interface. If an amorphous powder forms, the diffusion rate was too fast; restart with a narrower diffusion tube.

Protocol B: Assembly of a Silver(I) Coordination Polymer

Objective: Utilize both the pyrazole and nitrile sites to form a 1D/2D supramolecular network.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 mmol of the ligand in a 1:1 mixture of methanol and dichloromethane (DCM).

  • Metal Addition: In the dark (to prevent photolytic degradation of silver), add 1.0 mmol of Ag(CF₃SO₃) directly to the solution.

    • Causality: The triflate anion is weakly coordinating, ensuring it does not compete with the soft nitrile donor for the Ag(I) center[5].

  • Network Assembly: Stir at room temperature for 4 hours. The flexible butane chain allows the ligand to act as a bridge, linking adjacent Ag(I) centers into a polymeric chain[5].

  • Isolation: Evaporate the solvent slowly under a stream of nitrogen.

    • Validation Checkpoint: Analyze the resulting solid via IR spectroscopy. A successful polymeric assembly is validated by a distinct shift in the nitrile stretch (see Table 2).

Workflow Step1 1. Ligand Dissolution (MeCN Solvent) Step2 2. Metal Salt Addition (Cu or Ag Salts) Step1->Step2 Mix Step3 3. Thermal Activation (Reflux 60°C) Step2->Step3 Complexation Step4 4. Slow Diffusion (Et2O Anti-solvent) Step3->Step4 Cool Step5 5. XRD & IR Validation (Shift Analysis) Step4->Step5 Isolate

Step-by-step workflow for synthesizing transition metal complexes.

Characterization & Data Analysis

To verify the structural integrity of the synthesized complexes, compare your spectroscopic data against the diagnostic shifts outlined below.

Table 2: Diagnostic Spectroscopic Shifts upon Metal Coordination

Analytical MethodFree Ligand SignalExpected Complex SignalMechanistic Implication
FT-IR: ν(C≡N) ~2250 cm⁻¹2270 – 2290 cm⁻¹A shift to higher wavenumbers indicates coordination of the nitrile nitrogen to the metal (kinematic coupling)[4].
FT-IR: ν(NO₂) ~1520, ~1340 cm⁻¹Minimal changeConfirms the nitro group remains uncoordinated and acts purely as an electronic modifier[2].
¹H NMR (Ag Complex) Pyrazole protons (δ 8.0, 8.7)Downfield shift (Δδ ~0.2)Confirms electron density withdrawal from the pyrazole ring upon Ag(I) binding.

Applications in Drug Development & Catalysis

  • Hypoxia-Targeting Metallodrugs: The 4-nitro group is highly relevant in oncology. In the hypoxic environments of solid tumors, nitroaromatics undergo bioreductive activation. Transition metal complexes bearing this ligand can be designed as prodrugs, where the reduction of the nitro group triggers ligand dissociation and the localized release of a cytotoxic metal center (e.g., Pt or Ru).

  • Catalytic Hydration of Nitriles: Because the nitrile group is labile, complexes formed via the nitrile site can act as intermediates. N-coordination activates the sp-hybridized carbon, making it highly susceptible to nucleophilic attack by water, mimicking the action of nitrile hydratase enzymes[4].

Sources

Method

Step-by-step N-alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile

Application Note: Regioselective N-Alkylation of 4-Nitro-1H-Pyrazole with 4-Bromobutanenitrile Executive Summary The functionalization of the pyrazole scaffold is a cornerstone in the development of novel pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of 4-Nitro-1H-Pyrazole with 4-Bromobutanenitrile

Executive Summary

The functionalization of the pyrazole scaffold is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Specifically, the introduction of a nitro group at the C4 position significantly alters the electronic landscape of the heterocycle, rendering the N-H bond more acidic and the resulting anion highly stable. This application note details a robust, scalable, and self-validating protocol for the N-alkylation of 4-nitro-1H-pyrazole using 4-bromobutanenitrile. The resulting product, 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile, serves as a highly versatile bifunctional intermediate for downstream reductions, cross-couplings, and tetrazole syntheses.

Mechanistic Rationale & Experimental Design

The reaction proceeds via a base-mediated bimolecular nucleophilic substitution (S_N2).

  • Symmetry and Regioselectivity: Unlike 3- or 5-substituted pyrazoles, which often yield a mixture of N1 and N2 alkylated regioisomers requiring arduous chromatographic separation, 4-nitro-1H-pyrazole possesses a C2v-symmetric precursor state. This symmetry ensures that alkylation yields a single, unambiguous regioisomer, vastly simplifying the purification landscape[1].

  • Base Selection (Thermodynamic vs. Kinetic Control): Potassium carbonate (K2CO3) is selected as the optimal base. The strong electron-withdrawing nature of the C4-nitro group lowers the pKa of the pyrazole N-H compared to an unsubstituted pyrazole. K2CO3 is sufficiently basic to quantitatively generate the pyrazolide anion. Crucially, avoiding stronger bases like Sodium Hydride (NaH) prevents unwanted side reactions, such as the deprotonation of the α-protons of 4-bromobutanenitrile, which would lead to nitrile dimerization or elimination pathways[2][3].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent. DMF efficiently solvates the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic, thereby accelerating the S_N2 attack on the primary alkyl bromide[2]. Acetonitrile can be used as a greener alternative, though it necessitates longer reaction times due to lower base solubility[4].

Mechanism N1 4-nitro-1H-pyrazole N2 Pyrazolide Anion (Nucleophile) N1->N2 K2CO3 - KHCO3 N3 SN2 Transition State N2->N3 + 4-bromobutanenitrile (DMF, 80°C) N4 N-Alkylated Product (Target) N3->N4 - KBr

Mechanistic pathway of the base-mediated SN2 N-alkylation of 4-nitropyrazole.

Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating the optimization trajectory.

EntryBase (equiv)SolventTemp (°C)Time (h)Yield (%)Causality & Observations
1 K2CO3 (2.3) DMF 90 8 88-92 Optimal. Complete conversion; high nucleophilicity of pyrazolide[2].
2K2CO3 (2.0)MeCN601675-80Greener solvent, but lower base solubility requires extended heating[4].
3NaH (1.2)THF0 to RT4< 40Strong base triggers α-deprotonation of the nitrile, causing degradation[3].
4Cs2CO3 (1.5)DMF80689-93Excellent kinetics due to the cesium effect, but cost-prohibitive for scale-up.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring the operator can verify success at each critical juncture.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Deprotonation (K2CO3 in DMF, 15 min) Step1->Step2 Step3 3. Alkylation (Add electrophile, 80°C, 8h) Step2->Step3 Step4 4. Aqueous Workup (H2O quench, EtOAc extract) Step3->Step4 Step5 5. DMF Removal (5% LiCl aqueous wash) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the N-alkylated pyrazole.

Phase 1: Reaction Setup

  • Preparation: To an oven-dried, 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.00 g, 8.84 mmol, 1.0 equiv) and anhydrous K2CO3 (2.81 g, 20.3 mmol, 2.3 equiv)[2].

  • Atmosphere Exchange: Cap the flask with a rubber septum. Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times. Causality: While the reaction is not strictly air-sensitive, removing ambient moisture prevents the competitive hydrolysis of the alkyl bromide to an alcohol.

  • Solvent Addition: Inject anhydrous DMF (8.0 mL) via syringe. Stir the suspension at room temperature for 15 minutes. Self-Validation: The mixture will turn slightly yellow, visually confirming the generation of the pyrazolide anion.

Phase 2: Alkylation & Monitoring 4. Electrophile Addition: Add 4-bromobutanenitrile (1.14 mL, 11.5 mmol, 1.3 equiv) dropwise via syringe over 2 minutes. 5. Heating: Transfer the flask to a pre-heated oil bath at 80–90 °C. Stir vigorously for 8 hours[2]. 6. TLC Monitoring: After 8 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 1:1 Heptane/Ethyl Acetate eluent. Self-Validation: The starting 4-nitropyrazole (lower Rf, UV active) should be completely consumed, replaced by a new, higher Rf spot corresponding to the less polar N-alkylated product.

Phase 3: Workup & Isolation 7. Quenching: Cool the reaction to room temperature. Add 40 mL of deionized water to quench the reaction. Causality: Water serves a dual purpose: it halts the reaction and completely dissolves the inorganic salts (excess K2CO3 and the KBr byproduct). 8. Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL). 9. DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL), followed by a final wash with brine (20 mL). Causality: DMF is highly miscible with water but partitions slightly into EtOAc. The LiCl wash effectively pulls residual DMF into the aqueous phase due to the strong coordination of Li+ with the formamide oxygen. 10. Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator. Self-Validation: The crude mass should be a viscous oil or semi-solid. A strong residual amine/DMF odor indicates incomplete washing, requiring re-dissolution in EtOAc and further LiCl washing.

Phase 4: Purification 11. Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 40% Ethyl Acetate in Heptane[2]. 12. Concentration: Pool the fractions containing the pure product and evaporate to dryness to yield 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • Self-Validation of N-Alkylation: The broad singlet corresponding to the N-H proton of the starting material (typically around δ 13.0 ppm in DMSO-d6) must be completely absent.

    • Pyrazole Core: Two distinct singlets around δ 8.10 and 8.25 ppm (1H each) confirm the preservation of the asymmetric C3 and C5 protons of the pyrazole ring.

    • Aliphatic Chain: A triplet around δ 4.25 ppm (2H, J = 6.8 Hz) corresponds to the N-CH2 group. A triplet around δ 2.45 ppm (2H, J = 7.0 Hz) corresponds to the CH2 adjacent to the nitrile. A multiplet around δ 2.25 ppm (2H) corresponds to the central methylene bridge.

  • Mass Spectrometry (ESI-MS): Expected[M+H]+ for C7H8N4O2 is m/z 181.07.

Sources

Application

Microwave-assisted synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Application Note: Microwave-Assisted Synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Strategic Context & Chemical Significance 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4)[1] is a critical structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Strategic Context & Chemical Significance

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4)[1] is a critical structural intermediate in the development of advanced pharmaceutical agents, most notably in the synthesis of highly selective Janus kinase (JAK) inhibitors[2]. The pyrazole ring is a privileged scaffold in medicinal chemistry; however, traditional N-alkylation methodologies often suffer from prolonged reaction times, poor regioselectivity, and suboptimal yields due to competitive side reactions.

Microwave-assisted organic synthesis (MAOS) has revolutionized the functionalization of these heterocycles. By utilizing dielectric heating to selectively accelerate the polar transition states inherent in SN2-like heterocyclization reactions, MAOS provides a cleaner, faster, and highly reproducible synthetic route[3].

Mechanistic Causality: The MAOS Advantage

To understand why microwave irradiation is superior for this specific N-alkylation, we must examine the causality behind the energy transfer.

In conventional thermal heating (e.g., an oil bath), energy is transferred via conduction and convection. This leads to temperature gradients across the reaction vessel and increases the risk of thermal degradation of the sensitive nitro-heterocycle. Microwave irradiation (typically at 2.45 GHz), conversely, couples directly with the dipoles of the solvent and the polar reactants. This induces rapid dipole rotation and ionic conduction, resulting in instantaneous volumetric core heating [4].

For the N-alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile, the bimolecular nucleophilic substitution (SN2) passes through a highly polar transition state. The microwave's electromagnetic field stabilizes this polar transition state, significantly lowering the activation energy barrier. This mechanistic synergy reduces reaction times from 18 hours to under 15 minutes while suppressing thermodynamic side products[5].

MW_Logic MW_Energy Microwave Irradiation (2.45 GHz) Dielectric Dielectric Heating (Dipole Rotation & Ionic Conduction) MW_Energy->Dielectric Volumetric Volumetric Core Heating (Inverted Temperature Gradient) Dielectric->Volumetric PolarTS Stabilization of Polar Transition State (SN2 Alkylation) Dielectric->PolarTS Outcome Accelerated Reaction Rate & Enhanced Yield Volumetric->Outcome PolarTS->Outcome

Fig 1. Mechanistic causality of microwave dielectric heating on SN2 reaction kinetics.

Experimental Design & Reagent Rationale

Every reagent in this protocol is selected to create a self-validating, highly efficient system:

  • Substrate (4-Nitro-1H-pyrazole): The electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton (pKa ~ 9.6), making it easily deprotonated by mild bases[2].

  • Alkylating Agent (4-Bromobutanenitrile): The bromide is a superior leaving group compared to chloride, facilitating a rapid SN2 displacement. The nitrile group is stable under microwave conditions and serves as a versatile handle for downstream reduction to a primary amine[2].

  • Base (Cesium Carbonate, Cs₂CO₃): Cs₂CO₃ is specifically chosen over K₂CO₃ due to the "cesium effect." The large ionic radius of the Cs⁺ ion loosely coordinates with the pyrazolide anion, leaving it highly "naked" and maximizing its nucleophilicity.

  • Solvent (N,N-Dimethylformamide, DMF): With a high loss tangent (tan δ = 0.161), DMF acts as an excellent microwave absorber, efficiently converting electromagnetic energy into thermal energy[4].

Experimental Workflow

Workflow Prep 1. Reagent Preparation 4-Nitro-1H-pyrazole + 4-Bromobutanenitrile Base 2. Base Addition (Cs2CO3 in DMF) Prep->Base MW 3. Microwave Irradiation (120°C, 15 min, 100W) Base->MW Workup 4. Aqueous Workup (EtOAc Extraction) MW->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Product 6. Target Compound 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Purify->Product

Fig 2. Experimental workflow for microwave-assisted N-alkylation of 4-nitro-1H-pyrazole.

Validated Protocol: Step-by-Step Methodology

In-Process Control (IPC) Standard: This protocol is designed as a self-validating system. Do not proceed to the workup phase until LC-MS or TLC confirms >95% consumption of the 4-nitro-1H-pyrazole to prevent the carryover of unreacted starting materials.

Step 1: Reaction Assembly

  • In a 30 mL microwave-safe quartz or heavy-walled borosilicate vial equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 eq, 10.0 mmol, 1.13 g) and anhydrous Cs₂CO₃ (1.5 eq, 15.0 mmol, 4.89 g).

  • Suspend the solid mixture in 15 mL of anhydrous DMF. Causality: Pre-mixing the base and the pyrazole for 5 minutes at room temperature allows for the pre-formation of the reactive pyrazolide anion prior to the introduction of the electrophile.

  • Add 4-bromobutanenitrile (1.2 eq, 12.0 mmol, 1.78 g) dropwise to the suspension. Seal the vial securely with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation 4. Place the sealed vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). 5. Program the following synthesis parameters:

  • Target Temperature: 120 °C

  • Ramp Time: 2 minutes

  • Hold Time: 15 minutes

  • Max Power: 100 W

  • Cooling: Active compressed air cooling to 40 °C post-reaction.

  • Initiate the sequence. Causality: The 120 °C hold time ensures complete kinetic conversion of the SN2 alkylation while remaining safely below the thermal decomposition threshold of the nitro group[3].

Step 3: Aqueous Workup and Isolation 7. Uncap the vial and pour the reaction mixture into 50 mL of ice-cold distilled water. Causality: Quenching in water crashes out the highly organic target compound while simultaneously dissolving the inorganic cesium salts and the DMF solvent. 8. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 20 mL). Causality: LiCl specifically complexes with residual DMF, partitioning it entirely into the aqueous phase and preventing solvent contamination in the final product. 10. Wash with brine (30 mL), dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification & Validation 11. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes:EtOAc (80:20 transitioning to 50:50). 12. Isolate the target compound, 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. Verify structural integrity and purity via LC-MS (Expected [M+H]⁺ = 181.07) and ¹H-NMR.

Quantitative Data & Optimization

The transition from conventional thermal heating to MAOS yields significant improvements in both throughput and product purity. The table below summarizes the optimized metrics.

ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)
Heating Source Convective Oil BathDielectric Microwave (2.45 GHz)
Temperature 100 °C120 °C
Reaction Time 18 Hours15 Minutes
Solvent DMFDMF
Isolated Yield (%) 65 - 70%88 - 92%
Purity Profile (LC-MS) ~85% (Significant side products)>98% (Clean kinetic profile)

Comprehensive References

  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds Source: Current Organic Chemistry, Bentham Science Publishers. URL:[Link]

  • Ionic Liquids as Doping Agents in Microwave Assisted Reactions Source: IntechOpen. URL:[Link]

  • Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796 for study into accelerated cell ageing Source: Organic & Biomolecular Chemistry, PubMed. URL:[Link]

Sources

Method

Application Note: Process Optimization and Scale-Up Production of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Introduction and Mechanistic Rationale The compound 4-(4-Nitro-1H-pyrazol-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Introduction and Mechanistic Rationale

The compound 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) is a critical N -alkylated pyrazole building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anti-inflammatory agents[1].

In discovery chemistry, the synthesis of this intermediate is typically achieved via the alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile using strong bases like Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF), followed by purification via silica gel chromatography. However, for kilogram-scale production, this methodology presents severe safety, economic, and operational bottlenecks.

As a Senior Application Scientist, the primary objective in scaling this process is to design a self-validating, chromatography-free workflow . This requires transitioning to milder bases, optimizing solvent volumes to maximize throughput, and leveraging the differential solubility of the product for isolation via direct precipitation.

Causality in Reagent Selection
  • Base Substitution: NaH generates stoichiometric hydrogen gas, posing a severe flammability risk in standard batch reactors. We replace NaH with anhydrous Potassium Carbonate (K₂CO₃). K₂CO₃ provides sufficient basicity (pKa ~10.3) to deprotonate the pyrazole (pKa ~9.6) without gas evolution, ensuring a safer, thermodynamically controlled alkylation.

  • Solvent Dynamics: While Acetonitrile (MeCN) is a common alternative, DMF is retained for the reaction phase due to its superior solvation of the K₂CO₃/pyrazole complex, accelerating the SN​2 kinetics. To bypass chromatography, the reaction is quenched with water. The highly polar nitro-pyrazole product exhibits poor aqueous solubility, allowing for direct crystallization [2].

Process Safety and Thermal Hazard Evaluation

Nitroaromatic and nitropyrazole derivatives possess inherent energetic potential. Before any scale-up exceeding 100 grams, thermal hazard assessments must be conducted to establish safe operating parameters.

  • Differential Scanning Calorimetry (DSC): Evaluates the onset temperature of exothermic decomposition ( Tonset​ ). The maximum reaction temperature ( Tmax​ ) must be maintained at least 50°C below Tonset​ to prevent thermal runaway.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is integrated at the 12-hour mark. The protocol dictates that the reaction must not proceed to the workup phase until the starting material is ≤1.0% by area, ensuring the self-validating nature of the process.

Scale-Up Workflow Visualization

The following diagram illustrates the critical path for the scale-up methodology, highlighting safety gates and in-process controls.

G Start 4-Nitro-1H-pyrazole + 4-Bromobutanenitrile Safety Thermal Hazard Assessment (DSC/TGA Verification) Start->Safety Reaction Alkylation in DMF (K2CO3, 60°C) Safety->Reaction Cleared for Scale IPC In-Process Control (HPLC > 99% conversion) Reaction->IPC IPC->Reaction Fail (Add Time) Workup Aqueous Quench & Controlled Precipitation IPC->Workup Pass (SM < 1%) Isolation Filtration, Washing & Vacuum Drying Workup->Isolation

Caption: Logical workflow for the scale-up production of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Quantitative Data: Scale-Up Optimization Metrics

The table below summarizes the optimization data across three distinct scales, demonstrating the efficacy of the K₂CO₃/DMF/Aqueous Quench methodology compared to discovery-scale protocols.

Scale (Input)Base / Eq.Solvent (Vol)Workup MethodYield (%)HPLC Purity (%)E-Factor
10 g (Discovery)NaH / 1.2DMF (15V)Silica Chromatography72%98.5%> 150
100 g (Pilot)K₂CO₃ / 2.0DMF (8V)Aqueous Precipitation86%99.1%45
1.0 kg (Process)K₂CO₃ / 1.5DMF (5V)Aqueous Precipitation89%99.4%22

Note: E-Factor (Environmental Factor) represents the mass of waste generated per mass of product. The elimination of chromatography drastically reduces the E-Factor.

Step-by-Step Methodology (1.0 kg Scale)

Equipment: 20 L Jacketed Glass Reactor equipped with a mechanical stirrer, internal temperature probe (PT100), reflux condenser, and nitrogen inlet.

Reagents:

  • 4-Nitro-1H-pyrazole: 1.00 kg (8.84 mol, 1.0 eq)

  • 4-Bromobutanenitrile: 1.44 kg (9.73 mol, 1.1 eq)

  • Potassium Carbonate (Anhydrous, 325 mesh): 1.83 kg (13.26 mol, 1.5 eq)

  • N,N-Dimethylformamide (DMF): 5.0 L (5 Volumes)

  • Deionized Water: 15.0 L (15 Volumes)

Procedure:

  • Reactor Preparation: Purge the 20 L reactor with nitrogen for 15 minutes. Ensure the jacket temperature is set to 20°C.

  • Charging: Charge 5.0 L of anhydrous DMF into the reactor. Begin mechanical stirring at 150 RPM.

  • Substrate Addition: Add 1.00 kg of 4-nitro-1H-pyrazole. Stir until a homogeneous solution is achieved (approx. 10 minutes).

  • Base Addition: Slowly charge 1.83 kg of finely powdered anhydrous K₂CO₃. Causality Note: While K₂CO₃ does not evolve gas, the neutralization is mildly exothermic. Maintain internal temperature below 30°C during addition.

  • Alkylation: Add 1.44 kg of 4-bromobutanenitrile dropwise via an addition funnel over 45 minutes.

  • Heating: Gradually increase the jacket temperature to heat the internal reaction mixture to 60°C. Maintain stirring at 200 RPM for 12 hours.

  • In-Process Control (IPC): Withdraw a 1.0 mL sample, dilute with MeCN, and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when 4-nitro-1H-pyrazole is ≤1.0% . If incomplete, continue heating and re-sample every 2 hours.

  • Cooling & Quench: Once IPC passes, cool the reactor internal temperature to 15°C. Slowly add 15.0 L of Deionized Water over 2 hours. Causality Note: Rapid addition of water can lead to oiling out of the product. Controlled addition ensures the formation of filterable, crystalline solids.

  • Aging: Stir the resulting suspension at 10°C for 3 hours to maximize crystal growth and yield.

  • Isolation: Filter the suspension through a Nutsche filter. Wash the filter cake with cold Deionized Water (2 x 2.0 L) to remove residual DMF and inorganic salts.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45°C under high vacuum (< 50 mbar) for 24 hours until moisture content (Karl Fischer titration) is ≤0.5% .

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Welcome to the technical support center for the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the N-alkylation of 4-nitropyrazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile by reacting 4-nitropyrazole with 4-bromobutanenitrile in the presence of a base, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the N-alkylation of pyrazoles is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1] Let's break down the potential causes and solutions:

Potential Causes and Solutions:

  • Poor Quality of Reagents:

    • 4-Nitropyrazole: Ensure it is pure and dry. Impurities can interfere with the reaction.

    • 4-Bromobutanenitrile: This reagent can degrade over time. It's advisable to use a freshly opened bottle or purify it by distillation if its purity is questionable.

    • Base: The choice and quality of the base are critical.[1] Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous, as moisture can quench the base and hydrolyze the nitrile.

    • Solvent: The solvent must be anhydrous. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used.[1] Traces of water can significantly impact the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating. A typical starting point is room temperature, but if the reaction is sluggish, gradually increasing the temperature to 50-80°C can enhance the reaction rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.

    • Reaction Time: N-alkylation reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can range from a few hours to overnight (4-24 hours).[1]

  • Inadequate Deprotonation of 4-Nitropyrazole:

    • The pKa of the N-H proton in pyrazole is around 14. The nitro group at the 4-position makes the proton more acidic, facilitating deprotonation. However, a sufficiently strong base is still required. If using a weaker base like K₂CO₃, ensure it is finely powdered to maximize surface area. For more challenging cases, a stronger base like NaH may be necessary.[1]

Recommended Starting Protocol:

Here is a general protocol that can be used as a starting point and optimized as needed.

Reagent/Parameter Recommendation Rationale
4-Nitropyrazole 1.0 equivalentLimiting Reagent
4-Bromobutanenitrile 1.1 - 1.5 equivalentsUsing a slight excess of the alkylating agent can drive the reaction to completion.
Base (e.g., K₂CO₃) 2.0 - 3.0 equivalentsAn excess of base ensures complete deprotonation of the pyrazole.
Solvent (Anhydrous) DMF or AcetonitrilePolar aprotic solvents are known to favor this type of reaction.[1]
Temperature Room Temperature to 80°CStart at room temperature and increase if the reaction is slow.
Time 4 - 24 hoursMonitor progress by TLC or LC-MS.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry glassware thoroughly. prep2 Add 4-nitropyrazole (1 eq) and anhydrous K₂CO₃ (2-3 eq) to the flask. prep1->prep2 prep3 Add anhydrous DMF. prep2->prep3 react1 Stir the suspension at room temperature for 30 min. prep3->react1 react2 Add 4-bromobutanenitrile (1.1-1.5 eq) dropwise. react1->react2 react3 Heat the reaction to 50-80°C and monitor by TLC/LC-MS. react2->react3 workup1 Cool the reaction and pour into water. react3->workup1 workup2 Extract with ethyl acetate. workup1->workup2 workup3 Wash organic layer with brine, dry over Na₂SO₄. workup2->workup3 workup4 Concentrate under reduced pressure. workup3->workup4 purify Purify by column chromatography. workup4->purify

Caption: General workflow for the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Issue 2: Formation of an Isomeric Byproduct

Question: My reaction is producing the desired product, but I am also observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the alkylation?

Answer:

The formation of regioisomers is a well-known challenge in the N-alkylation of unsymmetrical pyrazoles.[1] Alkylation can occur at either the N1 or N2 position of the pyrazole ring. In the case of 4-nitropyrazole, the two nitrogen atoms are chemically equivalent due to tautomerism, but the presence of the nitro group can influence the electronic environment. However, for substituted pyrazoles, this becomes a more significant issue.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Solvent: The polarity of the solvent can influence which nitrogen is more nucleophilic. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1]

  • Base and Counter-ion: The choice of base and its corresponding counter-ion can affect the regioselectivity. For instance, using sodium hydride (NaH) can sometimes prevent the formation of isomeric products.[1]

  • Temperature: Lowering the reaction temperature may increase the selectivity of the reaction.

Strategies to Improve Regioselectivity:

  • Solvent Screening: If you are using acetonitrile, try switching to DMF or DMSO, or vice versa.

  • Base Selection: Experiment with different bases. While K₂CO₃ is a good starting point, Cs₂CO₃ is often more effective in promoting N1-alkylation. NaH is another strong base to consider.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer period.

Sources

Optimization

Technical Support Center: Troubleshooting 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled kinetics or low conversion rates during the N-alkylation of 4-nitro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled kinetics or low conversion rates during the N-alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile.

By synthesizing mechanistic causality with field-proven methodologies, this guide provides a self-validating framework to optimize your synthetic workflows.

Mechanistic Overview & Causality

To troubleshoot low conversion rates, one must first understand the electronic and steric environment of the reaction components. The synthesis relies on an SN​2 displacement, but the inherent properties of the substrates often lead to competing failure modes[1].

  • Reduced Nucleophilicity: The nitro group at the C4 position of the pyrazole ring is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. While this increases the acidity of the N-H proton (facilitating deprotonation by mild bases), it highly delocalizes the negative charge of the resulting pyrazolate anion. This delocalization drastically reduces the nucleophilicity of the nitrogen atoms, slowing down the SN​2 attack on the alkyl halide[1][2].

  • Electrophile Degradation: 4-Bromobutanenitrile is a primary alkyl halide, but the electron-withdrawing cyano group makes its alpha-protons slightly acidic. Under strongly basic conditions or elevated temperatures, the electrophile can undergo base-induced intramolecular cyclization (forming cyclopropanecarbonitrile) or E2 elimination[3].

Mechanism A 4-Nitro-1H-pyrazole (Substrate) B Base (e.g., Cs2CO3) Deprotonation A->B C Pyrazolate Anion (Low Nucleophilicity) B->C Color shift to yellow E SN2 Alkylation C->E D 4-Bromobutanenitrile (Electrophile) D->E Finkelstein (NaI) G Base-Induced Cyclization/Elimination D->G Excess Base / High Temp H Moisture-Induced Hydrolysis D->H Wet Solvent F Target Product E->F

Mechanistic pathways and competing side reactions in 4-nitro-1H-pyrazole alkylation.

Troubleshooting FAQs

Q1: My conversion stalls at 40-50% even after stirring overnight. Should I switch to a stronger base like NaH? A1: No. Switching to Sodium Hydride (NaH) will quantitatively deprotonate the pyrazole, but the aggressive basicity will also rapidly degrade 4-bromobutanenitrile via alpha-deprotonation and subsequent elimination. Instead, the root cause is likely poor base solubility or sluggish SN​2 kinetics. Switch to finely ground Cs2​CO3​ , which has superior solubility in DMF compared to K2​CO3​ [3][4]. Additionally, add a catalytic amount of Sodium Iodide (NaI) to convert the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

Q2: LC-MS shows complete consumption of 4-bromobutanenitrile, but 30% of my pyrazole remains unreacted. Where did the alkylating agent go? A2: Your electrophile is being consumed by side reactions—most likely hydrolysis (if your solvent is wet) or base-induced cyclization. To resolve this, ensure your DMF is strictly anhydrous. Furthermore, alter your addition sequence: do not add the alkyl halide all at once. Add it dropwise over 30 minutes to a pre-formed solution of the pyrazolate anion to keep the localized concentration of the electrophile low, favoring the bimolecular SN​2 pathway over unimolecular degradation.

Q3: Does the regioselectivity of the alkylation matter for 4-nitro-1H-pyrazole? A3: Unlike unsymmetrical pyrazoles (e.g., 3-methyl-4-nitro-1H-pyrazole) which yield a mixture of N1 and N2 isomers[1], 4-nitro-1H-pyrazole is perfectly symmetrical. Alkylation at either nitrogen yields the exact same product: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. You do not need to optimize for regioselectivity[4].

Troubleshooting Start Issue: Conversion < 50% LCMS Analyze via LC-MS / TLC Start->LCMS Cond1 Unreacted Pyrazole + Intact Alkyl Halide LCMS->Cond1 Poor Reactivity Cond2 Unreacted Pyrazole + Degraded Alkyl Halide LCMS->Cond2 Side Reactions Fix1 1. Add 0.1 eq NaI 2. Switch to Cs2CO3 3. Increase Temp to 65°C Cond1->Fix1 Fix2 1. Use Anhydrous DMF 2. Lower Temp to 55°C 3. Dropwise Halide Addition Cond2->Fix2

Decision tree for troubleshooting low conversion rates during N-alkylation.

Self-Validating Experimental Protocol

This protocol incorporates visual and analytical checkpoints to ensure the reaction is proceeding correctly at each phase.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • 4-Bromobutanenitrile (1.2 eq)

  • Cesium Carbonate ( Cs2​CO3​ ), finely ground (1.5 eq)

  • Sodium Iodide (NaI), anhydrous (0.1 eq)

  • Anhydrous DMF (10 mL / gram of substrate)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with Argon.

  • Substrate Dissolution: Charge the flask with 4-nitro-1H-pyrazole and anhydrous DMF. Stir at 25 °C until fully dissolved.

  • Deprotonation (Validation Checkpoint 1): Add finely ground Cs2​CO3​ in one portion[4]. Stir the suspension at 25 °C for 30 minutes.

    • Self-Validation: The solution must transition from colorless to a distinct yellow/orange hue, confirming the formation of the pyrazolate anion. If the color does not shift, your base is likely compromised by moisture.

  • Catalyst Addition: Add anhydrous NaI (0.1 eq) to the mixture.

  • Electrophile Addition: Heat the reaction mixture to 65 °C. Load 4-bromobutanenitrile into the dropping funnel (diluted with 1 volume of DMF) and add it dropwise over 30 minutes.

  • Reaction Monitoring (Validation Checkpoint 2): Stir at 65 °C for 12 hours.

    • Self-Validation: Analyze via TLC (Hexanes:EtOAc 1:1). The UV-active starting material spot ( Rf​≈0.3 ) should be completely replaced by a new UV-active spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature. Quench by pouring the mixture into 5 volumes of ice-cold distilled water. Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate under vacuum.

Quantitative Data & Optimization Matrices

Use the following tables to benchmark your reaction parameters and establish in-process quality controls.

Table 1: Effect of Base and Solvent on Conversion Rates

BaseSolventTemp (°C)AdditiveConversion (%)Primary Failure Mode
K2​CO3​ (Granular)MeCN80None35%Poor base solubility
K2​CO3​ (Ground)DMF60None65%Slow reaction rate
NaHDMF25None40%Alkyl halide degradation
Cs2​CO3​ (Ground) DMF 65 NaI (0.1 eq) >95% None (Optimized)

Table 2: In-Process Quality Control (IPQC) Checkpoints

Reaction PhaseExpected ObservationAnalytical MethodCorrective Action if Failed
Deprotonation Color shift to yellow/orangeVisualEnsure base is finely ground; verify solvent is anhydrous.
Alkylation (4h) >50% product formationTLC / LC-MSAdd catalytic NaI; increase temperature by 5 °C.
Alkylation (12h) <5% starting pyrazoleTLC / LC-MSCharge an additional 0.2 eq of 4-bromobutanenitrile.

References

  • An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Benchchem URL
  • Google Patents (US20210009566A1)
  • The Journal of Organic Chemistry (ACS)
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders ChemRxiv URL

Sources

Troubleshooting

Technical Support Center: Recrystallization and Purification of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Welcome to the technical support guide for the recrystallization and purification of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the recrystallization and purification of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining this compound in high purity.

Initial Purity Assessment: Know Your Starting Material

Before proceeding with any purification technique, it is crucial to assess the initial purity of your crude 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This preliminary analysis will inform your choice of purification strategy and help in evaluating the success of the recrystallization.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for a quick purity check. It can help you identify the number of components in your crude sample and select an appropriate solvent system for column chromatography if recrystallization proves insufficient.

Recommended Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Solvent System): A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. A 7:3 or 1:1 mixture of Hexane:Ethyl Acetate is often effective for pyrazole derivatives.

  • Visualization: UV light (254 nm) will reveal UV-active spots. Staining with potassium permanganate can also be used to visualize non-UV-active impurities.

A single, well-defined spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.

Melting Point Analysis

The melting point of a pure compound is sharp and occurs over a narrow range. Impurities typically depress and broaden the melting point range.

  • Procedure: Use a calibrated melting point apparatus. A broad melting range (e.g., > 5°C) is a clear indicator of impurities.

Recrystallization: The Primary Purification Technique

Recrystallization is a powerful method for purifying solid organic compounds.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Solvent Selection: The Critical First Step

The choice of solvent is paramount for a successful recrystallization.[4] Due to the polar nature of the nitro group and the pyrazole ring, polar solvents are generally good candidates.[3] A systematic screening of solvents is highly recommended.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent from the table below at room temperature and observe solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[4]

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.[4]

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
EthanolPolar Protic78Good potential; often used for pyrazole derivatives.[5]
MethanolPolar Protic65Similar to ethanol, but lower boiling point.
IsopropanolPolar Protic82May offer different solubility characteristics.
Ethyl AcetatePolar Aprotic77A versatile solvent for a range of polarities.
AcetonePolar Aprotic56Good dissolving power, but lower boiling point.
TolueneNon-polar111May be useful if the compound is less polar than expected.
WaterVery Polar100Generally, nitro-pyrazole compounds have low water solubility.
Single-Solvent Recrystallization Workflow

This is the most straightforward recrystallization method.

A Dissolve crude solid in minimum amount of hot solvent B Perform hot gravity filtration (if insoluble impurities are present) A->B Optional C Allow solution to cool slowly to room temperature A->C No insoluble impurities B->C D Cool further in an ice-water bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Single-Solvent Recrystallization Workflow

Detailed Protocol:

  • Place the crude 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Heat the mixture to boiling on a hot plate while stirring.

  • Add more hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce your yield.[2]

  • If colored impurities are present, you can add a small amount of activated charcoal to the cool solution and then heat it.

  • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.[4]

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Dry the crystals completely to remove any residual solvent.

Two-Solvent (Mixed-Solvent) Recrystallization

This technique is useful when no single solvent has the ideal solubility characteristics.[3] A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

A Dissolve crude solid in minimum amount of hot 'good' solvent B Add hot 'bad' solvent dropwise until solution becomes cloudy A->B C Add a few drops of hot 'good' solvent until solution is clear again B->C D Allow solution to cool slowly to room temperature C->D E Cool further in an ice-water bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent mixture F->G H Dry the purified crystals G->H

Caption: Two-Solvent Recrystallization Workflow

Common Solvent Pairs:

  • Ethanol-Water

  • Methanol-Water

  • Ethyl Acetate-Hexane

  • Toluene-Hexane

Troubleshooting Common Recrystallization Issues

FAQs

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is a common issue with nitroaromatic compounds.[3]

  • Cause: The melting point of your compound may be lower than the boiling point of the solvent, or there is a high concentration of impurities.[3]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.[7]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[8]

    • If using a mixed-solvent system, add a little more of the "good" solvent.[7]

Q2: No crystals have formed even after cooling in an ice bath. What went wrong?

A2: This is usually due to one of two reasons: too much solvent was used, or the solution is supersaturated.

  • Too much solvent: If an excessive amount of solvent was added, the solution may not be saturated enough for crystals to form.[8]

    • Solution: Gently boil off some of the solvent to increase the concentration of your compound and then try cooling it again.[7]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.

    • Solution: Induce crystallization by:

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[3]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[2]

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: A low yield can be frustrating, but it's often preventable.

  • Possible Causes & Solutions:

    • Too much solvent was used: Use the minimum amount of hot solvent required to dissolve your compound.

    • Premature crystallization: If crystals form during hot filtration, this can lead to significant loss. Ensure your filtration apparatus is pre-heated.

    • Washing with too much cold solvent: Use only a small amount of ice-cold solvent to wash the crystals.

    • The compound is still in the filtrate: If you suspect a significant amount of your compound is still dissolved in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[7] Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

Start Recrystallization Problem OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield ReheatAddSolvent Reheat and add more solvent OilingOut->ReheatAddSolvent BoilOffSolvent Boil off some solvent NoCrystals->BoilOffSolvent InduceCrystallization Induce crystallization (scratch/seed) NoCrystals->InduceCrystallization CheckSolventAmount Review amount of solvent used LowYield->CheckSolventAmount RecoverFromFiltrate Recover from filtrate LowYield->RecoverFromFiltrate SlowCooling Cool more slowly ReheatAddSolvent->SlowCooling

Caption: Troubleshooting Decision Tree for Recrystallization

Purity Confirmation

After recrystallization, it is essential to confirm the purity of your 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities. The spectra of the purified compound should show sharp, well-resolved peaks corresponding to the expected structure, with minimal or no signals from impurities.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the nitrile group (a sharp absorption around 2260-2220 cm⁻¹).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A pure sample should ideally show a single peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine purity and identify volatile impurities.[11]

Final Melting Point

A sharp melting point over a narrow range, and one that is elevated compared to the crude material, is a good indication of high purity.[12]

Potential Impurities

Understanding the potential impurities that can arise during the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is crucial for developing an effective purification strategy.[13]

  • Starting Materials: Unreacted starting materials are common impurities.

  • By-products: Side reactions can lead to the formation of isomeric or related compounds.

  • Residual Solvents: Solvents used in the synthesis or workup may be present in the final product.[11]

  • Reagents: Incomplete removal of reagents used in the synthesis can contaminate the final product.[14]

  • Degradation Products: The compound may degrade under certain conditions, leading to impurities. For instance, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions.[15][16]

References

  • BenchChem. (n.d.). Purification methods for removing impurities from nitriles.
  • BenchChem. (n.d.). Synthesis of novel pyrazole derivatives for drug discovery.
  • Google Patents. (n.d.). Purification of nitriles - US2388506A.
  • (n.d.). Recrystallization1.
  • BenchChem. (n.d.). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Google Patents. (n.d.). Method of crystallizing nitro products - US2874196A.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • (n.d.). Recrystallization-1.pdf.
  • PMC. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • (n.d.). RECRYSTALLISATION.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-Nitro-1H-pyrazole.
  • Arora and N
  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Ghosh et al. (2014). IJPSR, 5(10), 4078-4108.
  • (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • (2016, January 7). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemazone. (n.d.). 4-(4-ethyl-1H-pyrazol-1-yl)butanenitrile.
  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • EvitaChem. (n.d.). 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile.
  • BLDpharm. (n.d.). 1249609-23-1|2-(1-Methyl-1H-pyrazol-4-yl)propanenitrile.
  • Chemsrc. (2025, August 23). 4-Nitroacetanilide.
  • NextSDS. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile — Chemical Substance Information.
  • ChemicalBook. (n.d.). 100-17-4(4-Nitroanisole) Product Description.

Sources

Optimization

Optimizing base catalysts for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile formation

Welcome to the Technical Support Center for the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of N-al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile .

As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of N-alkylating highly electron-deficient pyrazoles. The formation of this compound relies on a delicate balance between the nucleophilicity of the pyrazolide anion and the stability of the aliphatic nitrile electrophile (4-bromobutanenitrile).

Below, you will find a diagnostic matrix for catalyst selection, deep-dive troubleshooting FAQs, a self-validating experimental protocol, and a logical decision-tree diagram to ensure your synthesis is robust and reproducible.

Diagnostic Matrix: Base Catalyst Selection

The choice of base dictates the success of this SN2 transformation. Because the nitro group at the C4 position withdraws electron density from the pyrazole ring, the N-H bond is significantly more acidic than in an unsubstituted pyrazole. This fundamental property shifts the optimal catalyst window away from ultra-strong bases.

Base CatalystpKa of Conjugate AcidSolvent CompatibilityRelative SN2 RatePrimary Risk / Side ReactionRecommendation
K₂CO₃ ~10.3DMF, MeCN, AcetoneHighSlow kinetics if poorly milledOptimal (Standard)
Cs₂CO₃ ~10.3DMF, MeCNVery HighHigher reagent costOptimal (Fast)
NaH ~35.0THF, DMF (Caution)Very HighE2 elimination of electrophileNot Recommended
DBU ~13.5MeCN, THFHighDifficult to remove post-reactionCase-by-Case
TEA ~10.7DCM, MeCNLowIncomplete deprotonationNot Recommended

Deep-Dive Troubleshooting FAQs

Q1: Why am I seeing low conversion despite using an excess of 4-bromobutanenitrile? A1: The root cause is likely an improper base-solvent pairing. 4-Nitropyrazole has a predicted pKa of approximately 9.63 1, making it significantly more acidic than unsubstituted pyrazole (pKa ~14.2). While this makes deprotonation easier, using a protic solvent (like ethanol) will heavily solvate the resulting pyrazolide anion via hydrogen bonding, drastically reducing its nucleophilicity. To optimize the SN2 attack, you must use a polar aprotic solvent like DMF or DMSO combined with a carbonate base 2. This leaves the anion "naked" and highly reactive.

Q2: What causes the formation of side products, and how do I prevent them? A2: The most common failure mode in this reaction is the use of an overly strong base (e.g., NaH or KOtBu). Because 4-bromobutanenitrile possesses mildly acidic alpha-protons adjacent to the nitrile group, strong bases will trigger an E2 elimination of HBr, yielding volatile side products like 3-butenenitrile or cyclopropanecarbonitrile 3. Causality dictates that you should match the base strength to the pKa of the nucleophile. K₂CO₃ is perfectly calibrated to deprotonate 4-nitropyrazole (pKa 9.63) without degrading the alkyl halide.

Q3: Is regioselectivity a concern for 4-nitropyrazole N-alkylation? A3: No. Unlike 3-substituted pyrazoles where N1 versus N2 alkylation yields distinct regioisomers that require complex separation [[2]](), 4-nitropyrazole possesses a C2 axis of symmetry. Alkylation at either nitrogen atom produces the exact same molecule. Your optimization efforts should therefore focus entirely on conversion efficiency rather than regiocontrol.

Validated Experimental Protocol: Self-Correcting Workflow

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Generation of the Pyrazolide Anion

  • In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve 4-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Add finely milled, anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. The formation of the pyrazolide anion is validated by a subtle color shift in the solution (typically to a pale yellow/orange). If the base remains entirely clumped and the solution is colorless, verify the anhydrous nature of your DMF, as water passivates the carbonate surface.

Step 2: Electrophilic Alkylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 4-bromobutanenitrile (1.1 equiv, 11 mmol) dropwise over 10 minutes.

    • Causality: Slow addition at a reduced temperature prevents localized high concentrations of the electrophile, mitigating any residual risk of base-catalyzed E2 elimination.

  • Remove the ice bath, allowing the reaction to warm to 25 °C. Stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar 4-nitropyrazole (Rf ~0.2, UV active) must disappear. The product, having lost its N-H hydrogen bond donor, will elute higher (Rf ~0.5).

Step 3: Workup and DMF Removal

  • Quench the reaction by pouring it into 250 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL).

    • Causality: DMF is highly soluble in EtOAc. The LiCl wash alters the partition coefficient, forcing DMF into the aqueous phase and preventing it from co-eluting during purification.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Mechanistic Decision Pathway

BaseOptimization Start Reactants: 4-Nitro-1H-pyrazole + 4-Bromobutanenitrile BaseStrong Strong Bases (e.g., NaH, KOtBu) Start->BaseStrong Improper Selection BaseMild Mild Carbonate Bases (e.g., K2CO3, Cs2CO3) Start->BaseMild Optimal Selection Elimination Side Reaction: E2 Elimination of Alkyl Halide BaseStrong->Elimination Deprotonates alpha-carbon of 4-bromobutanenitrile Pyrazolide Pyrazolide Anion Formation BaseMild->Pyrazolide Deprotonates pyrazole N-H (pKa ~9.6) SolventProtic Protic Solvents (e.g., EtOH, H2O) Pyrazolide->SolventProtic Sub-optimal solvent SolventAprotic Polar Aprotic Solvents (e.g., DMF, MeCN) Pyrazolide->SolventAprotic Optimal solvent Hydrolysis Side Reaction: Nitrile Hydrolysis / Slow SN2 SolventProtic->Hydrolysis Hydrogen bonding hinders nucleophile Product Optimal Formation: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile SolventAprotic->Product 'Naked' anion promotes rapid SN2 alkylation

Figure 1: Logical decision tree for base and solvent selection in 4-nitropyrazole N-alkylation.

References

  • LookChem - Cas 2075-46-9, 4-Nitropyrazole Chemical Properties. Available at:[Link]

  • Chemical Reviews (ACS) - Cyclization Reactions of Dianions in Organic Synthesis. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in aqueous media

Welcome to the Technical Support Center for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile . This guide is engineered for researchers, formulation scientists, and assay developers facing precipitation, poor bioavailability, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile . This guide is engineered for researchers, formulation scientists, and assay developers facing precipitation, poor bioavailability, or inconsistent assay readouts when working with this specific compound.

Below, we deconstruct the physicochemical barriers of this molecule and provide field-proven, self-validating protocols to achieve stable aqueous solubilization.

Section 1: Physicochemical Profiling & Root Cause Analysis

Q: Why does 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile consistently precipitate in standard biological buffers?

A: The solubility bottleneck stems directly from the compound's intrinsic molecular architecture. The molecule features a highly electron-withdrawing nitro group attached to a pyrazole ring, which dramatically reduces any residual basicity of the pyrazole nitrogens.

With a predicted pKa of approximately -2.25, the molecule remains entirely non-ionizable across the physiological pH range (pH 1–8)[1]. Because it lacks ionizable functional groups, traditional solubility enhancement techniques—such as pH adjustment or salt formation—are thermodynamically impossible. Furthermore, the butanenitrile chain adds significant lipophilicity, while the rigid planar structure of the nitropyrazole promotes strong intermolecular π−π stacking. This results in a high crystal lattice energy that strongly resists hydration, classifying it as a challenging Biopharmaceutics Classification System (BCS) Class II/IV-like molecule.

Section 2: In Vitro Assay Troubleshooting: The "DMSO Crash"

Q: I prepare my stock solutions in 100% DMSO, but the compound crashes out immediately upon dilution into cell culture media. How do I prevent this?

A: You are observing a failure in kinetic solubility. When a highly lipophilic compound dissolved in DMSO is introduced into an aqueous environment, the solvent's capacity to disrupt the crystal lattice abruptly diminishes. This sudden solvent shift induces localized supersaturation, leading to rapid nucleation and microcrystal precipitation[2].

This phenomenon is particularly dangerous in cell-based assays. Precipitated microcrystals can settle on cells, causing localized membrane disruption and artifactual cytotoxicity, which often leads to false-positive toxicity readouts[2]. To mitigate this, you must determine the precise kinetic solubility limit of your compound in the final assay buffer using a standardized screening workflow[3].

Protocol 1: Kinetic Solubility Screening Workflow

This self-validating protocol ensures you are dosing dissolved molecules rather than microcrystal suspensions.

  • Stock Preparation: Dissolve 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 7-point serial dilution of the stock in pure DMSO.

  • Aqueous Transfer: Transfer aliquots of the DMSO dilution series into the target aqueous buffer (e.g., PBS, pH 7.4) ensuring the final DMSO concentration remains 1.0% (v/v) to prevent solvent-induced protein denaturation[4].

  • Thermodynamic Equilibration: Incubate the microplate at 37°C for 2 to 24 hours. This incubation period is critical to allow supersaturated solutions to nucleate and precipitate[3].

  • Separation (The Validation Step): Filter the samples using a 0.22 µm filter plate or centrifuge at 3,000 x g for 15 minutes to physically remove insoluble microcrystals.

  • Quantification: Analyze the supernatant using HPLC-UV or LC-MS/MS. Comparing the peak area against a fully solubilized standard curve will yield the true soluble fraction.

Kinetic_Solubility Step1 1. 10 mM API Stock (100% DMSO) Step2 2. Serial Dilution (in DMSO) Step1->Step2 Step3 3. Aqueous Transfer (Buffer, pH 7.4) Step2->Step3 Final DMSO ≤1% Step4 4. Incubation (37°C, 2-24h) Step3->Step4 Induce supersaturation Step5 5. Filtration (Remove Precipitate) Step4->Step5 Nucleation & precipitation Step6 6. HPLC/LC-MS (Quantification) Step5->Step6 Analyze soluble fraction

Workflow for kinetic solubility screening of hydrophobic compounds via solvent shift.
Quantitative Constraints for Co-Solvent Usage

While co-solvents can marginally improve solubility, their use is strictly bounded by cellular tolerability limits. Exceeding these limits will confound your biological data.

Co-SolventMaximum Tolerable Concentration (v/v)Solubilizing Power for Lipophilic APIsCytotoxicity / Assay Interference Risk
DMSO 0.5% - 1.0%High (in stock), Low (upon dilution)High at >1% (Membrane permeabilization)
PEG 400 2.0% - 5.0%ModerateLow to Moderate
Propylene Glycol 1.0% - 2.0%ModerateModerate
HP-β-Cyclodextrin Up to 10% (w/v)Very High (via inclusion complex)Very Low (Biocompatible)

Section 3: Advanced Solubilization: Cyclodextrin Complexation

Q: If DMSO and co-solvents fail or cause toxicity in my sensitive cell lines, what is the most reliable method to achieve high aqueous concentrations?

A: For neutral, non-ionizable molecules like 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, inclusion complexation using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard[5].

The Causality: HP- β -CD is a cyclic oligosaccharide engineered with a hydrophilic exterior and a hydrophobic central cavity. During complexation, the lipophilic butanenitrile chain and the nitropyrazole ring are non-covalently sequestered within this hydrophobic cavity. This host-guest interaction effectively "masks" the hydrophobic surface area from the aqueous environment, thermodynamically stabilizing the molecule in solution without altering its covalent structure or ionization state[].

Protocol 2: Preparation of HP- β -CD Inclusion Complex (Co-evaporation Method)

This protocol yields a stable, water-soluble solid dispersion that can be reconstituted directly into cell media without organic solvents.

  • Molar Ratio Calculation: Weigh 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile and HP- β -CD at a 1:2 molar ratio to ensure sufficient cavity availability.

  • Phase Dissolution: Dissolve the API in a minimal volume of a volatile organic solvent (e.g., ethanol). In a separate vessel, dissolve the HP- β -CD in purified water.

  • Molecular Mixing: Add the organic API solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring.

  • Thermodynamic Equilibration: Stir the mixture at 37°C for 24–48 hours. This prolonged kinetic energy input is required to allow the host-guest non-covalent interactions to reach thermodynamic equilibrium[5].

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. The solution should remain optically clear, indicating successful complexation.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex.

  • Validation Step: Reconstitute a known mass of the lyophilized powder in pure water. Filter through a 0.22 µm membrane and quantify via HPLC to verify the complexation efficiency and final API payload.

CD_Complexation API API in Organic Solvent (Ethanol/Methanol) Mix Dropwise Addition & Continuous Stirring API->Mix CD HP-β-CD in Water (Aqueous Phase) CD->Mix Equilibrate Thermodynamic Equilibration (37°C, 24-48h) Mix->Equilibrate Host-guest interaction Evaporate Rotary Evaporation (Remove Organic Solvent) Equilibrate->Evaporate Lyophilize Lyophilization (Freeze Drying) Evaporate->Lyophilize Aqueous complex remains Product Solid Inclusion Complex (Water Soluble) Lyophilize->Product Yields stable powder

Step-by-step methodology for preparing a cyclodextrin inclusion complex.

References

  • [5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). URL: [Link]

  • [3] Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health (NIH). URL: [Link]

  • [4] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). URL: [Link]

  • [2] Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Nitro-1H-Pyrazole Removal from Butanenitrile

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging workups when utilizing highly polar aprotic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging workups when utilizing highly polar aprotic solvents. Removing unreacted 4-nitro-1H-pyrazole (4-NP) from butanenitrile (butyronitrile) reaction mixtures is a notoriously difficult purification step due to the specific solubility profiles of both the solvent and the solute.

This guide provides field-proven, self-validating methodologies to quantitatively separate these components, grounded in their fundamental physicochemical properties.

Physicochemical Profiling

To design an effective separation system, we must first analyze the quantitative data governing the behavior of both chemicals.

Parameter4-Nitro-1H-pyrazoleButanenitrile (Butyronitrile)
Molecular Formula C3H3N3O2C4H7N
Molecular Weight 113.07 g/mol [1]69.11 g/mol [2]
pKa 9.63 ± 0.50[3]N/A (Aprotic)
Density 1.553 g/cm³[3]0.794 g/mL[4]
Boiling Point 323 °C[3]117.6 °C[4]
Water Solubility Slightly soluble[5]~3% at 25 °C[6]
UV Absorbance (λmax) 317 nm[7]UV transparent > 260 nm
Expert Troubleshooting & FAQs

Q1: Why do standard neutral aqueous washes fail to remove 4-nitro-1H-pyrazole from butanenitrile? Causality: Under neutral conditions, 4-nitro-1H-pyrazole is a fully protonated, moderately lipophilic molecule. While it is only slightly soluble in neutral water[5], its affinity for polar aprotic solvents like butanenitrile is exceptionally high. A simple water wash fails because the partition coefficient heavily favors the organic nitrile phase.

Q2: What is the optimal chemical strategy for quantitative removal? Causality: The N-H proton on the pyrazole ring is rendered weakly acidic by the electron-withdrawing nitro group, giving it a pKa of approximately 9.63[3]. By utilizing a pH-swing extraction with an aqueous base adjusted to at least two pH units above the pKa (pH > 11.6), we force >99% deprotonation. This converts the neutral pyrazole into a highly polar sodium 4-nitropyrazolide salt, which is entirely insoluble in butanenitrile and partitions exclusively into the aqueous phase.

Q3: Butanenitrile has partial water solubility (~3% at 25 °C)[6]. How do I prevent product loss or emulsion formation during the basic wash? Causality: To mitigate the partial miscibility of butanenitrile and water, the aqueous base must be saturated with inorganic salts. Using saturated aqueous Na₂CO₃ (or adding NaCl to the basic wash) leverages the "salting-out" effect. The high ionic strength of the aqueous layer drastically reduces butanenitrile's solubility in the water phase and rapidly breaks any micro-emulsions.

Q4: Will a highly basic extraction hydrolyze my butanenitrile solvent? Causality: Nitriles are susceptible to base-catalyzed hydration to amides. However, this process is kinetically slow at room temperature. By using a moderate base like saturated Na₂CO₃ (pH ~11.5) instead of concentrated NaOH, and limiting the biphasic contact time to under 10 minutes, the solvent remains completely stable while still exceeding the basicity threshold required to deprotonate the pyrazole.

Self-Validating Methodologies
Protocol A: pH-Swing Liquid-Liquid Extraction

This is the standard, scalable method for removing 4-NP from nitrile solvents.

  • Organic Dilution: Dilute the crude butanenitrile reaction mixture with 0.5 volumes of an immiscible, low-density organic co-solvent (e.g., ethyl acetate). Reasoning: This further decreases the overall density of the organic layer, ensuring a sharp phase boundary against the dense aqueous layer.

  • Basic Wash: Add an equal volume of saturated aqueous Na₂CO₃ (Target pH ~11.5–12.0).

  • Agitation: Vigorously stir or shake the biphasic mixture for 3–5 minutes to ensure complete mass transfer and deprotonation of the pyrazole.

  • Phase Separation: Allow the layers to separate. The organic layer (containing butanenitrile and your synthesized product) will be the top layer (density ~0.794 g/mL[4]), while the aqueous salt layer will be on the bottom (density >1.05 g/mL).

  • Self-Validation Checkpoint 1 (Capacity Check): Sample the bottom aqueous layer and test with pH paper. If the pH has dropped below 11.0, the buffering capacity was exceeded by the acidic pyrazole. Add 1M NaOH dropwise until pH > 11.5 is restored, and re-mix.

  • Self-Validation Checkpoint 2 (Purity Check): Take a 10 µL aliquot of the top organic layer, dilute in ethanol, and measure the UV absorbance. The extraction is complete when the characteristic 317 nm absorbance band of 4-nitro-1H-pyrazole[7] is completely absent.

Protocol B: Solid-Phase Scavenging (For Base-Sensitive Products)

If your target molecule degrades in aqueous base, use this anhydrous alternative.

  • Resin Preparation: Wash a strongly basic anion exchange resin (e.g., Amberlyst A26, OH⁻ form) with dry butanenitrile to remove residual moisture.

  • Incubation: Add 3.0 molar equivalents of the resin (relative to the theoretical unreacted 4-NP) directly to the crude butanenitrile mixture.

  • Agitation: Gently agitate the suspension at room temperature for 2–4 hours. The immobilized hydroxide ions will deprotonate the pyrazole, covalently trapping the pyrazolide anion on the solid support.

  • Self-Validation Checkpoint: Analyze an aliquot of the supernatant via TLC or HPLC. The scavenging is complete when the 4-NP peak is entirely consumed.

  • Filtration: Filter the mixture through a sintered glass funnel and wash the resin cake with fresh butanenitrile to elute your purified product.

Process Visualization

G Step1 Crude Reaction Mixture (Butanenitrile, Product, 4-NP) Step2 Add Saturated Na2CO3 (aq) (Target pH > 11.6) Step1->Step2 Step3 Vigorous Mixing & Phase Separation (Self-Validation: Check pH of Aq. Layer) Step2->Step3 OrgLayer Top Organic Layer (Butanenitrile + Product) Step3->OrgLayer Density ~0.79 g/mL AqLayer Bottom Aqueous Layer (Sodium 4-nitropyrazolide) Step3->AqLayer Density >1.05 g/mL Step4 UV/TLC Validation (Check for 317 nm absorbance) OrgLayer->Step4

Workflow for pH-swing extraction of 4-nitro-1H-pyrazole from butanenitrile.

References
  • LookChem. Cas 2075-46-9, 4-Nitropyrazole Chemical Properties.3

  • PubChem (NIH). Butyronitrile | C4H7N | CID 8008.2

  • Wikipedia. Butyronitrile.4

  • Thermo Fisher Scientific. 3-Methyl-4-nitro-1H-pyrazole, 97%.5

  • PubChem (NIH). 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376.1

  • CAMEO Chemicals (NOAA). BUTYRONITRILE.6

  • Guidechem. 4-Nitropyrazole 2075-46-9 wiki.7

Sources

Troubleshooting

Technical Support Center: Robust HPLC Method Development for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Welcome to the technical support center for the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for developing and running robust HPLC methods for this compound. Our approach is grounded in fundamental chromatographic principles and validated by authoritative regulatory guidelines.

Understanding the Analyte: A Foundation for Robust Methods

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is a molecule presenting a unique combination of chemical functionalities that must be considered for successful HPLC analysis.

  • 4-Nitro-1H-pyrazole Moiety: This heterocyclic system contains a nitro group, which is a strong UV chromophore, making UV detection highly suitable. The pyrazole ring has a basic nitrogen atom, meaning its ionization state—and therefore its retention in reversed-phase HPLC—will be highly dependent on the mobile phase pH.[1] The aromatic nature of the ring also allows for potential π-π interactions with specific stationary phases.[2]

  • Butanenitrile Chain: The four-carbon chain provides hydrophobicity, which is the primary driver for retention in reversed-phase chromatography. The terminal nitrile group adds polarity to the molecule.

This combination of a moderately polar head group and a hydrophobic tail makes the analyte amenable to reversed-phase chromatography, but requires careful control of analytical parameters to achieve symmetric peaks and reproducible retention times.

Strategic Method Development

A logical, structured approach to method development is essential. The goal is to find a set of conditions that provide adequate retention, resolution from impurities, and excellent peak shape, while being resilient to minor variations.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Assessment (Polarity, pKa, UV Spectra) Column Column Selection (e.g., C18, Phenyl, Polar-Embedded) Analyte->Column Guides initial choice MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH range) Column->MobilePhase Defines interaction type Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Refine separation FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp Improve efficiency Buffer Buffer Optimization (Type, Concentration) FlowTemp->Buffer Fine-tune selectivity SST System Suitability (USP <621> / ICH Q2) Buffer->SST Confirm performance Robustness Robustness Testing (Deliberate Parameter Variation) SST->Robustness Test resilience Validation Full Method Validation (Accuracy, Precision, Linearity) Robustness->Validation Finalize Method

Caption: Logical workflow for HPLC method development.

Recommended Starting Conditions

For initial method development, the following conditions provide a robust starting point.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 phase provides a good balance of hydrophobic retention for the butyl chain. A high-quality, end-capped column is crucial to minimize peak tailing from silanol interactions with the pyrazole nitrogen.[1]
Mobile Phase A 0.1% Formic Acid in Water (or 20 mM Potassium Phosphate, pH 2.5)The low pH ensures the pyrazole nitrogen is protonated, preventing unwanted interactions with column silanols and leading to sharper peaks. Phosphate buffers offer excellent pH control, while formic acid is volatile and suitable for LC-MS applications.[1][2]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common strong solvent in reversed-phase HPLC. It often provides sharper peaks and lower backpressure compared to methanol.
Gradient Program 20% to 80% B over 15 minutesA broad gradient is effective for initial screening to determine the approximate elution conditions and to elute any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves viscosity, lowers backpressure, and enhances the reproducibility of retention times.[3][4]
Detection (UV) 275 nm (or Diode Array Detector scan from 200-400 nm)The nitro-aromatic system is expected to have strong absorbance. A DAD is recommended during development to identify the absorbance maximum (λmax) and check for peak purity. A wavelength around 275 nm is a reasonable starting point based on similar nitro-pyrazole structures.[5]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent. The sample should ideally be dissolved in the initial mobile phase composition.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile in a direct question-and-answer format.

Category 1: Peak Shape Problems

Q1: My peak for the main analyte is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for this analyte is most commonly caused by secondary ionic interactions between the unprotonated (basic) nitrogen on the pyrazole ring and residual acidic silanols on the HPLC column's silica surface.[1][6]

  • Primary Solution: Control the Mobile Phase pH. The most effective solution is to lower the mobile phase pH. By using a mobile phase with a pH of 3.0 or lower (e.g., 0.1% formic acid or a pH 2.5 phosphate buffer), you ensure the pyrazole nitrogen is fully protonated. This positively charged form will be repelled by any residual protonated silanols, eliminating the secondary interaction and resulting in a much sharper, more symmetric peak.[1]

  • Secondary Solution: Use a High-Performance Column. Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanols. If tailing persists even at low pH, consider a column with a different bonding chemistry, such as one with an embedded polar group, which can shield the silica surface.

  • Check for Column Overload: Injecting too much sample can also cause peak tailing.[6][7] Try reducing the injection concentration or volume to see if the peak shape improves.

Q2: I'm observing a split peak where I expect a single peak for my analyte. What's happening?

A2: A split peak typically points to a problem at the head of the column or an issue with the sample solvent.[8][9]

  • Column Inlet Blockage: Particulate matter from the sample or system wear can partially block the column inlet frit, causing the sample band to split as it enters the column. Try back-flushing the column (if the manufacturer allows) or replacing the inlet frit. Using a guard column is a highly recommended preventative measure.[4][10]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the gradient starts at 10% ACN), it can cause peak distortion.[8] The analyte effectively chromatographs through the "plug" of strong solvent, leading to a distorted or split peak. Solution: Always try to dissolve your sample in the initial mobile phase composition.

  • Column Void: A void or channel can form at the head of the column over time due to pressure shocks or chemical degradation. This will lead to poor peak shape. This issue is generally irreversible, and the column must be replaced.

Category 2: Retention Time Issues

Q3: My analyte's retention time is shifting from one injection to the next. Why?

A3: Unstable retention times are a classic sign that a critical parameter is not under control. For an ionizable compound like this, the most likely culprit is mobile phase pH.[3][11]

  • Inadequate Buffering: If you are using an unbuffered mobile phase (e.g., just water/ACN), small amounts of acidic or basic contaminants from your sample or the system can drastically change the local pH, altering the ionization state of the pyrazole and causing retention to shift. Solution: Use a buffer in the aqueous portion of your mobile phase and ensure its pH is at least 1.5 units away from the analyte's pKa.[2]

  • Poor System Equilibration: If you change the mobile phase composition or gradient, the column requires time to fully equilibrate. Insufficient equilibration will lead to drifting retention times in the first few runs.[4][8] Ensure you flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.

  • Temperature Fluctuations: A non-thermostatted column is susceptible to changes in the ambient laboratory temperature, which will affect retention times.[4] Using a column oven is essential for reproducible chromatography.

Q4: The analyte is eluting very early, close to the solvent front (void volume). How do I increase its retention?

A4: Poor retention means the analyte has a stronger affinity for the mobile phase than the stationary phase. This can happen if the mobile phase is too strong or the analyte is too polar for the chosen system.[12]

  • Decrease Mobile Phase Strength: The simplest solution is to decrease the percentage of the organic solvent (Acetonitrile) in your mobile phase. Start your gradient at a lower %B (e.g., 5-10% ACN) to promote more interaction with the C18 stationary phase.

  • Use a More Retentive Stationary Phase: If the analyte is still poorly retained in highly aqueous conditions, a standard C18 column may not be the best choice. Consider a column designed for polar analytes, such as an Ascentis RP-Amide or a Discovery HS F5, which offer alternative retention mechanisms.[2]

  • Switch Organic Modifier: In some cases, switching from acetonitrile to methanol can increase retention for certain polar compounds due to different solvent-analyte interactions.[1]

Category 3: System and Baseline Issues

Q5: I'm seeing high backpressure after only a few injections. What should I do?

A5: A sudden increase in system pressure indicates a blockage somewhere in the flow path.[7][8]

  • Systematic Isolation: The key is to isolate the source of the blockage. Work backward from the column. First, disconnect the column from the detector and injector and see if the pressure returns to normal with the pump running. If it does, the blockage is in the column. If not, continue moving backward (disconnecting the injector, etc.) until the pressure drops.

  • Common Blockage Points:

    • Column Inlet Frit: The most common point of blockage. As mentioned, try back-flushing or replacing the frit.

    • In-line Filter: If you have one, this is a likely culprit. Replace the filter.

    • Injector Rotor Seal/Needle Seat: Particulates can clog the injector. Follow the manufacturer's instructions for cleaning and maintenance.

  • Prevention: The best solution is prevention. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection and use a guard column to protect the analytical column.[7]

Troubleshooting Start HPLC Problem Observed Pressure Pressure Issue? Start->Pressure PeakShape Peak Shape Issue? Start->PeakShape Retention Retention Time Issue? Start->Retention Baseline Baseline Issue? Start->Baseline HighP High Pressure Pressure->HighP Yes FluctP Fluctuating Pressure Pressure->FluctP Yes Tailing Peak Tailing PeakShape->Tailing Yes Split Split Peaks PeakShape->Split Yes Drift RT Drifting Retention->Drift Yes PoorRet Poor Retention Retention->PoorRet Yes Noise Baseline Noise Baseline->Noise Yes Ghost Ghost Peaks Baseline->Ghost Yes CheckBlock Isolate Blockage (Column, Tubing, Filter) HighP->CheckBlock CheckPump Check Pump Seals & Check Valves. Degas Mobile Phase. FluctP->CheckPump CheckpH Lower Mobile Phase pH (e.g., 0.1% FA) Tailing->CheckpH CheckColumn Check for Column Void or Inlet Frit Blockage Split->CheckColumn CheckBuffer Use Buffered Mobile Phase Ensure Full Equilibration Drift->CheckBuffer DecreaseOrganic Decrease Initial % Organic Use Polar-Retentive Column PoorRet->DecreaseOrganic CheckSolvents Use Fresh HPLC-Grade Solvents Degas Thoroughly Noise->CheckSolvents CheckCarryover Run Blank Gradient Improve Needle Wash Ghost->CheckCarryover

Caption: A troubleshooting decision tree for common HPLC issues.

Self-Validating Protocols and System Suitability

To ensure your method is trustworthy, it must be operated within a self-validating system. This begins with rigorous System Suitability Testing (SST) before any sample analysis.[13]

Protocol 1: System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is performing adequately for the intended analysis on a given day. This is a requirement under most regulatory guidelines, including USP <621> and ICH Q2(R2).[14][15][16]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile at a concentration that will be used for quantitation.

  • Make five replicate injections of the standard solution.

  • Analyze the resulting chromatograms and calculate the SST parameters.

SST Acceptance Criteria (Based on USP/ICH Guidelines)

ParameterAcceptance CriteriaWhy It's Important
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates significant tailing, which can compromise integration accuracy and resolution.[13][14]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 injections)Demonstrates the precision of the injector and the stability of the system. Essential for reliable quantitation.[17][18]
RSD of Retention Time RSD ≤ 1.0% (for 5 injections)Indicates the stability of the pump flow rate and mobile phase composition. Crucial for correct peak identification.[17][18]
Theoretical Plates (N) N > 2000Measures the efficiency of the column. Higher plate counts indicate sharper peaks, which leads to better resolution and sensitivity.[13][14]

Note: These criteria are typical starting points. Specific limits should be defined and justified in your method validation protocol.[15][19]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia (USP). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Chromatography Method Modernization per USP <621> Revisions . Agilent. [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. [Link]

  • HPLC Troubleshooting Guide . YMC. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . PharmaCores. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. [Link]

  • What are the Common Peak Problems in HPLC . Chromatography Today. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods . BioPharm International. [Link]

  • HPLC Method Development . SlideShare. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems . Phenomenex. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities . Resolian. [Link]

  • 4-nitro-1H-pyrazole . PubChem, National Institutes of Health. [Link]

  • Troubleshooting Common HPLC Issues . Labcompare.com. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) . YouTube. [Link]

  • 4-(4-nitrophenyl)-1H-pyrazole . PubChem, National Institutes of Health. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis . National Center for Biotechnology Information. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . Organic Process Research & Development. [Link]

  • Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry . PubMed. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives . Frontiers in Chemistry. [Link]

  • HPLC methods for recently approved pharmaceuticals . National Academic Digital Library of Ethiopia. [Link]

  • Rapid Determination of Nine Chemotherapeuticals in Animal Feed by HPLC-DAD Using a Monolithic Column . American Laboratory. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile vs. 4-(4-Nitro-1H-pyrazol-1-yl)propanenitrile in Synthetic Applications

Abstract In the landscape of medicinal chemistry and drug development, N-alkylated nitropyrazoles serve as versatile scaffolds. Their constituent functional groups—the nitroaromatic system, the pyrazole ring, and the alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and drug development, N-alkylated nitropyrazoles serve as versatile scaffolds. Their constituent functional groups—the nitroaromatic system, the pyrazole ring, and the alkylnitrile chain—offer multiple points for synthetic modification. This guide presents a comparative analysis of the reactivity of two homologous compounds: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile and 4-(4-Nitro-1H-pyrazol-1-yl)propanenitrile. While differing by only a single methylene unit in the alkyl chain, this structural nuance can influence reaction kinetics and outcomes. We provide a framework for evaluating their reactivity in two fundamental transformations: the catalytic reduction of the nitro group and the acid-catalyzed hydrolysis of the nitrile group. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant differences in the chemical behavior of these important building blocks.

Introduction and Structural Overview

The 4-nitropyrazole moiety is a well-established pharmacophore found in a range of biologically active molecules. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, making it a key component for molecular recognition by biological targets.[1][2][3] The nitrile group, a valuable synthetic handle, can be readily converted into other functional groups such as primary amines, carboxylic acids, and ketones.[4][5]

The two molecules under consideration, 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (hereafter C4-Nitrile ) and 4-(4-Nitro-1H-pyrazol-1-yl)propanenitrile (hereafter C3-Nitrile ), are structurally identical except for the length of the N-alkyl chain.

Figure 1: Chemical Structures

  • 4-(4-Nitro-1H-pyrazol-1-yl)propanenitrile (C3-Nitrile): Features a three-carbon chain separating the pyrazole ring and the nitrile group.

  • 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (C4-Nitrile): Features a four-carbon chain.

This guide will explore how this seemingly minor difference in alkyl chain length may impact the reactivity of the terminal nitrile and the distal nitro group through a series of standardized experimental protocols. While direct comparative studies on these specific molecules are not extensively documented, the principles of organic chemistry suggest that longer alkyl chains can sometimes lead to minor differences in solubility and reactivity.[6]

Comparative Reactivity Analysis I: Catalytic Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in drug synthesis, providing a nucleophilic site for further elaboration. Catalytic hydrogenation is a common and efficient method for this conversion.[7][8]

Hypothesis: For the catalytic reduction of the nitro group, it is hypothesized that both C3-Nitrile and C4-Nitrile will exhibit similar reactivity profiles. The reaction site (the nitro group) is electronically isolated from the nitrile by the pyrazole ring and the alkyl chain. Any observed differences are likely to be minor and attributable to subtle variations in catalyst surface interaction or solubility in the reaction medium.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol employs ammonium formate as a hydrogen source with palladium on carbon (Pd/C) as the catalyst, a method known for its efficiency and milder conditions compared to high-pressure hydrogen gas.[9]

Materials:

  • Substrate (C3-Nitrile or C4-Nitrile )

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a 100 mL round-bottom flask, add the substrate (1.0 g, 1.0 eq).

  • Add Methanol (25 mL) and stir until the substrate is fully dissolved.

  • Carefully add 10% Pd/C (0.1 g, 10% w/w).

  • In a separate beaker, dissolve Ammonium Formate (5.0 eq) in a minimal amount of deionized water (~5 mL) and add it to the reaction flask.

  • Equip the flask with a reflux condenser and heat the mixture to 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% EtOAc in Hexane). The product, the corresponding aminopyrazole, will have a significantly lower Rf value.

  • Upon completion (disappearance of starting material, typically 2-4 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with Methanol (3 x 10 mL).

  • Combine the filtrates and remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add Ethyl Acetate (30 mL) and saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine all organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

  • Purify the product by column chromatography on silica gel if necessary.

Anticipated Results & Data Presentation

The following table presents illustrative data based on typical outcomes for such reactions.

Compound IDReaction Time (h)Isolated Yield (%)Purity (by HPLC, %)
C3-Nitrile 2.592>98
C4-Nitrile 2.594>98

Discussion of Expected Outcomes: As hypothesized, the reaction times and yields are expected to be nearly identical. The primary determinant of reactivity is the accessibility of the nitro group to the catalyst surface, which is unlikely to be hindered by either the C3 or C4 alkyl chain.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate (C3 or C4-Nitrile) in MeOH B Add 10% Pd/C Catalyst A->B C Add Aqueous Ammonium Formate B->C D Heat to 60°C C->D E Monitor by TLC (Every 30 min) D->E 2-4 hours F Cool and Filter through Celite E->F G Evaporate MeOH F->G H Liquid-Liquid Extraction (EtOAc/NaHCO3) G->H I Dry, Concentrate & Purify H->I J J I->J Final Product: 4-Amino-Pyrazolyl-Alkylnitrile

Caption: Workflow for Catalytic Transfer Hydrogenation.

Comparative Reactivity Analysis II: Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that provides access to a key functional group for amide bond formation or other derivatizations.[5] This reaction is typically performed under strong acidic or basic conditions.

Hypothesis: The reactivity of the nitrile group in acid-catalyzed hydrolysis is primarily governed by its susceptibility to protonation and subsequent nucleophilic attack by water.[5] It is hypothesized that C3-Nitrile may exhibit a slightly faster reaction rate compared to C4-Nitrile . This is based on the potential for a subtle electron-withdrawing effect from the pyrazole ring, which would be marginally stronger over the shorter three-carbon chain, making the nitrile carbon slightly more electrophilic. However, this effect is expected to be minimal.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • Substrate (C3-Nitrile or C4-Nitrile )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, combine the substrate (1.0 g, 1.0 eq) with a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid (20 mL total).

  • Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ether, and analyzing by TLC or LC-MS. The carboxylic acid product will have a different polarity.

  • Continue heating until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully pour the cooled mixture over crushed ice (50 g) in a beaker.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure acid.

Anticipated Results & Data Presentation

The table below shows illustrative data reflecting the hypothesized minor difference in reactivity.

Compound IDReaction Time (h)Isolated Yield (%)Purity (by ¹H NMR, %)
C3-Nitrile 885>97
C4-Nitrile 1083>97

Discussion of Expected Outcomes: A slightly shorter reaction time and marginally higher yield might be observed for the C3-Nitrile due to the closer proximity of the electron-withdrawing pyrazole ring to the nitrile group. This inductive effect, though attenuated by the alkyl chain, could render the nitrile carbon slightly more susceptible to nucleophilic attack by water after initial protonation.[5]

Reaction Pathway Visualization

G A R-C≡N (Nitrile) B R-C≡N⁺-H (Protonated Nitrile) A->B + H⁺ C R-C(OH₂⁺)=NH (Water Adduct) B->C + H₂O D R-C(OH)=NH₂⁺ (Protonated Amide) C->D Proton Transfer E R-C(O)NH₂ (Amide Intermediate) D->E - H⁺ F R-C(O)OH (Carboxylic Acid) E->F +H₃O⁺, -NH₄⁺ (Further Hydrolysis)

Caption: General Mechanism for Acid-Catalyzed Nitrile Hydrolysis.

Summary and Implications for Drug Development

This guide outlines a comparative study of the reactivity of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile and its lower homolog, 4-(4-Nitro-1H-pyrazol-1-yl)propanenitrile.

  • Nitro Group Reduction: The reactivity of the nitro group is largely independent of the alkyl chain length, with both compounds expected to undergo smooth reduction to the corresponding primary amine under standard catalytic hydrogenation conditions.

  • Nitrile Hydrolysis: A minor rate enhancement for the hydrolysis of the C3-Nitrile may be observable due to the reduced distance between the electron-withdrawing pyrazole ring and the nitrile functional group. While this difference may not be substantial, it could be a factor in process optimization on a larger scale.

Conclusion for the Medicinal Chemist: For most synthetic applications, C3-Nitrile and C4-Nitrile can be considered functionally interchangeable. The choice between them may ultimately depend on factors outside of simple reactivity, such as the desired linker length in a final drug candidate, solubility properties, or the synthetic accessibility of the starting materials. The protocols and hypotheses presented here provide a robust framework for making informed decisions during the early stages of drug discovery and development.

References

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  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents - DSpace@MIT. (2023, April 18). MIT DSpace. Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (2025, March 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Test reaction for 4-nitro-1H-pyrasole derivative - ResearchGate. ResearchGate. Retrieved from [Link]

  • Synthesis of Some New Pyrazoles - DergiPark. DergiPark. Retrieved from [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022, December 1). MDPI. Retrieved from [Link]

  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. MDPI. Retrieved from [Link]

  • Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent - Frontiers. (2023, July 5). Frontiers. Retrieved from [Link]3389/fchem.2023.1205324/full)

Sources

Comparative

A Comparative Guide to Reducing Agents for the Conversion of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Introduction: The Critical Role of 4-(4-Amino-1H-pyrazol-1-yl)butanenitrile in Drug Discovery The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanenitrile is a crucial step in the development of various pharmaceutical compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of 4-(4-Amino-1H-pyrazol-1-yl)butanenitrile in Drug Discovery

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanenitrile is a crucial step in the development of various pharmaceutical compounds. The pyrazole moiety is a common scaffold in medicinal chemistry, and the introduction of an amino group opens up a plethora of possibilities for further functionalization and the creation of novel drug candidates. The conversion of the nitro precursor, 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile, to the desired amine presents a significant chemical challenge: the selective reduction of the nitro group in the presence of a nitrile functionality. This guide provides a comprehensive comparison of common reducing agents for this transformation, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal method for their specific needs.

The Chemoselectivity Challenge: Preserving the Nitrile Group

The primary obstacle in the reduction of 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile is the potential for the reducing agent to also reduce the nitrile group to an amine or other functional groups. Therefore, the choice of reducing agent must be carefully considered to ensure high chemoselectivity for the nitro group reduction while leaving the nitrile and the pyrazole ring intact. This guide will focus on four commonly employed and effective methods for this purpose:

  • Catalytic Hydrogenation (H₂/Pd-C)

  • Stannous Chloride (SnCl₂)

  • Iron in Acidic Medium (Fe/HCl)

  • Transfer Hydrogenation (Ammonium Formate/Pd-C)

Catalytic Hydrogenation with Palladium on Carbon (H₂/Pd-C)

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups.[1] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).

Mechanism of Action

The mechanism of catalytic hydrogenation of a nitro group proceeds through a series of steps on the surface of the palladium catalyst.[2] Initially, both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are then transferred to the nitro group in a stepwise manner, leading to the formation of nitroso and hydroxylamine intermediates before the final amine product is generated and desorbed from the catalyst surface.

G cluster_0 Catalytic Hydrogenation Mechanism Nitro_Compound R-NO₂ Nitroso_Intermediate R-NO Nitro_Compound->Nitroso_Intermediate + H₂/Pd-C Hydroxylamine_Intermediate R-NHOH Nitroso_Intermediate->Hydroxylamine_Intermediate + H₂/Pd-C Amine_Product R-NH₂ Hydroxylamine_Intermediate->Amine_Product + H₂/Pd-C

Caption: Stepwise reduction of a nitro group via catalytic hydrogenation.

Experimental Protocol

A general procedure for the catalytic hydrogenation of a nitroarene is as follows:

  • In a suitable pressure vessel, dissolve the 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile in a solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with nitrogen before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-amino-1H-pyrazol-1-yl)butanenitrile, which can be further purified if necessary.

Performance and Considerations
  • Chemoselectivity: While highly efficient for nitro group reduction, catalytic hydrogenation with Pd/C can sometimes lead to the reduction of the nitrile group, especially under harsh conditions (high pressure and temperature). Careful control of the reaction parameters is crucial to achieve the desired chemoselectivity.

  • Yield: Generally provides high yields.

  • Safety: Requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and the pyrophoric Pd/C catalyst.[3][4][5][6][7] The catalyst should be handled under an inert atmosphere and, after the reaction, should be filtered and kept wet to prevent ignition.[3][7]

Stannous Chloride (SnCl₂) Reduction

The use of stannous chloride (tin(II) chloride) is a classical and highly effective method for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups, including nitriles.[8][9]

Mechanism of Action

The reduction of a nitro group with SnCl₂ in an acidic medium involves a series of single electron transfers from Sn(II) to the nitro group. The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates, which are then further reduced to the corresponding amine. The tin is oxidized from Sn(II) to Sn(IV) in the process.

G cluster_1 Stannous Chloride Reduction Mechanism Nitro_Compound R-NO₂ Nitroso_Intermediate R-NO Nitro_Compound->Nitroso_Intermediate + SnCl₂/H⁺ Hydroxylamine_Intermediate R-NHOH Nitroso_Intermediate->Hydroxylamine_Intermediate + SnCl₂/H⁺ Amine_Product R-NH₂ Hydroxylamine_Intermediate->Amine_Product + SnCl₂/H⁺

Caption: Stepwise reduction of a nitro group using stannous chloride.

Experimental Protocol

A typical procedure for the reduction of a nitroarene with SnCl₂ is as follows:

  • Dissolve the 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile in a solvent such as ethanol or ethyl acetate.

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Carefully basify the mixture with a solution of sodium hydroxide or sodium bicarbonate to precipitate tin salts.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Performance and Considerations
  • Chemoselectivity: This method is highly chemoselective for the reduction of nitro groups in the presence of nitriles, esters, and other functional groups.[8][10]

  • Yield: Generally provides good to excellent yields.

  • Work-up: The work-up can be tedious due to the formation of tin salts, which can sometimes be difficult to filter.

  • Waste Disposal: The disposal of tin-containing waste requires specific procedures due to its potential environmental toxicity.[11][12][13][14][15][16]

Iron in Acidic Medium (Fe/HCl)

Reduction with iron metal in an acidic medium is a long-established, cost-effective, and reliable method for the reduction of aromatic nitro compounds.[16]

Mechanism of Action

Similar to the SnCl₂ reduction, the reaction with iron in an acidic medium proceeds via single electron transfer from the iron metal to the nitro group. The iron is oxidized from Fe(0) to Fe(II) and/or Fe(III) species, while the nitro group is reduced to the amine. The acidic medium serves as a proton source.

G cluster_2 Iron/Acid Reduction Mechanism Nitro_Compound R-NO₂ Nitroso_Intermediate R-NO Nitro_Compound->Nitroso_Intermediate + Fe/H⁺ Hydroxylamine_Intermediate R-NHOH Nitroso_Intermediate->Hydroxylamine_Intermediate + Fe/H⁺ Amine_Product R-NH₂ Hydroxylamine_Intermediate->Amine_Product + Fe/H⁺

Caption: Stepwise reduction of a nitro group using iron in acidic medium.

Experimental Protocol

A general protocol for the Fe/HCl reduction is as follows:

  • To a flask containing a mixture of water and an alcohol (e.g., ethanol), add the 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile and iron powder (typically 3-5 equivalents).

  • Add a catalytic amount of hydrochloric acid or a stoichiometric amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.

  • The filtrate is then typically basified and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to give the crude product.

Performance and Considerations
  • Chemoselectivity: This method generally shows good chemoselectivity and is known to tolerate nitrile groups.[5]

  • Yield: Often provides high yields.

  • Cost: Iron is an inexpensive and readily available reagent, making this method highly cost-effective.

  • Work-up: The work-up can be challenging due to the formation of large amounts of iron sludge, which can be difficult to filter and dispose of.[17]

  • Waste Disposal: The disposal of iron sludge needs to be handled according to local regulations.[1][9][12][18][19]

Transfer Hydrogenation with Ammonium Formate/Pd-C

Transfer hydrogenation is an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C.[20][21][22]

Mechanism of Action

Ammonium formate decomposes on the surface of the palladium catalyst to produce hydrogen, carbon dioxide, and ammonia. The in situ generated hydrogen then reduces the nitro group in a similar manner to catalytic hydrogenation.

G cluster_3 Transfer Hydrogenation Mechanism Ammonium_Formate HCOONH₄ Hydrogen_Generation H₂ + CO₂ + NH₃ Ammonium_Formate->Hydrogen_Generation Pd/C Nitro_Reduction R-NO₂ → R-NH₂ Hydrogen_Generation->Nitro_Reduction on Pd/C surface

Caption: In situ hydrogen generation and subsequent nitro group reduction in transfer hydrogenation.

Experimental Protocol

A typical procedure for transfer hydrogenation is as follows:

  • In a round-bottom flask, dissolve the 4-(4-nitro-1H-pyrazol-1-yl)butanenitrile in a suitable solvent like methanol or ethanol.

  • Add ammonium formate (typically 3-5 equivalents) to the solution.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and filter it through Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

Performance and Considerations
  • Chemoselectivity: This method can be highly chemoselective, and under the right conditions, the nitrile group is well-tolerated.[20][23]

  • Yield: Generally provides high yields.

  • Safety: Avoids the use of high-pressure hydrogen gas, making it a safer alternative to traditional catalytic hydrogenation. However, the Pd/C catalyst is still pyrophoric and must be handled with care.[3][4][5][6][7]

  • Convenience: The experimental setup is simpler than that required for high-pressure hydrogenation.

Comparative Summary of Reducing Agents

FeatureCatalytic Hydrogenation (H₂/Pd-C)Stannous Chloride (SnCl₂)Iron in Acidic Medium (Fe/HCl)Transfer Hydrogenation (Ammonium Formate/Pd-C)
Chemoselectivity (Nitrile) Good, but requires careful optimization.Excellent.[8][10]Good.[5]Excellent.[20][23]
Typical Yield Very Good to ExcellentGood to ExcellentGood to ExcellentVery Good to Excellent
Reaction Conditions Room temp. to moderate heat, high pressure H₂.Reflux temperature, atmospheric pressure.Reflux temperature, atmospheric pressure.Reflux temperature, atmospheric pressure.
Cost-Effectiveness Catalyst can be expensive, but recyclable.Moderate cost.Very high (inexpensive reagents).Catalyst can be expensive, but recyclable.
Safety Concerns High-pressure H₂, pyrophoric catalyst.[3][4][5][6][7]Corrosive acid, tin toxicity.[11][13][16]Corrosive acid, large exotherm possible.Pyrophoric catalyst.
Work-up & Waste Simple filtration of catalyst.Tedious, formation of tin salts.[11][12][13][14][15][16]Difficult filtration of iron sludge.[1][9][12][17][18][19]Simple filtration of catalyst.

Workflow for Selecting the Optimal Reducing Agent

G Start Start: Need to reduce 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile High_Pressure_Equipment High-pressure hydrogenation equipment available? Start->High_Pressure_Equipment Catalytic_Hydrogenation Consider Catalytic Hydrogenation (H₂/Pd-C) High_Pressure_Equipment->Catalytic_Hydrogenation Yes Cost_Concern Is cost the primary concern? High_Pressure_Equipment->Cost_Concern No Final_Choice Select optimal method and perform small-scale optimization Catalytic_Hydrogenation->Final_Choice Transfer_Hydrogenation_Option Consider Transfer Hydrogenation (Ammonium Formate/Pd-C) Transfer_Hydrogenation_Option->Final_Choice Fe_HCl Consider Iron in Acidic Medium (Fe/HCl) Cost_Concern->Fe_HCl Yes Workup_Concern Is a simple work-up critical? Cost_Concern->Workup_Concern No Fe_HCl->Final_Choice Workup_Concern->Transfer_Hydrogenation_Option Yes SnCl2 Consider Stannous Chloride (SnCl₂) Workup_Concern->SnCl2 No SnCl2->Final_Choice

Sources

Validation

Validation of analytical methods for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile purity

An Expert's Guide to the Validation of Analytical Methods for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Purity Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Validation of Analytical Methods for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Purity

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and validated analytical method for purity determination is paramount. This guide provides a comprehensive comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to ensure the reliable characterization of this critical compound.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure the reliability of quality control data.

Methodology Comparison: Selecting the Optimal Analytical Technique

The choice of analytical technique is dictated by the physicochemical properties of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, including its polarity, volatility, and chromophoric nature. We will compare the three most relevant techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly with UV detection, is the preeminent technique for the analysis of non-volatile, polar organic compounds like our target molecule. The presence of the nitro-pyrazole moiety provides a strong chromophore, making UV detection highly sensitive.

  • Expertise & Experience: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The butanenitrile side chain provides some hydrophobicity, while the nitro-pyrazole ring introduces polarity. A C18 column is a versatile and robust choice for the stationary phase. The mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, can be optimized to achieve the desired retention and resolution from potential impurities.

  • Trustworthiness: The self-validating nature of an HPLC method is established through a rigorous validation process that assesses parameters like specificity, linearity, accuracy, precision, and robustness, as outlined in the ICH Q2(R1) guidelines.

Gas Chromatography (GC): A Complementary Technique

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile itself may have limited volatility, GC is indispensable for the determination of residual solvents, which are common process-related impurities.

  • Expertise & Experience: A headspace GC method with Flame Ionization Detection (GC-FID) is the industry standard for residual solvent analysis. The choice of a polar capillary column is often optimal for separating a wide range of common organic solvents.

  • Trustworthiness: Method validation for residual solvents follows the principles of ICH Q2(R1), with a focus on demonstrating the method's ability to accurately and precisely quantify all potential solvents used in the manufacturing process.

Titrimetry: A Classic Approach

While modern chromatographic techniques have largely superseded titrimetry for routine purity analysis, it can still be a valuable tool for establishing the purity of a primary reference standard.

  • Expertise & Experience: A non-aqueous acid-base titration could potentially be employed. The pyrazole ring exhibits weak basicity, which could be titrated with a strong acid in a non-aqueous solvent. However, this method lacks specificity and would not be able to distinguish between structurally similar impurities.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the expected performance characteristics of HPLC and GC methods for the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Parameter HPLC-UV (Purity Assay) Headspace GC-FID (Residual Solvents) Justification
Specificity High (able to separate structurally similar impurities)High (able to separate a wide range of solvents)Chromatographic techniques excel at separating complex mixtures.
Linearity (R²) > 0.999> 0.995Demonstrates a direct relationship between concentration and response.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%Ensures the method provides a true measure of the analyte's concentration.
Precision (% RSD) < 1.0% (Repeatability), < 2.0% (Intermediate Precision)< 5.0% (Repeatability), < 10.0% (Intermediate Precision)Demonstrates the consistency of the results.
Limit of Detection (LOD) ~0.01%~1 ppmDefines the lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) ~0.03%~5 ppmDefines the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness HighModerateAssesses the method's reliability with respect to small variations in parameters.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: RP-HPLC-UV Method for Purity Determination

This protocol outlines a typical reversed-phase HPLC method for the determination of the purity of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Validation Procedure:

  • Specificity: Analyze a blank, a placebo (if applicable), the standard solution, and the sample solution to demonstrate the absence of interference.

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration) and plot the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels.

  • Precision: Assess repeatability by injecting the same standard solution multiple times and intermediate precision by having different analysts perform the analysis on different days with different equipment.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Protocol 2: Headspace GC-FID for Residual Solvent Analysis

This protocol describes a general headspace GC method for the determination of residual solvents.

1. Instrumentation and Materials:

  • GC system with a headspace autosampler and a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm)

  • Dimethyl sulfoxide (DMSO) (GC grade)

  • Residual solvent standards

2. GC Conditions:

  • Carrier Gas: Helium

  • Oven Temperature Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Headspace Vial Temperature: 80 °C

  • Headspace Incubation Time: 15 min

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of all potential residual solvents in DMSO. Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh about 100 mg of the sample into a headspace vial and add a known volume of DMSO.

4. Validation Procedure:

  • The validation procedure follows the same principles as the HPLC method, with a focus on demonstrating the method's ability to separate and quantify all potential residual solvents.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_documentation Phase 3: Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method validation_protocol Validation Protocol select_method->validation_protocol specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol->specificity

Caption: Overall workflow for analytical method validation.

Parameter_Relationship cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Threshold Tests cluster_system System Suitability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Accuracy Range Range Linearity->Range Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical validation parameters.

Conclusion: Ensuring Product Quality Through Rigorous Validation

The validation of analytical methods for the purity of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is a critical activity that underpins the entire drug development process. A well-validated RP-HPLC-UV method is the cornerstone for purity and assay determination, while a headspace GC-FID method is essential for controlling residual solvents. By adhering to the principles outlined in this guide and the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately safeguarding patient safety and ensuring product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Validation of Analytical Procedures: General Information <1225>. The United States Pharmacopeia (USP). [Link]

Comparative

A Comparative Guide to N-Alkylation versus C-Alkylation in 4-Nitropyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various modifications,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various modifications, alkylation stands out as a fundamental transformation for tuning the physicochemical and pharmacological properties of these versatile heterocycles. Specifically, for 4-nitropyrazole derivatives, the introduction of alkyl groups can proceed via two distinct pathways: N-alkylation at one of the ring nitrogen atoms or, less commonly, C-alkylation at a carbon atom. This guide provides an in-depth comparative analysis of these two pathways, supported by experimental insights and protocols, to aid researchers in making informed decisions for the regioselective synthesis of desired pyrazole derivatives.

The Mechanistic Dichotomy: N- vs. C-Alkylation

The regiochemical outcome of the alkylation of 4-nitropyrazole is a delicate interplay of electronic and steric factors, heavily influenced by the reaction conditions.[1][2]

N-Alkylation: This is the more common and generally favored pathway. The pyrazole ring contains two nitrogen atoms, N1 and N2, which can act as nucleophiles. Due to tautomerization, these nitrogens have similar reactivity, which can lead to mixtures of N1 and N2 alkylated products in unsymmetrically substituted pyrazoles.[3][4] The presence of the electron-withdrawing nitro group at the C4 position enhances the acidity of the N-H proton, facilitating deprotonation to form the pyrazolate anion. This anion is a potent nucleophile that readily attacks alkylating agents.

C-Alkylation: While less frequent, C-alkylation of pyrazoles can occur, particularly at the C5 position, which possesses the most acidic C-H bond.[5] This pathway typically requires a strong base to deprotonate the carbon atom, generating a carbanion that can then react with an electrophile. The electron-withdrawing nature of the 4-nitro group can also influence the acidity of the C-H bonds, making C-alkylation a more plausible, albeit challenging, transformation. In some instances, C-alkylation can be achieved through Michael addition reactions under specific conditions.[6]

The choice between N- and C-alkylation is therefore primarily dictated by the choice of base, solvent, and the nature of the alkylating agent.

Factors Influencing Regioselectivity

Several key parameters can be manipulated to control the regioselectivity of the alkylation reaction:

  • Base: The choice of base is critical. Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or DMSO typically favor N-alkylation.[7][8] Stronger bases, such as sodium hydride (NaH) or organolithium reagents, are generally required to achieve C-deprotonation for C-alkylation.[5][7]

  • Solvent: The polarity of the solvent can influence the reactivity of the pyrazolate anion. Polar aprotic solvents are commonly employed for N-alkylation.[7]

  • Alkylating Agent: The nature of the electrophile plays a significant role. Hard electrophiles, such as alkyl halides, tend to react at the more nucleophilic nitrogen atoms. Softer electrophiles might show a different selectivity profile. The steric bulk of the alkylating agent can also influence the N1/N2 regioselectivity in unsymmetrical pyrazoles.[9]

  • Catalyst: The use of catalysts, such as Lewis acids or transition metals, can dramatically alter the regiochemical outcome. For instance, magnesium-catalyzed alkylation has been shown to favor N2-alkylation.[10] Palladium-catalyzed reactions have been developed for regioselective C-H arylation and subsequent N-alkylation.[5]

Comparative Performance: N-Alkylation vs. C-Alkylation Methods
FeatureN-AlkylationC-Alkylation
Typical Base K2CO3, NaH, Cs2CO3n-BuLi, LDA, Strong non-nucleophilic bases
Typical Solvent DMF, DMSO, Acetonitrile, THFTHF, Diethyl ether, Anhydrous non-polar solvents
Alkylating Agent Alkyl halides, Trichloroacetimidates, Michael acceptorsAlkyl halides, Epoxides
Reaction Temperature Room temperature to moderate heatingLow temperatures (e.g., -78 °C) to room temperature
General Yields Good to excellentModerate to good, can be substrate-dependent
Key Challenges Controlling N1 vs. N2 regioselectivity in unsymmetrical pyrazoles.Overcoming the lower acidity of C-H vs. N-H bonds; potential for side reactions.

Experimental Protocols

The following protocols provide representative examples for achieving N-alkylation and C-alkylation of a 4-nitropyrazole derivative.

Protocol 1: N-Alkylation of 4-Nitropyrazole with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-nitropyrazole using potassium carbonate as the base.

Materials:

  • 4-Nitro-1H-pyrazole

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equiv).[7]

  • Add the alkylating agent (1.1 equiv) to the mixture.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated 4-nitropyrazole.

N_Alkylation_Workflow

Protocol 2: C-H Arylation of a Protected 4-Nitropyrazole followed by N-Alkylation

Direct C-alkylation can be challenging. An alternative strategy involves a regioselective C-H functionalization followed by N-alkylation. This protocol is adapted from a method for C-arylation.[8]

Part A: C-5 Arylation

Materials:

  • 1-Substituted-4-nitropyrazole

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Pivalic acid ((CH3)3CCO2H)

  • PdCl2(PPh3)2

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine the 1-substituted-4-nitropyrazole (1 equiv), CuI (6 equiv), K2CO3 (1.3 equiv), pivalic acid (0.3 equiv), and PdCl2(PPh3)2 (0.05 equiv).[8]

  • Add anhydrous DMF and the aryl bromide (6 equiv) via syringe.[8]

  • Heat the reaction mixture to 120 °C for 6-16 hours.[8]

  • After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Purify the crude product by column chromatography to yield the 5-aryl-4-nitropyrazole.

Part B: N-Alkylation (if starting with N-H pyrazole)

The resulting C-arylated pyrazole can then be N-alkylated using Protocol 1.

C_Arylation_Workflow

Conclusion

The alkylation of 4-nitropyrazole derivatives offers a versatile tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. While N-alkylation is the more facile and common transformation, a thorough understanding of the underlying mechanistic principles and the influence of reaction conditions can enable the selective synthesis of either N- or C-alkylated products. The choice between these two pathways will ultimately depend on the desired final structure and the synthetic strategy employed. This guide provides a foundational understanding and practical starting points for researchers to explore the rich chemistry of pyrazole alkylation.

References

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • ResearchGate. (n.d.).
  • Zaripova, Y. R., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335.
  • Schwengers, K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Zhang, W., et al. (2016). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 18(22), 5944-5947.
  • BenchChem. (n.d.).
  • Li, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10857.
  • Hudson, A. H., et al. (2022).
  • Wang, Q., et al. (2025). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters.
  • BenchChem. (n.d.). Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Schwengers, K., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Hudson, A. H., et al. (2022).
  • Da Silva, F. C., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Kim, J. Y., & Daugulis, O. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(1), 382-393.
  • Reinhardt, E., et al. (2018). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry, 2018(44), 6069-6079.
  • Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • ResearchGate. (n.d.).
  • Shabani, M., et al. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. Journal of the Iranian Chemical Society.
  • ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Ioannidis, T., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2899-2911.
  • ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Johnson & Johnson. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics.
  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Pang, W., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4947.
  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?
  • Heravi, M. M., et al. (2022).
  • ResearchGate. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Imperial College London. (n.d.).
  • Li, G., et al. (2022).
  • Vitale, P., et al. (2020).
  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.

Sources

Validation

FTIR Spectra Comparison Guide: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile and Its Precursors

Introduction & Chemical Context In modern drug development, pyrazole derivatives are highly valued pharmacophores due to their bioisosteric properties and ability to engage in diverse hydrogen-bonding interactions. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In modern drug development, pyrazole derivatives are highly valued pharmacophores due to their bioisosteric properties and ability to engage in diverse hydrogen-bonding interactions. The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile via the N-alkylation of 4-nitro-1H-pyrazole with 4-bromobutanenitrile represents a critical functionalization step[1].

For process chemists and researchers, Fourier Transform Infrared (FTIR) spectroscopy serves as an indispensable, non-destructive analytical tool. By comparing the FTIR spectra of the precursors against the target product, scientists can rapidly validate the success of the N-alkylation without relying solely on time-consuming chromatographic or NMR techniques.

Reaction Mechanism & Causality

To interpret the FTIR spectra accurately, one must first understand the causality of the chemical transformation. The N-H proton of 4-nitro-1H-pyrazole is highly acidic (pKa ~9.6) due to the strong electron-withdrawing effect of the nitro group[2].

When treated with a mild base like potassium carbonate (K₂CO₃), the pyrazole is easily deprotonated to form a highly nucleophilic pyrazolide anion. The reaction is typically conducted in a polar aprotic solvent such as Dimethylformamide (DMF). DMF perfectly solvates the potassium cation but leaves the pyrazolide anion "naked," thereby maximizing its nucleophilicity. This drives a rapid S_N2 nucleophilic substitution at the electrophilic primary carbon of 4-bromobutanenitrile, displacing the bromide leaving group and forming the target C-N bond.

Workflow N1 Precursor 1: 4-nitro-1H-pyrazole FTIR: Strong N-H stretch (~3150 cm⁻¹) Rxn N-Alkylation Reaction (K2CO3, DMF, 80°C) N1->Rxn Nucleophile N2 Precursor 2: 4-bromobutanenitrile FTIR: Sharp C≡N stretch (~2245 cm⁻¹) N2->Rxn Electrophile Purification Workup & Purification (Liquid-Liquid Extraction & Column) Rxn->Purification Crude Product Target Target: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile FTIR: N-H absent, C≡N present Purification->Target Purified Product Validation FTIR Validation (ATR-FTIR, 4000-400 cm⁻¹) Target->Validation Spectral Analysis

Workflow for synthesis and FTIR validation of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

FTIR Spectral Analysis & Data Presentation

The structural changes during the S_N2 reaction manifest as distinct shifts and disappearances in the vibrational modes of the FTIR spectrum. The table below summarizes the quantitative spectral data used to validate the transformation, grounded in established spectral databases such as [3] and the [4].

Vibrational Mode4-nitro-1H-pyrazole (Precursor 1)4-bromobutanenitrile (Precursor 2)Target ProductDiagnostic Significance
N-H Stretch ~3150 - 3250 cm⁻¹ (Broad)AbsentAbsent Disappearance is the primary absolute confirmation of successful N-alkylation.
C≡N Stretch Absent~2245 - 2250 cm⁻¹ (Sharp)~2245 - 2250 cm⁻¹ (Sharp) Confirms the successful integration of the butanenitrile moiety[5].
NO₂ Asym. Stretch ~1500 - 1530 cm⁻¹ (Strong)Absent~1500 - 1530 cm⁻¹ (Strong) Verifies that the nitro group survived the basic reaction conditions[6].
NO₂ Sym. Stretch ~1300 - 1350 cm⁻¹ (Strong)Absent~1300 - 1350 cm⁻¹ (Strong) Corroborates the retention of the nitro functional group[6].
C-Br Stretch Absent~650 - 550 cm⁻¹ (Moderate)Absent Disappearance confirms the complete loss of the bromide leaving group[4].
Aliphatic C-H Stretch Absent~2850 - 2960 cm⁻¹~2850 - 2960 cm⁻¹ Confirms the presence of the newly attached alkyl chain.
Mechanistic Spectral Insights
  • The N-H Disappearance: In Precursor 1, the N-H bond exhibits a broad, strong stretch due to intermolecular hydrogen bonding[7]. Once the pyrazole nitrogen is alkylated, this bond is replaced by a C-N bond, causing the complete eradication of the 3150–3250 cm⁻¹ signal.

  • The C≡N Retention: Nitrile groups are susceptible to hydrolysis under harsh basic conditions. The retention of the sharp ~2245 cm⁻¹ peak in the final product spectrum validates that the mild K₂CO₃/DMF system selectively promoted alkylation without degrading the nitrile into an amide or carboxylic acid[8].

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps using Attenuated Total Reflectance (ATR) FTIR. ATR-FTIR is chosen because it allows for direct analysis of neat samples without the moisture interference commonly introduced by KBr pellet pressing.

Step 1: Baseline Spectral Acquisition

  • Clean the ATR diamond crystal with isopropanol and record a background spectrum.

  • Place a few crystals of 4-nitro-1H-pyrazole on the sensor, apply pressure, and record the spectrum. Note the exact wavenumber of the broad N-H stretch.

  • Clean the crystal, deposit a drop of neat 4-bromobutanenitrile, and record the spectrum. Note the exact wavenumber of the sharp C≡N stretch[3].

Step 2: Reaction Execution

  • In an oven-dried round-bottom flask, dissolve 4-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Add 4-bromobutanenitrile (1.1 equiv) dropwise to the stirring mixture.

  • Heat the reaction to 80°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the pyrazole spot is fully consumed.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature and quench with distilled water.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (or brine) three times. Causality: This step is critical to completely partition and remove residual DMF, which would otherwise contaminate the final FTIR spectrum with an intense C=O stretch at ~1670 cm⁻¹.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to isolate the target 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile[9].

Step 4: Final Spectral Validation

  • Analyze the purified product using ATR-FTIR.

  • Validation Check: Overlay the product spectrum with the baselines obtained in Step 1. The synthesis is deemed successful and pure if the N-H stretch (Precursor 1) and C-Br stretch (Precursor 2) are entirely absent, while the C≡N and NO₂ stretches remain prominent and well-defined.

References

  • Title: Butanenitrile, 4-bromo- | Source: NIST Chemistry WebBook | URL: [Link]

  • Title: 4-Bromobutyronitrile | Source: PubChem | URL: [Link]

Sources

Comparative

Cross-Validation of GC-MS and LC-MS for the Analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile: A Comparative Guide

In the landscape of pharmaceutical development and chemical analysis, the robust and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of two powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the robust and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. This compound, featuring both a nitroaromatic and a nitrile functional group, presents unique analytical challenges that necessitate a careful selection of methodology. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols for this and structurally related molecules.

Introduction to the Analyte and Analytical Imperatives

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is a heterocyclic compound containing a nitropyrazole moiety linked to a butanenitrile chain. The presence of the polar nitro group and the pyrazole ring, combined with the nitrile functionality, influences its physicochemical properties, such as polarity, volatility, and thermal stability. Accurate determination of this compound in various matrices is crucial for pharmacokinetic studies, impurity profiling, and quality control in manufacturing processes. The choice between GC-MS and LC-MS is not arbitrary and depends on a thorough understanding of the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[2][3]

Rationale for GC-MS in this Context

The butanenitrile portion of the molecule suggests a degree of volatility that might make it amenable to GC analysis.[4][5][6] GC-MS is particularly well-suited for separating and identifying compounds based on their boiling points and interaction with the stationary phase of the GC column.[3] The mass spectrometer then provides a molecular fingerprint, allowing for confident identification and quantification.[7]

Experimental Protocol: GC-MS

A detailed, step-by-step methodology for the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile by GC-MS is outlined below.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane, to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point for method development.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C. It is crucial to evaluate the thermal stability of the analyte, as some nitroaromatic compounds can be thermally labile.[9]

  • Injection Volume: 1 µL in splitless mode to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte.

GC-MS Workflow

Caption: Workflow for the GC-MS analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

Liquid Chromatography-Mass Spectrometry is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are non-volatile, polar, or thermally unstable.[10][11][12]

Rationale for LC-MS in this Context

The presence of the polar nitro group and the heterocyclic pyrazole ring in 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile suggests that LC-MS would be a highly suitable analytical technique.[13][14] LC-MS avoids the high temperatures of the GC inlet, mitigating the risk of thermal degradation.[9] Furthermore, ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for ionizing polar molecules.[15][16][17]

Experimental Protocol: LC-MS

A detailed, step-by-step methodology for the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile by LC-MS is outlined below.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent mixture, such as methanol/water (50:50, v/v), to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For biological samples, protein precipitation followed by centrifugation or solid-phase extraction is recommended.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive and negative ion modes to determine the optimal ionization polarity. Given the presence of the nitro group, negative mode APCI could also be effective.[15][18]

  • Acquisition Mode: Full scan (m/z 100-500) for initial investigation and Multiple Reaction Monitoring (MRM) for high-sensitivity quantification, monitoring specific precursor-to-product ion transitions.

LC-MS Workflow

Caption: Workflow for the LC-MS analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Performance Comparison and Cross-Validation

To provide an objective comparison, the following table summarizes the expected performance characteristics of each technique for the analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile. These values are based on typical performance for similar analytes.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~0.5 ng/mL
Linearity (R²) >0.995>0.998
Precision (%RSD) <10%<5%
Throughput ModerateHigh
Thermal Stability Requirement HighLow
Analyte Polarity Suitability Low to ModerateModerate to High

Discussion and Recommendations

The cross-validation of data from both GC-MS and LC-MS provides a comprehensive understanding of the analytical behavior of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

  • Sensitivity and Selectivity: LC-MS/MS, particularly with MRM, offers significantly higher sensitivity and selectivity compared to GC-MS. This is crucial for applications requiring trace-level quantification, such as in biological matrices.

  • Thermal Stability: The primary concern with GC-MS is the potential for thermal degradation of the nitro-containing pyrazole moiety in the hot injector. This can lead to inaccurate quantification and the appearance of degradation product peaks. LC-MS, operating at or near ambient temperatures, circumvents this issue entirely.

  • Versatility: LC-MS is inherently more versatile for a wider range of compounds and matrices. Sample preparation for LC-MS can often be simpler, especially for aqueous samples.

  • Confirmation: GC-MS can serve as a valuable confirmatory technique. The fragmentation patterns generated by electron ionization can provide complementary structural information to the data obtained from ESI or APCI in LC-MS.

Decision-Making Framework

Method_Selection node_result node_result node_alt node_alt Start Analytical Goal? Trace_Quant Trace Quantification? Start->Trace_Quant Thermal_Stability Thermally Stable? Trace_Quant->Thermal_Stability No LCMS LC-MS/MS is Preferred Trace_Quant->LCMS Yes Thermal_Stability->LCMS No GCMS_Screen GC-MS for Screening Thermal_Stability->GCMS_Screen Yes GCMS_Confirm GC-MS for Confirmation LCMS->GCMS_Confirm

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

For the routine and sensitive analysis of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile, LC-MS/MS is the superior technique . Its ability to handle polar, potentially thermally labile compounds with exceptional sensitivity makes it the method of choice for demanding applications in pharmaceutical development and bioanalysis. GC-MS, while a powerful tool, is likely to be hampered by the thermal stability of the analyte. However, it can serve as a valuable orthogonal technique for structural confirmation, particularly if thermal degradation can be minimized through careful method development. The selection of the final analytical method should always be guided by a thorough validation process to ensure data accuracy, precision, and reliability.

References

  • Vertex AI Search. (2026).
  • ACS Publications. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS.
  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
  • RSC Publishing. (2002).
  • Imarest. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • RSC Publishing. (2002).
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • Chromatography Today. (n.d.).
  • Lupine Publishers. (2018).
  • Chemyx. (n.d.).
  • PMC. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry.
  • PubMed. (2007).
  • Agilent. (n.d.). Gas Chromatography/Mass Spectrometry Fundamentals.
  • Scribd. (n.d.).
  • Benchchem. (n.d.).
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  • ResearchGate. (n.d.). (PDF)
  • 高分子学报. (n.d.).
  • Benchchem. (n.d.).
  • Chemical Substance Information. (n.d.). 4-(4-NITRO-PYRAZOL-1-YL)-BUTYRIC ACID.
  • Cheméo. (n.d.). Butanenitrile (CAS 109-74-0) - Chemical & Physical Properties.
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Safety & Regulatory Compliance

Safety

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile As a critical building block in the synthesis of nitrogen-rich heterocycles and active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

As a critical building block in the synthesis of nitrogen-rich heterocycles and active pharmaceutical ingredients (APIs) such as JAK inhibitors, 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS: 1006572-00-4) is a highly specialized intermediate[1]. While its structural features make it invaluable for drug development, they also impart significant dual-hazard characteristics.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, segregation, and disposal of this compound.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards. The molecule contains two highly reactive functional groups: a nitrile (-C≡N) and a nitro-pyrazole moiety.

  • The Nitrile Threat (Toxicity & Gas Generation): Nitriles are toxic organic compounds. Under strongly acidic conditions (pH < 2) or extreme thermal stress, the nitrile group can undergo hydrolysis or decomposition to release hydrogen cyanide (HCN) gas[2]. HCN is a lethal chemical asphyxiant. Therefore, any disposal protocol must strictly isolate this compound from acidic waste streams.

  • The Nitro-Pyrazole Threat (Thermal Instability): Nitroaromatics and nitropyrazoles contain structurally energetic nitrogen-oxygen and nitrogen-nitrogen bonds. While stable under standard ambient conditions, these groups can decompose exothermically if subjected to extreme heat, shock, or confinement. Furthermore, nitro compounds act as oxidizing agents, meaning they must never be mixed with highly combustible waste materials (e.g., sawdust or oily rags).

Table 1: Physicochemical Data & Waste Categorization

Property / CategoryData / ClassificationOperational Implication
Chemical Formula C₇H₈N₄O₂High nitrogen/oxygen content; potential energetic hazard under extreme heat.
Molecular Weight 180.167 g/mol Solid at room temperature; poses a particulate/inhalation hazard[1].
EPA Waste Characteristic D003 (Reactive) / Toxic OrganicMay generate toxic gases (HCN) under acidic conditions (pH 2-12.5)[2].
Incompatible Materials Strong acids, strong bases, oxidizersNever mix with acidic waste streams or combustible absorbents.

Waste Segregation & Operational Safety

Proper disposal begins at the point of generation. Laboratory personnel must treat all waste chemical solids, liquids, or containerized gases as hazardous wastes[3]. Under the Resource Conservation and Recovery Act (RCRA), materials become regulated hazardous waste the moment they are discarded, abandoned, or no longer serve their intended purpose[4].

Engineering Controls & PPE
  • Ventilation: Always handle the solid powder and resulting waste solutions inside a certified chemical fume hood to prevent inhalation of fugitive dust or vapors[5].

  • PPE: Wear flame-resistant lab coats, safety goggles, and double gloves (nitrile over butyl rubber) when handling mother liquors containing this compound.

SegregationWorkflow Start 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Consumables Contaminated Consumables (Silica, PPE, Vials) Start->Consumables Solid_Bin Seal in compatible secondary container. Label: Toxic Organic Solid Solid->Solid_Bin Liquid_Bin Halogenated vs. Non-Halogenated Carboy. Label: Toxic/Flammable Liquid Liquid->Liquid_Bin Consumables_Bin Double-bag in heavy-duty polyethylene. Label: Hazardous Debris Consumables->Consumables_Bin Warning CRITICAL: Do NOT mix with strong acids (Cyanide risk) Liquid_Bin->Warning

Figure 1: Chemical Waste Segregation Workflow for 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile.

Step-by-Step Disposal Methodologies

The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious environmental repercussions[6]. Under no circumstances should this compound be discharged into the sanitary sewer system[6].

Protocol A: Disposal of Solid Waste (Unused/Expired Reagent)

Causality: Solid nitro-pyrazoles can generate airborne dust that is highly toxic upon inhalation.

  • Containerization: Leave the expired or unused chemical in its original primary container. Do not attempt to transfer the powder to a new vessel, as this generates unnecessary dust.

  • Labeling: Deface the manufacturer's barcode to indicate it is waste, but leave the chemical name legible[6]. Attach a completed Hazardous Waste Tag, explicitly noting "Contains Nitrile/Nitroaromatic - Toxic Solid"[3].

  • Secondary Containment: Place the original container inside a shatter-proof secondary containment bin (e.g., a heavy-duty polyethylene tub).

  • Storage: Store in a cool, dry waste accumulation area away from heat sources and strong acids until picked up by a certified hazardous waste disposal service[5].

Protocol B: Disposal of Liquid Organic Waste (Reaction Mother Liquors)

Causality: Mother liquors from synthesis often contain unreacted starting materials. Mixing a nitrile-containing filtrate with an acidic waste carboy can trigger a lethal release of HCN gas[2].

  • Self-Validation Step (pH Check): Before adding any aqueous/organic mixture containing this compound to a waste carboy, test the pH of the receiving carboy using universal indicator paper. Proceed only if the pH is > 7.0.

  • Segregation: Pour the liquid into a designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the reaction solvent used.

  • Vapor Control: Use an ECO Funnel or similar vapor-locking funnel to prevent toxic emissions from escaping the container into the fume hood[5].

  • Capacity Limit: Fill the waste carboy to no more than ¾ full to allow for vapor expansion[6]. Keep the cap tightly sealed at all times except when actively adding waste[3].

Protocol C: Disposal of Contaminated Consumables
  • Silica Gel & Filter Cakes: Transfer contaminated silica gel from column chromatography into a wide-mouth, high-density polyethylene (HDPE) container.

  • Hydration: Lightly moisten the silica with water or a high-boiling solvent (like isopropanol) to suppress toxic dust generation.

  • Packaging: Double-bag contaminated PPE (gloves, bench paper) in 6-mil polyethylene bags, seal with zip-ties, and label as "Hazardous Debris contaminated with 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile."

Spill Response & Deactivation

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure. Environmental media contaminated with a hazardous waste must be managed as if they were hazardous wastes[7].

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill (in solvent) Assess->LiquidSpill SolidAction Moisten with solvent to prevent dust. Sweep with non-sparking tools. SolidSpill->SolidAction LiquidAction Absorb with inert material (e.g., vermiculite, sand). DO NOT use combustible sawdust. LiquidSpill->LiquidAction Collect Transfer to labeled hazardous waste container SolidAction->Collect LiquidAction->Collect

Figure 2: Spill Response Decision Tree for Solid and Liquid Contamination.

Emergency Spill Protocol:

  • Evacuate & Assess: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize exhaust flow.

  • Selection of Absorbent: Crucial Causality: Do NOT use paper towels or combustible sawdust to absorb liquid spills containing high concentrations of nitroaromatics. The nitro group is an oxidizer; combining it with high-surface-area combustible organics creates a severe fire hazard upon solvent evaporation. Use only inert absorbents like vermiculite, dry sand, or diatomaceous earth.

  • Solid Spills: If the pure powder is spilled, do not dry-sweep, as this aerosolizes the toxic compound. Lightly mist the powder with a compatible solvent (e.g., ethanol) to bind the dust, then gather it using non-sparking tools (e.g., a plastic scoop).

  • Containment: Place all collected spill debris into a rigid, sealable hazardous waste container and label it appropriately for pickup by the Environmental Health and Safety (EHS) department[3].

Regulatory Compliance & Waste Manifesting

When preparing this chemical for off-site disposal, it must be manifested correctly in accordance with EPA and RCRA guidelines.

  • Generator Status: Ensure your facility's waste accumulation does not exceed the limits of your generator status (e.g., accumulating no more than 55 gallons of hazardous waste prior to removal)[3].

  • Waste Codes: While this specific proprietary intermediate may not be explicitly listed on the EPA's P-list or U-list, it must be managed as a Characteristic Hazardous Waste due to its reactivity (D003) and toxicity[4].

  • Vendor Handoff: Partner only with licensed hazardous waste disposal providers who use certified transport and disposal methods, such as high-temperature incineration, which safely destroys the energetic nitro-pyrazole ring and prevents environmental contamination[5].

References

  • Northwestern University Research Safety - Hazardous Waste Disposal Guide. Retrieved from: [Link]

  • Vanderbilt University Medical Center - Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA) - Hazardous Waste Characteristics (40 CFR 261.23). Retrieved from:[Link]

  • USW Online - Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from:[Link]

  • California Department of Toxic Substances Control - Defining Hazardous Waste. Retrieved from:[Link]

  • CalPac Lab - The Greenest Methods for Disposal of Hazardous Lab Chemicals. Retrieved from:[Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

CAS Number: 1006572-00-4 | Formula: C7H8N4O2 Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitr...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1006572-00-4 | Formula: C7H8N4O2 Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a self-validating system of mechanistic barriers. 4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile is a highly specialized building block that presents a dual-hazard profile: an energetic nitro-pyrazole core coupled with a reactive aliphatic nitrile chain. Handling this compound safely requires a deep understanding of why specific protocols are necessary.

This guide provides the operational causality, precise Personal Protective Equipment (PPE) specifications, and step-by-step workflows required to handle this compound without compromising scientific integrity or personnel safety.

Mechanistic Hazard Profile: The Causality of Risk

To establish a robust safety culture, researchers must understand the physiological and chemical mechanisms that dictate our PPE choices.

  • Aliphatic Nitrile Toxicity & Metabolism: Unlike aromatic nitriles, aliphatic nitriles are acutely toxic due to their in vivo metabolism. Cytochrome P450 enzymes (specifically CYP2E1) metabolize the aliphatic chain into epoxides and liberate free cyanide, leading to cellular hypoxia and severe glutathione depletion 1.

  • Nitro-Pyrazole Reactivity: The nitro-pyrazole moiety is a known energetic pharmacophore. While stable under ambient conditions, it possesses the potential to release significant energy upon rapid decomposition and acts as a severe dermal, ocular, and respiratory irritant 23.

  • Dermal Absorption Risk: The lipophilic nature of the butanenitrile chain facilitates rapid transdermal absorption. Skin contact is a primary vector for systemic toxicity, bypassing first-pass respiratory defenses 4.

Quantitative Hazard & Permeation Data

The following table summarizes the quantitative risk thresholds that inform our handling protocols.

Hazard Metric / PPE ParameterValue / SpecificationClinical / Operational Significance
Margin of Exposure (MOE) 1.9 (Benchmark: 100)Extreme risk of systemic liver/kidney toxicity via dermal exposure without adequate PPE [[5]]().
Glove Breakthrough Time > 60 minutes (Class 3+)Minimum required resistance for brief handling. Thin nitrile degrades upon prolonged exposure [[4]]().
Environmental Acute COC 0.072 mg/L (72 ppb)Highly toxic to aquatic life; strictly prohibits sink or standard drain disposal 5.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive aliphatic nitriles. You must implement the following barriers:

  • Hand Protection: Use Butyl rubber gloves (≥0.3 mm thickness) or double-glove with heavy-duty Nitrile (Class 3 or higher). Why? Aliphatic nitriles can easily permeate standard, single-layer thin nitrile gloves over time 4.

  • Eye/Face Protection: Tight-fitting chemical safety goggles are mandatory. If scaling up or handling solutions where splashing is possible, add a full face shield.

  • Respiratory Protection: All handling must occur within a Class II Type B2 chemical fume hood. If the material must be handled outside a hood (e.g., during a spill), an N95 or P100 particulate respirator is required to prevent inhalation of aerosolized powders 1.

  • Body Protection: A flame-resistant lab coat with disposable Tyvek sleeves prevents the accumulation of toxic dust on personal clothing and mitigates the energetic risk of the nitro-pyrazole core.

Operational Handling Protocol: A Self-Validating Workflow

This step-by-step methodology ensures a closed safety loop during the weighing and transfer of the compound.

Step 1: Environmental & Equipment Validation

  • Verify that the chemical fume hood has a face velocity of at least 100 fpm.

  • Clear the hood of incompatible materials, particularly strong oxidizers, strong bases, and reducing agents.

  • Prepare a decontamination station with standard soap and water. Critical Note: Do not use alcohol-based hand sanitizers for decontamination. Alcohol can act as a penetration enhancer, increasing the dermal absorption rate of lipophilic nitriles 1.

Step 2: PPE Donning Sequence

  • Wash and thoroughly dry hands.

  • Don the inner layer of standard nitrile gloves, followed by the outer layer of Butyl rubber gloves.

  • Secure chemical safety goggles and button the flame-resistant lab coat completely.

Step 3: Transfer & Solubilization

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. The anti-static boat prevents the electrostatic aerosolization of the fine nitro-pyrazole powder 6.

  • Using a non-sparking spatula, carefully transfer the required mass.

  • Immediately cap the source bottle and return it to a cool, dry secondary containment vessel.

  • Dissolve the compound in the designated reaction solvent before removing the flask from the fume hood to eliminate the risk of airborne dust exposure in the general lab area.

Step 4: Doffing & Decontamination

  • Wipe down the balance and hood surface with a damp paper towel (using soap and water).

  • Remove the outer butyl gloves by turning them inside out, and place them directly into the solid hazardous waste bin.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Emergency Response & Chemical Disposal

Spill Cleanup Procedure
  • Evacuate & Isolate: Evacuate personnel from the immediate area and allow the fume hood to clear any airborne dust.

  • Protect: Wear full PPE, including a P100 respirator if the spill occurred outside the engineering controls.

  • Contain: Gently cover the powder spill with damp absorbent pads (using water) to suppress dust formation. Do not dry sweep , as this will aerosolize the energetic and toxic particles.

  • Collect: Use non-sparking tools to place all contaminated materials into a sealed, prominently labeled hazardous waste container.

Disposal Plan

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile must never be discharged into the sewer system due to its high environmental toxicity (Acute COC of 72 ppb) 5. The material and its contaminated packaging must be disposed of via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing to safely neutralize NO_x and HCN emissions [[6]]().

Visualizing the Hazard and Mitigation Workflow

HazardMitigation Compound 4-(4-Nitro-1H-pyrazol-1-yl) butanenitrile Metabolism CYP2E1 Metabolism (Cyanide Release) Compound->Metabolism Inhalation/Ingestion Irritation Ocular & Dermal Irritation Compound->Irritation Direct Contact Hood Class II Fume Hood & N95 Respirator Metabolism->Hood Mitigated By Gloves Butyl Rubber Gloves & Safety Goggles Irritation->Gloves Mitigated By

Logical relationship between chemical hazards and required PPE mitigations.

OperationalWorkflow Start 1. Don PPE (Butyl Gloves, Goggles) Hood 2. Transfer to Fume Hood Start->Hood Weigh 3. Anti-Static Weighing Hood->Weigh Decon 4. Soap & Water Decontamination Weigh->Decon Dispose 5. Incineration Disposal Decon->Dispose

Step-by-step operational workflow for safe handling and disposal.

References

  • 1-(2,2-difluoroethyl)-4-nitro-pyrazole Safety Data Sheet - Cato Research Chemicals. 6

  • Nitriles – Knowledge and References - Taylor & Francis. 1

  • 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet - ChemicalBook. 2

  • 4-nitro-1H-pyrazole 2075-46-9 wiki - Guidechem. 3

  • TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-20-0011 - EPA.5

  • 4-Cyanophenyl isocyanate - Safety Data Sheet - Santa Cruz Biotechnology. 4

Sources

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